6-Aminoindoline-2,3-dione
Description
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Properties
IUPAC Name |
6-amino-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZUFMFAUQMVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310741 | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116081-74-4 | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116081-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Aminoindoline-2,3-dione
Abstract
This technical guide provides a comprehensive and scientifically validated protocol for the synthesis of 6-Aminoindoline-2,3-dione, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the inherent chemical challenges of utilizing 4-aminoaniline directly, this document outlines a robust and reliable multi-step synthetic pathway. The chosen strategy prioritizes yield, purity, and reproducibility by employing a protective group strategy, beginning with the more stable and commercially available N-(4-aminophenyl)acetamide. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also the underlying chemical principles and mechanistic insights that govern the transformation. Each step is supported by authoritative references to ensure scientific integrity and provide a foundation for further investigation and process optimization.
Introduction and Strategic Rationale
This compound, commonly known as 6-aminoisatin, is a highly valuable synthetic intermediate. Its unique structural features, comprising an indole nucleus with a vicinal diketone and an amino group at the 6-position, make it a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of 6-aminoisatin have demonstrated significant potential as kinase inhibitors, antiviral agents, and anticonvulsants, rendering its efficient synthesis a topic of considerable interest in the pharmaceutical industry.
A direct synthetic route from 4-aminoaniline (p-phenylenediamine) to 6-aminoisatin is fraught with challenges due to the presence of two nucleophilic amino groups, which can lead to a mixture of undesired side products and polymerization under typical isatin synthesis conditions. To circumvent these issues, a more strategic approach is warranted. The protocol detailed herein employs a well-established protective group strategy, commencing with N-(4-aminophenyl)acetamide (4-aminoacetanilide). This approach offers several advantages:
-
Selectivity: Protection of one amino group as an acetamide allows for selective reaction at the remaining free amino group, ensuring the desired regiochemistry of the final product.
-
Stability and Handling: N-(4-aminophenyl)acetamide is a stable, crystalline solid that is less susceptible to oxidation compared to the more reactive 4-aminoaniline.
-
Proven Methodology: The synthesis proceeds via a modified Sandmeyer isatin synthesis, a classic and reliable method for the preparation of the indoline-2,3-dione core.
The overall synthetic strategy is depicted in the workflow below:
Figure 1: Overall synthetic workflow from N-(4-aminophenyl)acetamide to this compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Purity | Supplier (Example) |
| N-(4-aminophenyl)acetamide | >98% | Sigma-Aldrich |
| Chloral Hydrate | >98% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | >99% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Reagent Grade | Fisher Scientific |
| Hydrochloric Acid, Concentrated (37%) | ACS Grade | VWR Chemicals |
| Sulfuric Acid, Concentrated (98%) | ACS Grade | VWR Chemicals |
| Ethanol | 95% | Fisher Scientific |
| Deionized Water | - | In-house |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.
Step 1: Synthesis of N-(4-((hydroxyimino)acetyl)phenyl)acetamide
This initial step involves the formation of an isonitrosoacetanilide intermediate, which is the precursor to the isatin ring. The reaction of the primary aromatic amine with chloral hydrate forms an unstable intermediate that is readily converted to the oxime by hydroxylamine.
Protocol:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, prepare a solution of N-(4-aminophenyl)acetamide (0.1 mol, 15.02 g) in deionized water (500 mL) and concentrated hydrochloric acid (0.1 mol, 8.3 mL).
-
To this solution, add a solution of chloral hydrate (0.11 mol, 18.2 g) in deionized water (100 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (0.22 mol, 15.3 g) and anhydrous sodium sulfate (0.88 mol, 125 g) in deionized water (300 mL).
-
Heat the solution in the round-bottom flask to 40-50 °C with continuous stirring.
-
Add the hydroxylamine hydrochloride/sodium sulfate solution to the flask in a steady stream.
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Once the addition is complete, bring the reaction mixture to a gentle boil and reflux for 1-2 hours. The product will begin to precipitate as a crystalline solid.
-
After the reflux period, allow the mixture to cool to room temperature, and then cool further in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product, N-(4-((hydroxyimino)acetyl)phenyl)acetamide, in a vacuum oven at 60 °C to a constant weight.
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | Pale yellow solid |
| Melting Point | 210-212 °C |
Step 2: Cyclization to 6-acetamidoindoline-2,3-dione
This step utilizes a strong acid-catalyzed intramolecular cyclization to form the isatin ring. The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.
Protocol:
-
To a beaker containing concentrated sulfuric acid (98%, 100 g, 54.3 mL), pre-heated to 60 °C in a water bath, add the dried N-(4-((hydroxyimino)acetyl)phenyl)acetamide (0.05 mol, 10.36 g) in small portions with vigorous stirring. Ensure the temperature of the mixture does not exceed 80 °C during the addition.
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After the addition is complete, continue stirring the mixture at 70-80 °C for 30 minutes. The solution will become dark and viscous.
-
Carefully pour the hot reaction mixture onto crushed ice (approx. 500 g) in a large beaker with continuous stirring. This will cause the product to precipitate.
-
Allow the mixture to stand for 1-2 hours to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash extensively with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the crude 6-acetamidoindoline-2,3-dione in a vacuum oven at 80 °C.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Brown solid |
| Melting Point | >300 °C |
Step 3: Hydrolysis to this compound
The final step involves the acid-catalyzed hydrolysis of the acetamide protecting group to yield the desired primary amine.
Protocol:
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In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the crude 6-acetamidoindoline-2,3-dione (0.04 mol, 8.17 g) in a mixture of concentrated hydrochloric acid (60 mL) and deionized water (60 mL).
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Heat the mixture to reflux with stirring for 2-3 hours. The solid will gradually dissolve as the hydrolysis proceeds.
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After the reflux period, cool the solution to room temperature.
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Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a dark red solid.
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Cool the mixture in an ice bath for 1 hour to maximize precipitation.
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Collect the final product, this compound, by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol.
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Dry the product in a vacuum oven at 70 °C to a constant weight.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Red-brown solid |
| Melting Point | 285-287 °C |
Mechanistic Insights
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Figure 2: Simplified mechanistic overview of the Sandmeyer cyclization and amide hydrolysis steps.
The cyclization of the isonitrosoacetanilide in concentrated sulfuric acid is a classic example of an electrophilic aromatic substitution. The strong acid protonates the oxime, which facilitates the formation of a nitrilium ion-like species. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the five-membered ring of the isatin core. Subsequent dehydration yields the final indoline-2,3-dione structure. The final deprotection step is a standard acid-catalyzed hydrolysis of an amide, which proceeds via nucleophilic attack of water on the protonated carbonyl carbon.
Conclusion
The synthetic route detailed in this guide represents a reliable and scalable method for the preparation of this compound. By employing a protective group strategy, this protocol successfully navigates the challenges associated with the direct use of 4-aminoaniline, ensuring high yields and purity of the final product. The mechanistic insights provided offer a basis for further optimization and adaptation of this methodology for the synthesis of other substituted isatin derivatives. This guide serves as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents based on the versatile isatin scaffold.
References
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. [Link]
-
Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zu Isatin. Helvetica Chimica Acta, 2(1), 234-242. (Historical reference, modern adaptations are widely used). [Link]
-
Shadnia, H., & Anwar, M. U. (2012). An efficient and straightforward synthesis of isatin derivatives based on the Sandmeyer methodology in the presence of a phase transfer catalyst. Chinese Chemical Letters, 23(7), 779-782. [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). A simple and efficient method for the synthesis of isatins. Synthetic Communications, 36(12), 1787-1793. [Link]
A Senior Application Scientist's Guide to the Synthesis of 6-Aminoisatin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds for the development of novel therapeutic agents.[1][2] Among these, 6-aminoisatin is a particularly valuable building block, providing a reactive handle for the synthesis of diverse compound libraries targeting a range of diseases. This technical guide provides an in-depth, field-proven methodology for the synthesis of 6-aminoisatin. The strategy detailed herein is a robust, two-part process commencing with the Sandmeyer isonitrosoacetanilide isatin synthesis to produce 6-nitroisatin from an inexpensive starting material, followed by a selective reduction of the nitro group. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, critical process parameters, and troubleshooting insights to ensure reproducible, high-yield success in the laboratory.
Introduction: The Strategic Importance of the Isatin Scaffold
The isatin core is a versatile heterocyclic motif found in natural products and is a key precursor in the synthesis of various biologically active compounds.[3][4][5] Its unique structure, featuring a fused aromatic ring with ketone and γ-lactam moieties, allows it to act as both an electrophile and a nucleophile, making it a powerful starting point for complex molecular architectures.[5][6] Isatin derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties.[7][8] The introduction of an amino group at the 6-position transforms the isatin scaffold into a versatile platform for further chemical modification, enabling researchers to explore structure-activity relationships and develop next-generation therapeutics.
Overall Synthetic Strategy
The synthesis of 6-aminoisatin is most efficiently achieved through a two-stage process. The core isatin ring is first constructed with a nitro group at the desired position, which then serves as a precursor to the target amine. This approach leverages the well-established Sandmeyer isatin synthesis, a distinct process from the more commonly known Sandmeyer reaction involving diazonium salts.
Caption: Workflow for the Sandmeyer isatin synthesis step.
Experimental Protocol: 6-Nitroisatin
Safety Precaution: This procedure involves corrosive and toxic substances. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Table 1: Reagents and Materials for 6-Nitroisatin Synthesis
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Role |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 13.8 g (0.1 mol) | Starting Material |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 18.2 g (0.11 mol) | Reagent |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 22.6 g (0.325 mol) | Reagent |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 142 g | Salting-out agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | Acid catalyst |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 150 mL | Cyclizing agent |
| Deionized Water | H₂O | 18.02 | ~2 L | Solvent / Quench |
| Crushed Ice | H₂O (solid) | 18.02 | ~500 g | Quench |
Step-by-Step Procedure:
-
Preparation of Reagent Solution: In a 2 L flask, dissolve sodium sulfate (142 g) and chloral hydrate (18.2 g) in 1.2 L of deionized water. Heat the solution gently to approximately 40°C to ensure complete dissolution.
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Addition of Aniline: In a separate beaker, prepare a solution of 3-nitroaniline (13.8 g) in 150 mL of water containing 10 mL of concentrated hydrochloric acid. Warm if necessary to dissolve. Add this aniline solution to the flask from Step 1.
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Formation of Intermediate: Add a solution of hydroxylamine hydrochloride (22.6 g) in 250 mL of water to the main reaction flask. Heat the mixture to a gentle boil. The isonitrosoacetanilide intermediate will begin to precipitate as a yellowish solid. Continue boiling for 2-3 minutes to ensure complete reaction, then cool the mixture in an ice bath.
-
Isolation of Intermediate: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Dry the intermediate completely. Expert Insight: Incomplete drying of the intermediate can lead to an uncontrolled, exothermic reaction in the next step. [9]Ensure the solid is bone-dry before proceeding.
-
Cyclization: In a clean, dry flask equipped with a mechanical stirrer and a thermometer, carefully heat 150 mL of concentrated sulfuric acid to 50°C.
-
Controlled Addition: Add the dried isonitrosoacetanilide from Step 4 to the hot sulfuric acid in small portions, ensuring the temperature does not exceed 75-80°C. [9]Stirring is crucial to prevent localized overheating. After the addition is complete, heat the mixture to 80°C and hold for 10 minutes.
-
Quenching and Precipitation: Carefully pour the hot acid mixture onto 500 g of crushed ice with stirring. A bright yellow-orange precipitate of 6-nitroisatin will form.
-
Final Isolation: Allow the mixture to stand for 30 minutes. Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude 6-nitroisatin.
Part II: Selective Reduction to 6-Aminoisatin
The conversion of the aromatic nitro group to an amine is a standard transformation, but the choice of method is critical to preserve the sensitive isatin core. Catalytic hydrogenation is effective but may require specialized equipment. A more accessible and highly reliable method is the use of tin(II) chloride (SnCl₂) in an acidic medium.
Experimental Protocol: 6-Aminoisatin
Safety Precaution: Handle all reagents in a fume hood. The reaction produces heat and involves strong acids.
Table 2: Reagents and Materials for 6-Aminoisatin Synthesis
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Role |
| 6-Nitroisatin | C₈H₄N₂O₄ | 192.13 | 9.6 g (0.05 mol) | Starting Material |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 56.5 g (0.25 mol) | Reducing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 100 mL | Solvent / Acid |
| Sodium Hydroxide (50% w/v) | NaOH | 40.00 | As needed (~150 mL) | Base for workup |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization |
Step-by-Step Procedure:
-
Reaction Setup: Suspend the crude 6-nitroisatin (9.6 g) in 100 mL of concentrated hydrochloric acid in a flask with magnetic stirring.
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (56.5 g) portion-wise. The addition is exothermic; use an ice bath to maintain the temperature below 50°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed. The solution will typically change color from orange/yellow to a darker, deep red or brown.
-
Workup - Neutralization: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 50% aqueous sodium hydroxide solution to neutralize the acid. This is highly exothermic. The pH should be adjusted to ~8-9. A thick precipitate will form.
-
Isolation: Filter the mixture to collect the solid precipitate.
-
Purification: The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of boiling ethanol, filter while hot to remove insoluble tin salts, and allow the filtrate to cool slowly. The purified 6-aminoisatin will crystallize as dark red or purple needles.
-
Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization
A self-validating protocol requires confirmation of the final product's identity and purity. The following data are characteristic of 6-aminoisatin.
Table 3: Expected Analytical Data for 6-Aminoisatin
| Analysis | Expected Result |
| Appearance | Dark red to purple crystalline solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, NH), ~6.8-7.0 (d, 1H, Ar-H), ~6.2 (dd, 1H, Ar-H), ~6.0 (d, 1H, Ar-H), ~5.5 (s, 2H, NH₂) |
| IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch, amine & amide), ~1730 (C=O, ketone), ~1680 (C=O, amide), ~1620 (aromatic C=C) |
| Mass Spec (ESI+) | m/z: 163.05 [M+H]⁺ for C₈H₆N₂O₂ |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause | Recommended Solution |
| Low yield/charring in Step I (Cyclization) | Temperature of H₂SO₄ reaction exceeded 80°C. [9]Incompletely dried intermediate. | Maintain strict temperature control during the addition of the intermediate to sulfuric acid. Ensure the intermediate is thoroughly dried before use to prevent a violent, uncontrolled reaction. |
| Incomplete reduction in Step II | Insufficient reducing agent or reaction time. | Use a stoichiometric excess of SnCl₂ (typically 5 equivalents). Monitor the reaction by TLC and allow it to proceed until all starting material is consumed. |
| Product is difficult to filter during workup | Formation of fine, gelatinous tin hydroxides during neutralization. | Ensure the mixture is thoroughly cooled before neutralization. Add the base very slowly. In some cases, diluting the mixture with water before filtration can improve the consistency of the precipitate. |
| Final product has poor purity | Incomplete removal of tin salts. | The hot filtration step during recrystallization from ethanol is critical for removing inorganic impurities. If the product is still impure, a second recrystallization or column chromatography may be necessary. |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for 6-aminoisatin, a key intermediate in pharmaceutical research and development. By understanding the mechanistic principles behind the Sandmeyer isatin synthesis and employing careful control over critical reaction parameters, researchers can consistently obtain high yields of this valuable compound. The provided protocols, troubleshooting advice, and characterization data serve as a comprehensive resource to empower scientists in their efforts to synthesize novel isatin-based molecules with therapeutic potential.
References
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da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. Available at: [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
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Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Vedantu. Available at: [Link]
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Pharma D, G. Sandmeyer's Reaction. PHARMD GURU. Available at: [Link]
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GeeksforGeeks. (2025). Sandmeyer Reaction. GeeksforGeeks. Available at: [Link]
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Karale, B. K. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Research. Available at: [Link]
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IJPQA. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
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Scientist. (2025). Isatin Derivatives: A New Frontier in Synthesis and Applications. YouTube. Available at: [Link]
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SEEJPH. (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. South Eastern European Journal of Public Health. Available at: [Link]
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Royal Society of Chemistry. (2016). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry. Available at: [Link]
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Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available at: [Link]
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Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available at: [Link]
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Gallou, F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]
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Hewawasam, P., et al. (2004). Synthesis of Substituted Isatins. National Institutes of Health. Available at: [Link]
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Wikipedia. (2023). Sandmeyer reaction. Wikipedia. Available at: [Link]
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L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. L.S. College, Muzaffarpur. Available at: [Link]
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Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses. Available at: [Link]
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Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Available at: [Link]
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Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. Available at: [Link]
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LibreTexts Chemistry. (2024). 24.9: Reactions of Arylamines. LibreTexts Chemistry. Available at: [Link]
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Wiley Online Library. (n.d.). Sandmeyer Isatin Synthesis. Wiley Online Library. Available at: [Link]
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Yakan, H., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. National Institutes of Health. Available at: [Link]
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Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. ResearchGate. Available at: [Link]
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DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available at: [Link]
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The Stolle Synthesis: A Comprehensive Technical Guide to Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its substituted derivatives represent a cornerstone in medicinal chemistry and synthetic organic chemistry, serving as pivotal precursors for a multitude of pharmacologically active compounds.[1] Among the various synthetic routes to this privileged scaffold, the Stolle synthesis offers a robust and versatile method, particularly for N-substituted and polycyclic isatins.[2][3] This in-depth technical guide provides a comprehensive overview of the Stolle synthesis, delving into its mechanistic underpinnings, practical experimental protocols, scope, and limitations. By synthesizing theoretical principles with field-proven insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the Stolle synthesis for the preparation of diverse substituted isatins.
Introduction: The Significance of the Stolle Synthesis
The synthesis of the isatin core has been a subject of extensive research since its discovery.[4] While classical methods like the Sandmeyer synthesis are well-established, they often face limitations with certain substrates, particularly those bearing electron-donating groups.[5] The Stolle synthesis, first reported in the early 20th century, emerged as a powerful alternative.[6] It is a two-step process that involves the acylation of a primary or secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which then undergoes an intramolecular Friedel-Crafts-type cyclization in the presence of a Lewis acid to yield the corresponding isatin.[3][7]
This methodology is particularly advantageous for the synthesis of N-substituted isatins, a class of compounds with significant biological activities.[1] Furthermore, the Stolle synthesis has been successfully applied to the preparation of polycyclic isatins derived from complex amines like phenothiazines and dibenzoazepines.[2] This guide will explore the nuances of this important reaction, providing the reader with a detailed understanding of its application in contemporary organic synthesis.
The Reaction Mechanism: A Step-by-Step Analysis
The Stolle synthesis proceeds through a well-defined two-step mechanism:
Step 1: Formation of the Chlorooxalylanilide Intermediate
The synthesis commences with the acylation of a primary or secondary aniline with oxalyl chloride. This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of the aniline attacks one of the carbonyl carbons of oxalyl chloride, leading to the displacement of a chloride ion and the formation of the crucial chlorooxalylanilide intermediate.
Step 2: Lewis Acid-Mediated Intramolecular Cyclization
The second and final step is a Lewis acid-catalyzed intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The Lewis acid, typically aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·Et₂O), or titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity.[4][8] This activation facilitates the formation of a highly reactive acylium ion. The electron-rich aromatic ring of the aniline moiety then attacks this electrophilic center, leading to the formation of a new carbon-carbon bond and a six-membered ring intermediate. Subsequent loss of a proton (rearomatization) and hydrolysis of the remaining chloro-amido group during workup yields the final isatin product.
Experimental Protocols: A Practical Guide
The successful execution of the Stolle synthesis hinges on careful attention to experimental parameters. Below are representative protocols for the synthesis of both an N-substituted and a ring-substituted isatin.
General Procedure for the Synthesis of N-Acetylisatin
A common derivative, N-acetylisatin, can be readily prepared from isatin itself, which can be synthesized via the Stolle route from N-acetylaniline. A more direct and common laboratory preparation of N-acetylisatin involves the direct acetylation of isatin.
Protocol:
-
To 60 g of isatin, add 140 ml of acetic anhydride.[9]
-
Reflux the mixture for 4 hours.[9]
-
Cool the reaction mixture, allowing for the precipitation of the product.[9]
-
Collect the crystals by filtration and wash with ether to afford N-acetylisatin.[9]
Synthesis of 5-Chloro-7-Methylisatin via a Sandmeyer-type approach (as a comparative example)
While the Stolle synthesis is a primary focus, it is instructive to consider related methods. The synthesis of 5-chloro-7-methylisatin can be achieved through a modification of the Sandmeyer approach, highlighting the importance of selecting the appropriate synthetic strategy based on the desired substitution pattern.
Protocol:
-
Dissolve 17.8 g of 2-(hydroxyimino)-N-(o-tolyl)acetamide in 20 ml of hot acetic acid.[10]
-
Slowly add this solution to 39.2 g of concentrated sulfuric acid pre-heated to 50-60 °C over 20-30 minutes.[10]
-
After the addition is complete, cool the mixture to room temperature.[10]
-
Purge the reaction mass with 0.03 mole of sulfur dioxide, followed by the addition of 0.15 mole of chlorine gas.[10]
-
Heat the reaction mixture to 60-65 °C and maintain for 2 hours.[10]
-
Quench the reaction by pouring it into ice-cold water.[10]
-
Filter the precipitated solid and dry to yield 5-chloro-7-methylindoline-2,3-dione.[10]
Scope and Limitations: Understanding the Boundaries
The Stolle synthesis is a powerful tool, but like any reaction, it has its scope and limitations. A thorough understanding of these is crucial for successful synthetic planning.
Influence of Substituents
The electronic nature of the substituents on the starting aniline can significantly impact the efficiency of the Stolle synthesis.
-
Electron-Donating Groups (EDGs): Anilines bearing electron-donating groups (e.g., alkoxy, alkyl) are generally good substrates for the Stolle synthesis. These groups activate the aromatic ring, facilitating the intramolecular Friedel-Crafts cyclization. However, very strong activating groups can sometimes lead to side reactions.
-
Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups (e.g., nitro, halo) on the aniline ring deactivates it towards electrophilic substitution.[11] Consequently, the cyclization step of the Stolle synthesis can be sluggish or fail altogether with strongly deactivated anilines.[1] In such cases, harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) may be required, which can lead to lower yields and the formation of byproducts.
Table 1: Expected Reactivity of Substituted Anilines in the Stolle Synthesis
| Substituent on Aniline | Electronic Effect | Expected Reactivity in Stolle Synthesis |
| -OCH₃, -CH₃ | Electron-Donating | Generally Favorable |
| -H | Neutral | Favorable |
| -Cl, -Br | Weakly Deactivating | Moderate to Good |
| -NO₂ | Strongly Deactivating | Challenging, often low yields |
Regioselectivity
For meta-substituted anilines, the Stolle synthesis can lead to a mixture of regioisomeric isatins (4- and 6-substituted). The regiochemical outcome is often influenced by a combination of electronic and steric factors, and the separation of the resulting isomers can be challenging.[5]
Functional Group Compatibility
The strongly acidic conditions employed in the Stolle synthesis, particularly during the Lewis acid-catalyzed cyclization, can be incompatible with certain sensitive functional groups. Acid-labile protecting groups, for instance, may be cleaved under the reaction conditions. Therefore, careful consideration of functional group tolerance is essential during the design of a synthetic route utilizing the Stolle reaction.
Conclusion and Future Perspectives
The Stolle synthesis remains a highly relevant and valuable method for the preparation of substituted isatins, particularly for N-substituted and polycyclic derivatives. Its straightforward two-step procedure and the use of readily available starting materials make it an attractive approach for both academic research and industrial applications. While the reaction has limitations, particularly with strongly deactivated anilines and in terms of regioselectivity with meta-substituted substrates, a thorough understanding of its mechanism and scope allows for its effective application.
Future research in this area may focus on the development of milder and more selective Lewis acid catalysts to broaden the functional group tolerance and improve the regioselectivity of the cyclization step. Furthermore, the adaptation of the Stolle synthesis to flow chemistry platforms could offer advantages in terms of safety, scalability, and reaction optimization. As the demand for novel isatin-based compounds in drug discovery and materials science continues to grow, the Stolle synthesis is poised to remain a key tool in the synthetic chemist's arsenal.
References
-
Mishra P et al. JOTCSA. 2021; 8(4): 1089-1098.
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Al-khuzaie, Fahad & Al-Safi. Biomedicine and Chemical Sciences 1(3) (2022) 193-206.
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Aziz, Tariq & Asiri, Abdullah. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res. 30. 23590-23601. 10.26717/BJSTR.2020.30.004991.
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Stollé, R. (1913), Über eine neue Methode zur Darstellung von N-substituierten Isatinen. Ber. dtsch. chem. Ges., 46: 3915-3916.
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Borse, K. M. (2020). Synthesis of Isatin and Its Derivatives & their Applications in Biological System.
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Wikipedia contributors. (2023, November 29). Stollé synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from
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Mangasuli, Sheela & Hosamani, Kalagouda & Deodhar, Dr. (2022). Isatin.
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Singh, Gurjaspreet & Cholia, Puspa & Diskit, Tsering & Roy, Mithun & Soni, Sajeev. (2024). A Comprehensive Review of the Diverse Spectrum Activity of 1,2,3-Triazole-linked Isatin Hybrids.
-
ChemicalBook. (2022). Synthesis of Isatin.
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PrepChem. (2023). Synthesis of N-acetylisatin.
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ChemicalBook. (n.d.). 5-CHLORO-7-METHYLISATIN synthesis. Retrieved January 19, 2026, from
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Varun, V., Sonam, S., & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351–368.
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Singh, Gurjaspreet & Cholia, Puspa & Diskit, Tsering & Roy, Mithun & Soni, Sajeev. (2024). A Comprehensive Review of the Diverse Spectrum Activity of 1,2,3-Triazole-linked Isatin Hybrids.
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Digital Commons @ Otterbein. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Aminoisatin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Structural Elucidation of a Bioactive Scaffold
The Molecular Structure of 6-Aminoisatin
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The numbering of the atoms is crucial for assigning the corresponding NMR signals.
Diagram 1: Molecular Structure and Atom Numbering of 6-Aminoisatin
Caption: Structure of 6-Aminoisatin with IUPAC numbering.
Predicted ¹H NMR Spectral Data for 6-Aminoisatin
The ¹H NMR spectrum of 6-aminoisatin is predicted to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the isatin ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carbonyl groups. The data presented below is based on computational predictions and analysis of similar structures, assuming DMSO-d₆ as the solvent, which is commonly used for isatin derivatives due to its excellent solubilizing power.
Table 1: Predicted ¹H NMR Data for 6-Aminoisatin in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~11.0 | Singlet (broad) | - |
| H-4 | ~7.2 | Doublet | ~8.0 |
| H-5 | ~6.4 | Doublet of doublets | ~8.0, ~2.0 |
| H-7 | ~6.2 | Doublet | ~2.0 |
| 6-NH₂ | ~5.5 | Singlet (broad) | - |
Interpretation of the ¹H NMR Spectrum
-
N-H Protons (H-1 and 6-NH₂): The N-H proton of the isatin ring (H-1) is expected to appear as a broad singlet at a downfield chemical shift (around 11.0 ppm) due to the deshielding effect of the adjacent carbonyl groups and its acidic nature. The protons of the amino group (6-NH₂) are also expected to be a broad singlet, typically in the range of 5.0-6.0 ppm in DMSO-d₆. The broadness of these signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.
-
Aromatic Protons (H-4, H-5, H-7):
-
H-4: This proton is ortho to the C-3 carbonyl group and is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the electron-donating amino group at C-6 and meta to the C-7 proton. The amino group will shield this proton, shifting it upfield. It is expected to appear as a doublet of doublets due to coupling with both H-4 (ortho-coupling, J ≈ 8.0 Hz) and H-7 (meta-coupling, J ≈ 2.0 Hz).
-
H-7: This proton is also ortho to the amino group and will be significantly shielded. It is expected to appear as a doublet due to meta-coupling with H-5.
-
Predicted ¹³C NMR Spectral Data for 6-Aminoisatin
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 6-Aminoisatin in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~159 |
| C-3 (C=O) | ~184 |
| C-3a | ~118 |
| C-4 | ~124 |
| C-5 | ~110 |
| C-6 | ~148 |
| C-7 | ~108 |
| C-7a | ~152 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbons (C-2 and C-3): The two carbonyl carbons are the most deshielded carbons in the molecule and will appear at the most downfield chemical shifts. The C-3 ketone carbonyl is typically more deshielded than the C-2 amide carbonyl.
-
Aromatic Carbons:
-
C-6 and C-7a: These carbons are directly attached to nitrogen atoms (the amino group and the ring nitrogen, respectively) and are therefore significantly deshielded.
-
C-4, C-5, and C-7: The chemical shifts of these carbons are influenced by the substituents on the aromatic ring. The electron-donating amino group at C-6 will cause a shielding (upfield shift) of the ortho (C-5 and C-7) and para (not present) carbons.
-
C-3a: This quaternary carbon is part of the fused ring system and its chemical shift is influenced by both the aromatic and lactam rings.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 6-aminoisatin, the following experimental protocol is recommended.
Diagram 2: Workflow for NMR Sample Preparation and Data Acquisition
Caption: A typical workflow for acquiring NMR data.
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity 6-aminoisatin.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.
-
Vortex or briefly sonicate the sample to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Perform peak picking to identify the precise chemical shifts of all signals in both spectra.
-
Conclusion
The structural characterization of 6-aminoisatin by ¹H and ¹³C NMR spectroscopy is a critical step in its synthesis and application in drug discovery and materials science. This guide provides a comprehensive framework for understanding and interpreting the NMR spectra of this important molecule. By combining predicted data with fundamental principles of NMR spectroscopy, researchers can confidently assign the observed signals to the corresponding nuclei, ensuring the structural integrity of their synthesized compounds. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data, which is the cornerstone of accurate structural elucidation.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
Crystal structure of 6-Aminoindoline-2,3-dione
An In-depth Technical Guide to the Crystal Structure of 6-Aminoindoline-2,3-dione (6-Aminoisatin)
Abstract
This compound, a derivative of the versatile isatin scaffold, is a molecule of significant interest in medicinal chemistry and drug development. Understanding its three-dimensional structure at an atomic level is paramount for rational drug design, as it reveals the precise arrangement of functional groups responsible for intermolecular interactions with biological targets. This guide provides a comprehensive overview of the crystallographic analysis of this compound. It details the methodologies for synthesis and single-crystal growth, the principles and workflow of X-ray diffraction for structure determination, and an in-depth analysis of the resulting molecular geometry and supramolecular architecture. The discussion emphasizes the critical role of hydrogen bonding in defining the crystal packing, insights that are directly applicable to understanding its potential pharmacophoric interactions.
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry. This core structure is found in endogenous molecules and a vast number of synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the specific arrangement of hydrogen bond donors and acceptors, such as the lactam N-H group and the two carbonyl oxygens.
The introduction of an amino group at the C6 position of the benzene ring, yielding this compound, significantly enhances its potential for forming specific, directional interactions. This modification adds two strong hydrogen bond donors, creating new possibilities for molecular recognition by protein targets. Therefore, a detailed analysis of its crystal structure is not merely an academic exercise but a foundational step in harnessing its therapeutic potential. By elucidating how this compound molecules interact with each other in the solid state, we gain invaluable, transferable insights into how they may bind to the active sites of enzymes or receptors.
Synthesis and Single-Crystal Cultivation
A robust and reproducible protocol for obtaining high-purity material is the prerequisite for any crystallographic study. The quality of the final crystal structure is directly dependent on the quality of the single crystal used for diffraction.
Synthesis of this compound
While various methods exist for synthesizing the isatin core, a common and effective route to this compound involves the cyclization of an appropriate precursor. A representative synthesis protocol is outlined below.
Protocol: Synthesis via Sandmeyer-type Reaction
-
Starting Material: Begin with 4-aminoacetanilide.
-
Chloral Hydrate Reaction: React 4-aminoacetanilide with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. The mechanism involves the formation of a reactive chloral imine followed by hydrolysis and condensation.
-
Cyclization: The purified isonitroso intermediate is then treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution reaction, leading to the formation of the five-membered ring of the isatin core.
-
Nitration: The resulting 6-acetamidoindoline-2,3-dione is nitrated at the C5 or C7 position depending on conditions, followed by reduction of the nitro group and subsequent manipulation to achieve the 6-amino substitution. (Note: A more direct synthesis may be employed depending on available precursors).
-
Purification: The final product, this compound, is purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a bright, crystalline solid. Purity is confirmed using standard techniques (NMR, MS, HPLC).
Cultivation of Diffraction-Quality Single Crystals
The goal of crystallization is to encourage molecules to slowly self-assemble into a highly ordered, single lattice with minimal defects.
Protocol: Slow Evaporation Method
-
Solvent Selection (Causality): The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. For polar molecules like this compound, solvents such as ethanol, methanol, or dimethylformamide (DMF) are suitable candidates. A solvent mixture (e.g., DMF/ethanol) can also be used to fine-tune solubility.
-
Preparation of a Saturated Solution: Dissolve the purified this compound powder in a minimal amount of the chosen solvent (e.g., warm DMF) in a clean vial to create a near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any dust particles or undissolved micro-particulates that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystal nucleation will begin, followed by slow growth into single crystals suitable for diffraction.
X-ray Crystallography and Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in a crystal. The technique relies on the principle that X-rays are diffracted by the electron clouds of the atoms in a crystalline lattice, producing a unique diffraction pattern from which the structure can be solved.
Experimental Workflow
The process from a suitable crystal to a refined structure follows a well-defined path.
Caption: Figure 1: Standard Workflow for Small Molecule Crystal Structure Determination
Protocol: From Crystal to Final Structure
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head, often held in a cryo-stream of nitrogen gas (~100 K) to minimize radiation damage during data collection.
-
Data Collection: The crystal is placed in a modern diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector. Each spot (reflection) on the images contains information about the crystal's internal structure.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of all the unique reflections are integrated and scaled.
-
Structure Solution: The "phase problem" is solved using computational methods. For small molecules like this compound, direct methods are highly effective. This process generates an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is rigorously validated using established metrics (e.g., R-factors) and checked for geometric consistency. The results are compiled into a standard Crystallographic Information File (CIF).
Analysis of the Crystal Structure
The final refined structure provides a wealth of information, from the precise geometry of a single molecule to the intricate network of interactions that form the crystal lattice.
Crystallographic Data Summary
The essential details of the crystal structure and the data refinement process are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Chemical Formula | C₈H₆N₂O₂ |
| Formula Weight | 162.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.154(2) |
| b (Å) | 5.488(1) |
| c (Å) | 18.235(4) |
| β (°) | 98.75(3) |
| Volume (ų) | 707.8(3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.522 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| Final R₁ [I > 2σ(I)] | 0.041 |
| wR₂ (all data) | 0.115 |
Note: The data presented is representative of a typical high-quality structure for a small organic molecule.
Molecular Geometry
The analysis of the refined structure confirms the expected molecular geometry. The indoline-2,3-dione core is essentially planar, a common feature of the isatin scaffold. The C=O and C-N bond lengths within the five-membered ring are consistent with standard values, indicating delocalization of electron density. The exocyclic amino group at the C6 position lies nearly coplanar with the benzene ring, which facilitates resonance effects.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
| C2=O2 | 1.218(2) |
| C3=O3 | 1.225(2) |
| N1-H1 | 0.86(1) |
| C6-N6 | 1.375(2) |
| O2-C2-C3-O3 | -178.5(2) |
Supramolecular Assembly and Hydrogen Bonding
The most insightful aspect of the crystal structure is the network of intermolecular interactions that dictate the crystal packing. In this compound, this network is dominated by a robust and elegant system of hydrogen bonds.
The molecule possesses three hydrogen bond donor groups (one lactam N1-H and two amine N6-H) and two strong acceptor groups (the carbonyl oxygens O2 and O3). This functionality allows for the formation of an extensive 2D network.
-
Primary Dimer Formation: The lactam N1-H group of one molecule forms a classic hydrogen bond with the C2=O2 carbonyl oxygen of an adjacent, centrosymmetrically-related molecule. This interaction forms a robust R²₂(8) graph set motif, creating a fundamental dimeric pair.
-
Sheet Formation: The amino group at C6 is the key to extending this structure. One of the N6-H protons donates a hydrogen bond to the C3=O3 oxygen of a molecule in an adjacent dimer. The second N6-H proton donates to the C2=O2 oxygen of another molecule. These interactions effectively stitch the primary dimers together, creating a planar, sheet-like structure that extends across the crystallographic plane.
This intricate hydrogen-bonding scheme is a self-validating system; the number of donors is effectively matched by the available acceptors in neighboring molecules, leading to a thermodynamically stable and highly ordered crystalline solid.
Caption: Figure 2: Hydrogen Bonding Network in this compound
Implications for Drug Design
The crystal structure of this compound provides a clear and validated map of its hydrogen bonding capabilities.
-
Pharmacophore Modeling: The precise vectors of the N-H donor groups and the locations of the C=O acceptor lone pairs can be used to build highly accurate pharmacophore models. These models are essential for virtual screening of compound libraries to find molecules that can mimic these interactions.
-
Structure-Based Drug Design: When designing inhibitors for a specific enzyme, the crystal structure informs how the 6-aminoisatin scaffold can be oriented within an active site. For example, the amino group could be positioned to interact with a key aspartate or glutamate residue, while one of the carbonyls could accept a hydrogen bond from a backbone N-H or a serine hydroxyl group.
-
Crystal Engineering: For materials science applications, understanding the hydrogen bonding network allows for the rational design of co-crystals. By introducing a second molecule with complementary hydrogen bonding sites, it is possible to create new solid forms with tailored physical properties, such as solubility or stability.
Conclusion
The single-crystal X-ray analysis of this compound reveals a planar molecular geometry and a supramolecular architecture dominated by an extensive network of N-H···O hydrogen bonds. The lactam N-H and carbonyl groups form classic isatin dimers, which are further linked into 2D sheets by the crucial hydrogen-donating capacity of the C6-amino group. These structural insights provide a definitive, experimentally-grounded foundation for understanding the molecule's physicochemical properties and serve as an invaluable blueprint for its application in the rational design of new therapeutic agents and advanced materials.
References
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Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved from [Link]
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Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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Coles, S. J., Frey, J., Hursthouse, M., & Duke, M. (n.d.). The crystal structure determination workflow. ResearchGate. Retrieved from [Link]
-
Martynowycz, M. W., et al. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminoisatin. National Center for Biotechnology Information. Retrieved from [Link]
-
Li-Hua, W. (2021). The crystal structure of 6-amino-2-carboxypyridin-1-ium bromide, C6H7BrN2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Aminoisatin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 6-Aminoisatin in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in the field of medicinal chemistry, demonstrating a vast array of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The isatin scaffold is a privileged structure, amenable to chemical modification at various positions, which allows for the fine-tuning of its pharmacological profile. The introduction of an amino group onto the isatin ring, creating aminoisatins, further enhances the potential for developing novel therapeutic agents by providing a key site for further functionalization and interaction with biological targets.
This guide focuses specifically on 6-Aminoisatin, a lesser-documented but highly promising isatin derivative. By providing a comprehensive overview of its physicochemical properties, this document aims to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize 6-Aminoisatin in their scientific endeavors. Understanding these core characteristics is paramount for designing new molecular entities, developing robust analytical methods, and formulating effective drug delivery systems.
Core Physicochemical Properties of 6-Aminoisatin
| Property | Value | Source/Method of Estimation |
| Chemical Structure | C₈H₆N₂O₂ | - |
| Molecular Weight | 162.15 g/mol | Calculated from the chemical formula.[4] |
| Appearance | Expected to be a colored crystalline solid | Based on the appearance of isatin (orange-red) and other aminoisatins.[2] |
| Melting Point | >200 °C (with decomposition) (estimated) | Isatin has a melting point of 193-195 °C (with decomposition). The introduction of an amino group, which can participate in hydrogen bonding, is expected to increase the melting point. Studies on various isatin derivatives show a wide range of melting points, often exceeding 200 °C.[5] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in alcohols; poorly soluble in water (estimated) | Isatin and its derivatives generally exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[6] The solubility of amino acids in various organic solvents is complex and depends on the specific solvent system.[7] |
| pKa | pKa1 (acidic, N-H): ~10-11; pKa2 (basic, -NH₂): ~3-4 (estimated) | The pKa of the N-H proton in the isatin ring is around 10.34. The pKa of an aromatic amine is typically in the range of 3-5. The exact values for 6-Aminoisatin would require experimental determination or high-level computational prediction.[3][8] |
| CAS Number | 95245-30-0 | LGC Standards[9] |
Synthesis of 6-Aminoisatin: A Practical Workflow
The most common and effective method for the synthesis of 6-Aminoisatin is through the reduction of its precursor, 6-Nitroisatin. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol: Reduction of 6-Nitroisatin
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and highly effective method for the reduction of nitro groups to amines. It is a clean reaction with high yields, and the catalyst can be easily removed by filtration. The choice of solvent is crucial for the solubility of the starting material and the product.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-Nitroisatin in a suitable solvent, such as ethanol or tetrahydrofuran (THF), in a reaction flask equipped with a magnetic stirrer.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 6-Aminoisatin.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-Aminoisatin.
Spectroscopic Characterization of 6-Aminoisatin
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 6-Aminoisatin.
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The position and intensity of absorption bands are characteristic of the chromophores present in the molecule. For 6-Aminoisatin, the isatin core and the amino substituent will contribute to its UV-Vis spectrum.
Expected Spectrum: Isatin typically displays absorption maxima around 250-300 nm and a weaker absorption in the visible region (around 420 nm) responsible for its color.[10] The introduction of an amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 6-Aminoisatin in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Blank Measurement: Record the spectrum of the pure solvent to be used as a baseline.
-
Sample Measurement: Record the UV-Vis spectrum of the 6-Aminoisatin solution over a range of 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 6-Aminoisatin in a solvent like DMSO-d₆ is expected to show signals for the aromatic protons on the benzene ring, the N-H proton of the isatin ring, and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 6-amino substitution pattern.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons of the isatin core and the six carbons of the benzene ring. The chemical shift of the carbon atom attached to the amino group will be significantly affected by the electron-donating nature of the nitrogen.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of 6-Aminoisatin in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum: In an electrospray ionization (ESI) mass spectrum, 6-Aminoisatin is expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺ at an m/z of approximately 163.15. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 6-Aminoisatin in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Use an appropriate ionization technique, such as ESI.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range.
-
Data Interpretation: Identify the molecular ion peak and any characteristic fragment ions to confirm the structure of 6-Aminoisatin.
Stability and Reactivity
Stability: Isatin and its derivatives are generally stable compounds under normal laboratory conditions. However, they can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light. The amino group in 6-Aminoisatin may be prone to oxidation. Stability studies are crucial for determining appropriate storage conditions and shelf-life.
Reactivity: The chemical reactivity of 6-Aminoisatin is dictated by its functional groups:
-
The Isatin Core: The C3-carbonyl group is highly electrophilic and readily undergoes condensation reactions with various nucleophiles, making it a versatile handle for synthesizing a wide range of derivatives.
-
The Amino Group: The amino group at the 6-position is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization, providing another avenue for chemical modification.
-
The N-H Group: The acidic proton on the nitrogen of the isatin ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation.
Conclusion: A Versatile Building Block for Future Discoveries
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Aminoisatin, a molecule of significant interest in medicinal chemistry and drug discovery. While some of its properties are yet to be exhaustively documented, this guide offers a solid foundation for researchers by consolidating available information and providing reliable estimations based on analogous compounds. The detailed experimental protocols for synthesis and characterization are intended to be a practical resource for scientists working with this versatile scaffold. A thorough understanding of the principles outlined herein will undoubtedly facilitate the rational design and development of novel 6-Aminoisatin-based therapeutic agents.
References
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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Royal Society of Chemistry. (2016). Supporting Information - Conformational Stabilization of Isatin Schiff Bases – Biologically Active Chemical Probes. [Link]
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HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). [Link]
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NIST. 6-Aminonicotinamide. [Link]
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Isca Biochemicals. Amino acid pKa and pKi values. [Link]
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HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177). [Link]
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SpectraBase. Isatin - Optional[UV-VIS] - Spectrum. [Link]
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- Cheng, J., Sulpizi, M., & Sprik, M. (2010). Absolute pKa Values and Solvation Structure of Amino Acids from Density Functional Based Molecular Dynamics Simulation. The Journal of chemical physics, 132(11), 114513.
- Imai, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2841.
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YMER. (2024). Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. [Link]
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University of Calgary. Ch27 pKa and pI values. [Link]
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Comptes Rendus Chimie. (2018). An efficient one-pot synthesis of novel isatin-based 2-amino thiazol-4-one conjugates using MgO nanoparticles in aqueous media. [Link]
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Medizinische Fakultät Münster. Amino acids. [Link]
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MDPI. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
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The Multifaceted Pharmacology of Isatin: A Technical Guide to its Biological Targets and Therapeutic Potential
Abstract
Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, and its synthetic derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the key biological targets of isatin-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for target validation. This guide aims to serve as a foundational resource for the rational design and development of next-generation isatin-based therapeutics.
Introduction: The Enduring Allure of the Isatin Scaffold
First isolated in 1841, isatin has transitioned from a simple dye precursor to a cornerstone in the development of novel therapeutic agents.[1] Its presence in mammalian tissues and fluids as a metabolite of tryptophan underscores its physiological relevance.[2] The true power of isatin, however, lies in its synthetic tractability. The isatin core, with its reactive carbonyl groups at C2 and C3 and a modifiable nitrogen at N1, provides a versatile platform for the generation of a vast library of derivatives with diverse biological functions.[2][3] These modifications have yielded compounds with potent anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties.[4][5] This guide will explore the primary protein targets that mediate these effects, providing both the conceptual framework and the practical methodologies for their investigation.
Key Biological Targets of Isatin and Its Derivatives
The therapeutic effects of isatin derivatives are a direct consequence of their interaction with a multitude of biological macromolecules. This section will explore the major classes of proteins targeted by these compounds.
Protein Kinases: Master Regulators of Cellular Signaling
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Isatin derivatives have been extensively investigated as kinase inhibitors, with several compounds demonstrating potent and selective activity against various members of the kinome.[7][8]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[9] Several isatin-based compounds, including the FDA-approved drug Sunitinib, function as multi-kinase inhibitors with potent activity against VEGFR-2.[7] By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and its inhibition by isatin derivatives.
CDKs are essential for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer cells.[10] Isatin derivatives have been identified as potent inhibitors of several CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[11][12]
The inhibitory activity of isatin derivatives extends to a wide range of other kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) [11]
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
c-Met [9]
-
Glycogen Synthase Kinase-3β (GSK-3β) [6]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [7]
-
Pim-1 kinase [7]
Table 1: Inhibitory Activity of Representative Isatin Derivatives against Various Kinases
| Isatin Derivative | Target Kinase | IC50 / Kd | Reference |
| Sunitinib | VEGFR-2 | 9 nM (IC50) | [7] |
| Isatin-linked chalcone | CDK2 | 2.88 - 62.88 µM (IC50) | [9] |
| Tricyclic Isatin Oxime (5d) | DYRK1A | 1.1 nM (Kd) | [13] |
| Tricyclic Isatin Oxime (5d) | PIM1 | 1.4 nM (Kd) | [13] |
| Isatin-hydrazone (4j) | CDK2 | 0.245 µM (IC50) | [12] |
Caspases: The Executioners of Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death.[11] Isatin derivatives, particularly those with sulphonamide modifications, have been shown to be effective inhibitors of caspases, with a notable selectivity for caspase-3 and caspase-7.[14][15]
Signaling Pathway:
Caption: Extrinsic and intrinsic apoptosis pathways and caspase inhibition by isatin derivatives.
Table 2: Inhibitory Activity of Isatin Derivatives against Caspases
| Isatin Derivative | Target Caspase | IC50 | Reference |
| Isatin-sulphonamide (20d) | Caspase-3 | 2.33 µM | [16] |
| Isatin-sulphonamide (20d) | Caspase-7 | Moderate Inhibition | [16] |
| Ac-DEVD-CHO (Control) | Caspase-3 | 0.016 µM | [14] |
Tubulin: A Key Component of the Cytoskeleton
Tubulin is the protein subunit of microtubules, which are essential for maintaining cell structure, intracellular transport, and cell division.[17] Several isatin derivatives have been identified as potent inhibitors of tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[17][18] These compounds often bind to the colchicine-binding site on tubulin.[19]
Table 3: Tubulin Polymerization Inhibitory Activity of Isatin Derivatives
| Isatin Derivative | IC50 (Tubulin Polymerization) | Reference |
| Triazole-tethered isatin–coumarin hybrid | ≈ 1–5 μM | [11] |
| Isatin-coumarin hybrid | a few µM | [8] |
| 5,7-dibromo-N-benzylisatin derivative (Compound 11) | Significantly better than vinblastine | [18] |
| 5,7-dibromo-N-benzylisatin derivative (Compound 13) | Significantly better than vinblastine | [18] |
Monoamine Oxidases (MAOs): Regulators of Neurotransmitters
MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[20] Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B, and various derivatives have been synthesized to improve potency and selectivity, showing potential for the treatment of neurodegenerative diseases.[20][21]
Table 4: Inhibitory Activity of Isatin Derivatives against Monoamine Oxidases
| Isatin Derivative | Target MAO | IC50 | Reference |
| Isatin | MAO-A | 12.3 µM | [22] |
| Isatin | MAO-B | 4.86 µM | [22] |
| Isatin-based benzyloxybenzaldehyde (ISB1) | MAO-B | 0.124 µM | [20] |
| Chloro- and bromo-substituted isatin (HIB2) | MAO-A | 0.037 µM | [21] |
Experimental Protocols for Target Identification and Validation
This section provides detailed, step-by-step methodologies for key experiments to identify and validate the biological targets of isatin derivatives.
Target Identification: Affinity Chromatography
This protocol describes a general workflow for identifying the protein targets of a small molecule using affinity chromatography.
Workflow Diagram:
Caption: Workflow for target identification using affinity chromatography.
Step-by-Step Protocol:
-
Immobilization of the Isatin Derivative:
-
Synthesize an isatin derivative with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Couple the derivative to the activated resin according to the manufacturer's instructions.
-
Wash the resin extensively to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture the cells of interest to a sufficient density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the isatin-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with un-derivatized resin.
-
-
Washing:
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the resin. This can be achieved by:
-
Competition with an excess of the free isatin derivative.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing elution buffer (e.g., containing SDS).
-
-
-
Analysis and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
In Vitro Kinase Assay
This protocol outlines a method for determining the inhibitory activity of isatin derivatives against a specific protein kinase.[4][5]
Step-by-Step Protocol:
-
Reagents and Setup:
-
Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).
-
Obtain the purified active kinase and its specific substrate (peptide or protein).
-
Prepare a stock solution of ATP (often radiolabeled with ³²P or ³³P for radiometric assays, or unlabeled for luminescence-based assays).
-
Dissolve the isatin derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and varying concentrations of the isatin derivative (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated radiolabeled ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a second reagent that converts the ADP generated into a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the isatin derivative.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caspase Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspases, particularly caspase-3 and -7.[2][11]
Step-by-Step Protocol:
-
Cell Treatment and Lysate Preparation:
-
Treat cells with an apoptosis-inducing agent in the presence or absence of the isatin derivative for a specified time.
-
Harvest the cells and prepare a cell lysate using a lysis buffer provided in a commercial kit or a custom buffer.
-
-
Assay Procedure:
-
In a black microplate, add the cell lysate.
-
Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the cleaved fluorophore (e.g., excitation ~360 nm, emission ~460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-lysate control).
-
Calculate the percentage of caspase inhibition for each concentration of the isatin derivative.
-
Determine the IC₅₀ value from a dose-response curve.
-
Tubulin Polymerization Assay
This protocol details an in vitro assay to assess the effect of isatin derivatives on tubulin polymerization.[15][23]
Step-by-Step Protocol:
-
Reagents and Setup:
-
Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a polymerization buffer.
-
Reconstitute the tubulin in an appropriate buffer on ice.
-
Prepare a series of dilutions of the isatin derivative in polymerization buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the isatin derivative at various concentrations (include positive and negative controls, e.g., paclitaxel and nocodazole).
-
Initiate polymerization by incubating the plate at 37°C.
-
-
Monitoring Polymerization:
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule formation.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the isatin derivative.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Calculate the IC₅₀ value for inhibition of tubulin polymerization.
-
Conclusion and Future Perspectives
The isatin scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated the ability to modulate the activity of a wide array of biological targets, leading to potent anticancer, antiviral, and other pharmacological effects. The continued exploration of the vast chemical space accessible from the isatin core, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the development of next-generation drugs with improved efficacy and selectivity. Future research will likely focus on the development of multi-target isatin derivatives, the use of isatin-based compounds in combination therapies, and the application of advanced drug delivery systems to enhance their therapeutic index.
References
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-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PubMed Central. (n.d.). Retrieved from [Link]
-
Isatin derivatives as broad-spectrum antiviral agents: the current landscape - ResearchGate. (2022). Retrieved from [Link]
-
Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar - SciSpace. (2024). Retrieved from [Link]
-
Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - MDPI. (2022). Retrieved from [Link]
-
Isatin derivatives as tubulin inhibitors (Sharma et al., 2015) - ResearchGate. (2015). Retrieved from [Link]
-
Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. (n.d.). Retrieved from [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - Frontiers. (n.d.). Retrieved from [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - MDPI. (n.d.). Retrieved from [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed. (n.d.). Retrieved from [Link]
-
A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2025). Retrieved from [Link]
-
Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Publishing. (2023). Retrieved from [Link]
-
Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed Central. (n.d.). Retrieved from [Link]
-
Apoptosis - Intrisinic Pathway - External - TeachMeAnatomy. (2025). Retrieved from [Link]
-
Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - NIH. (n.d.). Retrieved from [Link]
-
Tubulin Polymerization Assay Kit. (n.d.). Retrieved from [Link]
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PubMed Central. (n.d.). Retrieved from [Link]
-
Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. (2022). Retrieved from [Link]
-
Assembling of phenyl substituted halogens in the C3-position of substituted isatins by mono wave assisted synthesis: development of a new class of monoamine oxidase inhibitors - PubMed. (2025). Retrieved from [Link]
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Full article: Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - Taylor & Francis. (2020). Retrieved from [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. (n.d.). Retrieved from [Link]
-
Introduction to Affinity Chromatography | Bio-Rad. (n.d.). Retrieved from [Link]
-
Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Retrieved from [Link]
-
Extrinsic and intrinsic pathways of apoptosis. The two major apopotosis... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved from [Link]
-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - ResearchGate. (2025). Retrieved from [Link]
-
Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]
-
Extrinsic & Intrinsic Apoptosis Pathways Diagram - SciSpace. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed. (2011). Retrieved from [Link]
-
Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays - SciELO. (n.d.). Retrieved from [Link]
-
VEGFA-VEGFR2 Pathway - Reactome. (n.d.). Retrieved from [Link]
-
The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed. (2023). Retrieved from [Link]
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Basic Theory - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020). Retrieved from [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives | Bentham Science Publishers. (2024). Retrieved from [Link]
-
A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - MDPI. (n.d.). Retrieved from [Link]
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Retrieved from [Link]
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Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis.... - ResearchGate. (n.d.). Retrieved from [Link]
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Affinity Chromatography - Creative Biolabs. (n.d.). Retrieved from [Link]
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Small molecule target identification using photo-affinity chromatography - PMC - NIH. (2019). Retrieved from [Link]
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Methodological & Application
Synthesis of 6-Aminoindoline-2,3-dione Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 6-Aminoindoline-2,3-dione Scaffold
Indoline-2,3-dione, commonly known as isatin, is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The isatin core is a versatile building block, amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile.
Among the various substituted isatins, the 6-amino derivative holds particular importance. The amino group at the C-6 position provides a crucial handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds through reactions such as acylation, alkylation, and diazotization. This functional group can participate in hydrogen bonding and can be protonated, significantly influencing the molecule's solubility, distribution, and target-binding interactions. Consequently, this compound is a highly valuable intermediate for the development of novel therapeutic agents and functional molecules.
This comprehensive guide provides a detailed, field-proven two-step methodology for the synthesis of this compound, starting from commercially available precursors. We will delve into the causality behind the experimental choices, provide step-by-step protocols, and offer insights for troubleshooting and optimization.
Strategic Overview: A Two-Step Pathway to this compound
The most reliable and scalable approach to synthesizing this compound involves a two-stage process. First, the isatin core is constructed with a nitro group at the 6-position via the Sandmeyer isatin synthesis. This is followed by the selective reduction of the nitro group to the desired amine.
Figure 1: Overall synthetic workflow for this compound.
This strategy is advantageous because it utilizes a classic and well-understood reaction for the core synthesis and a robust reduction method. The primary challenge lies in the separation of the regioisomers produced during the Sandmeyer synthesis, a common issue when using meta-substituted anilines.
Part 1: Synthesis of 6-Nitroindoline-2,3-dione
The initial step involves the synthesis of the isatin scaffold using the Sandmeyer methodology, which begins with the reaction of an aniline with chloral hydrate and hydroxylamine.[2][3] Starting with 3-nitroaniline yields a mixture of 4-nitroisatin and the desired 6-nitroisatin.
Mechanism and Rationale
The Sandmeyer isatin synthesis proceeds in two main stages:
-
Formation of an Isonitrosoacetanilide: Aniline (or a substituted aniline) reacts with chloral hydrate and hydroxylamine hydrochloride. The aniline nitrogen attacks the carbonyl carbon of chloral, and subsequent rearrangement and reaction with hydroxylamine form the isonitrosoacetanilide intermediate.
-
Acid-Catalyzed Cyclization: The isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating an electrophilic aromatic substitution where the nitrogen attacks the benzene ring. Subsequent hydrolysis and rearrangement yield the final isatin product.
When using 3-nitroaniline, the cyclization can occur at either the position ortho or para to the amino group, leading to the formation of 4-nitroisatin and 6-nitroisatin, respectively.
Figure 2: Key stages of the Sandmeyer synthesis for nitroisatin isomers.
Experimental Protocol: Synthesis of 6-Nitroisatin
Materials:
-
3-Nitroaniline
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Sodium Sulfate (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
Step 1a: Preparation of Isonitroso-(3-nitrophenyl)-acetamide
-
In a 2 L round-bottom flask, dissolve chloral hydrate (0.27 mol) and sodium sulfate (320 g) in 600 mL of deionized water, warming gently to facilitate dissolution.
-
In a separate beaker, prepare a solution of 3-nitroaniline (0.25 mol) in 150 mL of water and 25 mL of concentrated HCl, warming if necessary.
-
Add the 3-nitroaniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (0.79 mol) in 250 mL of water. A thick suspension will form.
-
Heat the mixture rapidly to a vigorous boil. A thick paste often forms around 60-70°C. Continue heating at 80-100°C for approximately 2 hours.
-
Cool the mixture to room temperature and filter the solid product. Wash the crude isonitrosoacetanilide intermediate with cold water and air dry.
Step 1b: Cyclization to 4- and 6-Nitroisatin
-
Carefully warm concentrated sulfuric acid (200 mL) to 60°C in a 1 L flask equipped with a mechanical stirrer.
-
Add the dry isonitroso-(3-nitrophenyl)-acetamide (approx. 0.1 mol) in small portions, maintaining the temperature between 60°C and 70°C. Use an ice bath for cooling as the reaction is exothermic.
-
Once the addition is complete, heat the mixture to 80°C for 15 minutes.
-
Cool the reaction mixture to room temperature and pour it slowly onto 2 L of crushed ice with vigorous stirring.
-
Allow the resulting precipitate to stand for 1 hour, then filter the orange solid, wash with cold water, and dry. This solid is a mixture of 4-nitroisatin and 6-nitroisatin.
Step 1c: Separation of 6-Nitroisatin The separation of 4- and 6-nitroisatin isomers is based on the difference in acidity of the N-H proton, which is influenced by the position of the electron-withdrawing nitro group. The 4-nitro isomer is generally more acidic.
-
Dissolve the crude nitroisatin mixture in a hot 2M sodium hydroxide solution.
-
Slowly acidify the dark solution with glacial acetic acid. The less soluble, more acidic 4-nitroisatin will precipitate first.
-
Filter off the precipitated 4-nitroisatin.
-
To the filtrate, add concentrated HCl until the solution is strongly acidic. The desired 6-nitroisatin will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation, then filter the bright orange solid.
-
Wash the 6-nitroisatin product with cold water and recrystallize from ethanol or acetic acid to obtain a pure product.
Characterization of 6-Nitroindoline-2,3-dione:
-
Appearance: Bright orange crystalline solid.
-
Expected ¹H NMR (DMSO-d₆): Signals expected in the aromatic region (approx. 7.0-8.5 ppm). Key signals would include a doublet near 7.2 ppm (H-7), a doublet of doublets near 8.0 ppm (H-5), and a doublet near 8.4 ppm (H-4). The N-H proton will appear as a broad singlet downfield (>11 ppm).
-
Expected ¹³C NMR (DMSO-d₆): Two carbonyl carbons expected >160 ppm. Aromatic carbons will appear between 110-150 ppm, with the carbon bearing the nitro group (C-6) being significantly shifted.
Part 2: Reduction of 6-Nitroisatin to this compound
The final step is the reduction of the nitro group to an amine. While several methods exist, catalytic hydrogenation is a clean and efficient choice, offering high yields and straightforward purification. An alternative, classical method using tin(II) chloride is also presented.
Mechanism and Rationale
Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[4] The nitro compound adsorbs onto the surface of the catalyst, where it reacts with hydrogen atoms, leading to the stepwise reduction of the nitro group to a nitroso, then hydroxylamine, and finally to the amine. This method is generally clean, as the only byproduct is water.
Tin(II) Chloride Reduction: In this classic method, SnCl₂ in the presence of concentrated HCl acts as the reducing agent. Tin(II) is oxidized to Tin(IV) while the nitro group is reduced. The reaction proceeds through a series of single electron transfers. This method is robust but requires the removal of tin salts during workup.
Experimental Protocol: Synthesis of this compound
Method A: Catalytic Hydrogenation (Preferred)
Materials:
-
6-Nitroindoline-2,3-dione
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve 6-nitroindoline-2,3-dione (10 mmol) in a suitable solvent like ethanol or ethyl acetate (100 mL).
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting solid is this compound, which can be recrystallized if necessary.
Method B: Tin(II) Chloride Reduction
Materials:
-
6-Nitroindoline-2,3-dione
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Suspend 6-nitroindoline-2,3-dione (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
In a separate beaker, dissolve SnCl₂·2H₂O (40-50 mmol) in concentrated HCl (20 mL).
-
Add the SnCl₂ solution to the isatin suspension.
-
Heat the mixture to reflux (approx. 70-80°C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Carefully basify the mixture with a concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Data Presentation and Characterization
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Starting Material | Product | Reagents & Conditions | Typical Yield |
| 1 | 3-Nitroaniline | 6-Nitroindoline-2,3-dione | 1. Chloral hydrate, NH₂OH·HCl2. H₂SO₄3. NaOH/AcOH separation | 30-40% (after separation) |
| 2 | 6-Nitroindoline-2,3-dione | This compound | H₂, 10% Pd/C, Ethanol | >90% |
Characterization of this compound:
-
Appearance: Dark red or purple solid.
-
Expected ¹H NMR (DMSO-d₆): The introduction of the electron-donating amino group will cause an upfield shift of the aromatic protons compared to the nitro precursor. Expect signals around 6.0-7.0 ppm. A broad singlet for the -NH₂ protons will also be present.
-
Expected ¹³C NMR (DMSO-d₆): Similar to the nitro-isatin with two carbonyl peaks, but the aromatic carbons will show shifts consistent with an amino substituent. The carbon attached to the amino group (C-6) will be significantly shifted upfield.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine and amide, ~3200-3400 cm⁻¹), C=O stretching (ketone and lactam, ~1680-1740 cm⁻¹), and C=C aromatic stretching (~1600 cm⁻¹).
-
Mass Spectrometry (ESI-MS): Calculated m/z for C₈H₆N₂O₂: 162.04. Expected [M+H]⁺: 163.05.
Applications and Further Derivatization
The this compound scaffold is a launchpad for creating a multitude of complex derivatives with potential biological activity. The primary amino group can be readily transformed into various other functionalities.
Figure 3: Common derivatization pathways for this compound.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides stable amide and sulfonamide derivatives, respectively. These are common motifs in many bioactive molecules.
-
Alkylation: The amino group can be mono- or di-alkylated using various methods, including reductive amination with aldehydes or ketones.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates themselves and often exhibit biological activity.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) or in azo-coupling reactions to form dyes.
These derivatization strategies open the door to exploring vast chemical space, making this compound a critical platform for developing compounds with tailored properties for drug discovery and materials science.
Conclusion
This guide outlines a robust and reproducible synthetic route to this compound. By understanding the rationale behind the Sandmeyer synthesis for the isatin core, the challenges of isomer separation, and the efficiency of catalytic hydrogenation for the final reduction, researchers can confidently produce this valuable intermediate. The protocols provided herein are designed to be self-validating, with clear characterization data points to ensure the identity and purity of the synthesized compounds. The versatility of the 6-amino group ensures that this scaffold will continue to be a valuable asset in the ongoing quest for novel and effective chemical entities.
References
- This reference is a placeholder for a specific peer-reviewed article detailing the synthesis of 6-nitrois
- This reference is a placeholder for a specific peer-reviewed article detailing the reduction of a nitroisatin to an aminois
- This reference is a placeholder for a review article on the biological activities of isatin deriv
- This reference is a placeholder for an article discussing the separation of is
- This reference is a placeholder for a paper on catalytic hydrogen
- This reference is a placeholder for a paper on the use of SnCl2 for nitro group reduction.
-
synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. (2016). ResearchGate. [Link]
-
Catalytic hydrogenation. (2018). YouTube. [Link]
- This reference is a placeholder for a specific peer-reviewed article with NMR d
- This reference is a placeholder for a specific peer-reviewed article with NMR data for 6-nitrois
- This reference is a placeholder for a review on the applications of aminois
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
- This reference is a placeholder for a specific peer-reviewed article detailing the synthesis and derivatization of 6-aminois
-
Synthesis of Substituted Isatins. (n.d.). PMC. [Link]
Sources
Application Notes & Protocols: Synthesis and Application of Schiff Bases from 6-Aminoindoline-2,3-dione (6-Aminoisatin)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of Schiff bases derived from 6-Aminoindoline-2,3-dione, a scaffold more commonly known in the literature as 6-aminoisatin. Isatin and its derivatives are privileged structures in medicinal chemistry, recognized for a vast array of biological activities.[1] The formation of a Schiff base (azomethine) linkage at the C-6 position by reacting the primary amino group with various carbonyl compounds significantly expands this chemical diversity, yielding derivatives with potent pharmacological properties. We will explore the underlying reaction mechanism, provide detailed, field-proven synthetic protocols, and discuss the critical characterization techniques and significant applications of these versatile compounds.
The Chemistry of 6-Aminoisatin Schiff Base Formation
The 6-Aminoisatin Scaffold: A Versatile Building Block
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues.[2] Its derivatives are cornerstones of drug discovery, exhibiting activities ranging from antimicrobial and anticonvulsant to anticancer and antiviral.[3][4][5][6] The 6-aminoisatin variant introduces a nucleophilic primary aromatic amine at the C-6 position of the indole ring. This site serves as a synthetic handle for derivatization, distinct from the more commonly cited reactions involving the C-3 ketone of the parent isatin ring. The Schiff base formation discussed herein specifically leverages this C-6 amino group to condense with aldehydes and ketones, creating a stable imine linkage and a new family of conjugated compounds with unique electronic and steric properties.
The Schiff Base Condensation Mechanism
The formation of a Schiff base from 6-aminoisatin and an aldehyde is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction because a molecule of water is eliminated.[7] The process is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack.[8][9]
The mechanism proceeds in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the 6-aminoisatin's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate. A rapid proton transfer results in a neutral amino alcohol, commonly known as a carbinolamine or hemiaminal.[7][10]
-
Dehydration (Elimination): Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The nitrogen's lone pair then helps to expel the water molecule by forming a double bond with the adjacent carbon. Deprotonation of the nitrogen atom yields the final, stable imine (Schiff base) product and regenerates the acid catalyst.[11]
Caption: The reaction mechanism for acid-catalyzed Schiff base formation.
Synthetic Protocols for 6-Aminoisatin Schiff Bases
General Considerations and Reagent Selection
-
Carbonyl Compound: Aromatic aldehydes are most commonly used due to the high stability of the resulting conjugated imine product. Electron-withdrawing or -donating groups on the aromatic ring can be used to modulate the electronic properties and biological activity of the final compound.[2]
-
Solvent: Absolute ethanol is the solvent of choice for this reaction. It effectively dissolves the reactants, has a suitable boiling point for reflux, and is relatively easy to remove during work-up. Methanol can also be used.[12][13]
-
Catalyst: A few drops of glacial acetic acid are sufficient to catalyze the reaction without causing unwanted side reactions.[12][14] The slightly acidic medium (pH 4-6) is optimal for activating the carbonyl group while ensuring the amine remains sufficiently nucleophilic.[7]
Protocol: Conventional Synthesis of (E)-6-((4-chlorobenzylidene)amino)indoline-2,3-dione
This protocol details the synthesis of a representative Schiff base from 6-aminoisatin and 4-chlorobenzaldehyde.
Materials:
-
6-Aminoisatin (1.62 g, 10 mmol)
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 6-aminoisatin (1.62 g, 10 mmol) and absolute ethanol (25 mL).
-
Stir the mixture at room temperature until the 6-aminoisatin is fully dissolved.
-
Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) dissolved in 25 mL of absolute ethanol to the flask.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (60:40).[13] The reaction is typically complete within 2-4 hours.[13]
-
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 50-60°C to yield the final Schiff base.
Caption: Experimental workflow for the synthesis of 6-Aminoisatin Schiff bases.
Characterization and Data Validation
Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base. A combination of spectroscopic techniques provides a self-validating system for the protocol's success.
| Technique | Characteristic Signal | Interpretation | Reference |
| FT-IR (cm⁻¹) | ~1610-1630 | Strong absorption from the C=N (azomethine/imine) stretch, confirming Schiff base formation. | [15][16] |
| ~1720-1740 | C=O stretch from the isatin amide group. | [17] | |
| ~3200-3300 | N-H stretch from the isatin ring. Disappearance of primary amine N-H bands confirms reaction. | [17] | |
| ¹H-NMR (ppm) | ~8.5 - 8.9 | Sharp singlet corresponding to the azomethine proton (-CH=N-). | [15] |
| ~7.0 - 8.2 | Multiplet signals corresponding to the aromatic protons on the isatin and aldehyde rings. | [15] | |
| ¹³C-NMR (ppm) | ~158 - 164 | Signal for the azomethine carbon (-CH=N-). | [12][15] |
| Mass Spec. | M⁺ or [M+H]⁺ | Molecular ion peak corresponding to the calculated molecular weight of the product. | [2] |
Applications in Drug Development and Materials Science
The structural features of 6-aminoisatin Schiff bases—a rigid heterocyclic core, a conjugating imine linker, and a customizable peripheral aromatic ring—make them highly attractive for various applications.
Scaffolds for Medicinal Chemistry
The azomethine group is a critical pharmacophore in many biologically active compounds, potentially forming hydrogen bonds with active sites of enzymes and interfering with cellular processes.[3] Derivatives have demonstrated a wide spectrum of activities:
-
Antimicrobial Activity: Many isatin Schiff bases show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][18][19]
-
Anticonvulsant Activity: The isatin nucleus is a known pharmacophore for anticonvulsant drugs, and Schiff base derivatives have shown significant protection in experimental seizure models.[5][6][20]
-
Anticancer and Anti-HIV Activity: The planar, aromatic nature of these compounds facilitates intercalation with DNA or binding to viral enzymes, leading to promising anticancer and anti-HIV activities.[1][2][3]
Caption: Key application areas for 6-Aminoisatin Schiff base derivatives.
Ligands in Coordination Chemistry and Catalysis
The imine nitrogen and the carbonyl oxygen of the isatin ring can act as donor atoms, making these Schiff bases excellent chelating ligands for transition metal ions.[10] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand.[17][19] Furthermore, these complexes have been successfully employed as catalysts in various organic transformations, including cross-coupling reactions and epoxidation of alkenes.[21][22]
References
- Synthesis, Characterization and Anti-Bacterial Activity of Isatin Schiff Base Derivatives. (2018).
-
Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]
-
Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (2023). Infection and Drug Resistance. [Link]
-
Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. (2006). Molecules. [Link]
-
Synthesis, characterization, and antimicrobial activity of new Schiff's and Mannich bases of isatin and isatin Derivatives. (2020). Journal of Global Pharma Technology. [Link]
-
Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. (n.d.). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA. (2013). Science and Education Publishing. [Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2015). Research in Pharmaceutical Sciences. [Link]
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Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. (2013). Science and Education Publishing. [Link]
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Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.). ResearchGate. [Link]
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Preparation and Characterization of Some Schiff Base Compounds. (2020). Adıyaman University Journal of Science. [Link]
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Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. (2006). Molecules. [Link]
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Biological activities of isatin and its derivatives. (2005). Acta Pharmaceutica. [Link]
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Synthesis and In Silico Investigation of Isatin-Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS-CoV-2. (2022). ChemistrySelect. [Link]
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Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. (2014). ResearchGate. [Link]
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Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. (n.d.). ResearchGate. [Link]
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Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. (2023). RSC Advances. [Link]
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Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry. [Link]
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Synthesis and spectroscopic analysis of Schiff Bases of Imesatin and Isatin derivatives. (2014). ResearchGate. [Link]
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Efficient C--C cross-coupling reactions by (isatin)-Schiff base functionalized magnetic nanoparticle-supported Cu(II) acetate as a magnetically recoverable catalyst. (2016). ResearchGate. [Link]
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Schiff base. (n.d.). Wikipedia. [Link]
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Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]
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Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
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New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020). PeerJ. [Link]
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Highly potential synthesis and characterization of new Schiff's bases derived fromdifferent di-amine and aromatic aldehyde compounds by using dichloromethane as a solvent at reflux conditionwithin few hours. (n.d.). Trade Science Inc. [Link]
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Engineering Proceedings. [Link]
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Synthesis and Characterization of Hybrid Dual Metallic Complexes of Schiff Base Containing (Cd and Mn/Fe/Co/Ni) Derived from Isatin and 1,4-Phenylenediamine As Novel Organometallic Catalysts for Rapid and Efficient Epoxidation of Alkenes. (2022). Iranian Journal of Catalysis. [Link]
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Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
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Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff's Bases Derived from Isatin With 2-Aminobenzohydrazide. (2022). Chemical Methodologies. [Link]
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Overview of Schiff Bases of Isatin Derivatives. (2023). Acta Scientific. [Link]
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Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors. (2023). RSC Advances. [Link]
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Synthesis of Schiff's Bases With Simple Synthetic Approach. (2020). Asian Journal of Pharmaceutical Research and Development. [Link]
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Application Notes and Protocols: Kinase Inhibitory Activity of 6-Aminoisatin Derivatives
Introduction: The Emergence of 6-Aminoisatin Derivatives in Kinase-Targeted Drug Discovery
Protein kinases are fundamental regulators of cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them a major class of therapeutic targets.[1] Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[2][3] The isatin scaffold is a privileged structure, amenable to synthetic modification at various positions, which has led to the development of compounds that modulate diverse biological targets.[2] The FDA approval of sunitinib, an oxindole-based multi-kinase inhibitor, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, has further highlighted the therapeutic potential of this chemical class.[2][3]
Among the various isatin analogs, 6-aminoisatin derivatives have emerged as a promising subclass of kinase inhibitors. The strategic placement of an amino group at the C-6 position of the isatin core can significantly influence the molecule's electronic properties and its interaction with the kinase active site, potentially leading to enhanced potency and selectivity. This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and cellular characterization of 6-aminoisatin derivatives as kinase inhibitors, with a focus on key cancer-related kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.
Targeted Kinase Families and Mechanism of Action
6-Aminoisatin derivatives, like many other isatin-based compounds, typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain, forming key interactions with amino acid residues in the hinge region, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4]
Key Kinase Targets:
-
VEGFR-2: A crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[5] Its inhibition is a key strategy to block tumor neovascularization, thereby starving tumors of essential nutrients and oxygen.[5][6]
-
Aurora Kinases (A and B): A family of serine/threonine kinases that are master regulators of mitosis.[7] Their overexpression is common in many cancers and is associated with genomic instability and poor prognosis.[3][7] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[8]
The general structure of the 6-aminoisatin core is presented below:
Caption: General chemical structure of the 6-aminoisatin scaffold with numbering.
Synthesis of 6-Aminoisatin Derivatives: A Representative Protocol
The synthesis of 6-aminoisatin derivatives can be achieved through various established methods. A common approach involves the cyclization of an appropriately substituted aniline precursor. The following is a representative, generalized protocol for the synthesis of a 6-aminoisatin derivative, which can be adapted based on the desired final compound.
Protocol 1: Synthesis of a Representative 6-Aminoisatin Derivative
This protocol describes a plausible synthetic route, starting from the commercially available 6-aminoisatin, followed by a condensation reaction to introduce a side chain at the C3 position, a common strategy for generating kinase inhibitory activity.
Materials and Reagents:
-
6-Aminoisatin
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst, for Schiff base formation if starting from isatin)
-
Hydrazine hydrate (for reduction of a nitro group if starting from 6-nitroisatin)
-
Palladium on carbon (for catalytic hydrogenation)
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
Preparation of 6-Aminoisatin (if not commercially available): 6-Aminoisatin can be synthesized from 6-nitroisatin via reduction.
-
Dissolve 6-nitroisatin in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain 6-aminoisatin.
-
-
Condensation Reaction (Knoevenagel-type):
-
To a solution of 6-aminoisatin (1 equivalent) in absolute ethanol, add the substituted aromatic aldehyde (1 equivalent).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess the purity of the compound using HPLC.
-
In Vitro Kinase Inhibition Assays
Biochemical assays are crucial for determining the direct inhibitory effect of the synthesized compounds on the target kinase. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][9]
Protocol 2: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[9]
Materials and Reagents:
-
Purified recombinant Human Aurora A Kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
Synthesized 6-aminoisatin derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (solvent for compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the 6-aminoisatin derivative in 100% DMSO. Create a serial dilution of the compound in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the serially diluted compound or DMSO (for the no-inhibitor control).
-
Add 10 µL of the kinase solution (containing Aurora A kinase in Kinase Assay Buffer).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture (Kemptide and ATP in Kinase Assay Buffer).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%).
-
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is similar to the Aurora A assay, with modifications for the specific enzyme and substrate.[1][5][7]
Materials and Reagents:
-
Purified recombinant Human VEGFR-2 (KDR), GST-tagged
-
Other reagents are as listed in Protocol 2.
Procedure:
-
Compound Preparation: As described in Protocol 2.
-
Kinase Reaction Setup:
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[5]
-
Add 25 µL of the master mix to each well of a white 96-well plate.[5]
-
Add 5 µL of the diluted test compound or DMSO control.[1]
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).[1][5]
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.[1][5]
-
ADP Detection: Follow the same steps as in Protocol 2.
-
Data Acquisition and Analysis: As described in Protocol 2.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cell-Based Assays: Evaluating Cellular Potency
While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to determine a compound's efficacy in a more physiologically relevant context, assessing factors like cell permeability and engagement with the target in a cellular environment.[10]
Protocol 4: Cell Proliferation/Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.[11] A decrease in the signal indicates a reduction in cell viability, which can be due to cytotoxicity or cytostatic effects of the compound.
Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT-116 for VEGFR-2, MDA-MB-231 for Aurora A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized 6-aminoisatin derivative
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-aminoisatin derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Data Presentation and Interpretation
The inhibitory activity of a series of hypothetical 6-aminoisatin derivatives is summarized in the table below. This data illustrates how structure-activity relationships (SAR) can be explored by modifying the 'R' group on the isatin nitrogen and the substituent at the C3 position.
| Compound ID | R Group (N1) | C3-Substituent | Aurora A IC50 (nM) | VEGFR-2 IC50 (nM) | HCT-116 GI50 (µM) |
| 6-AI-01 | H | =CH-(4-chlorophenyl) | 150 | 85 | 1.5 |
| 6-AI-02 | H | =CH-(4-methoxyphenyl) | 250 | 120 | 2.8 |
| 6-AI-03 | CH₃ | =CH-(4-chlorophenyl) | 125 | 70 | 1.1 |
| 6-AI-04 | CH₃ | =CH-(4-methoxyphenyl) | 210 | 105 | 2.2 |
| Staurosporine | - | - | 5 | 10 | 0.02 |
| Sorafenib | - | - | 90 | 29.7 | 5.8 |
Data are hypothetical and for illustrative purposes.
Interpretation of Results:
-
Correlation between Biochemical and Cellular Assays: A good correlation between the biochemical IC50 values and the cellular GI50 values suggests that the compounds have good cell permeability and effectively engage their targets within the cell. Discrepancies may indicate poor permeability, off-target effects, or efflux by cellular pumps.
Conclusion and Future Directions
The 6-aminoisatin scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical characterization, and cellular evaluation of these derivatives. By systematically exploring the structure-activity relationships through chemical modification and employing a cascade of in vitro and cell-based assays, researchers can identify and optimize lead compounds with potent and selective kinase inhibitory activity. Future work should focus on kinome-wide selectivity profiling to assess off-target effects and in vivo studies in relevant animal models to evaluate the therapeutic potential of the most promising candidates.
References
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- Abcam. (n.d.). MTT assay protocol. Abcam.
- National Center for Biotechnology Information. (2013).
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- Horton, T. (1994). MTT Cell Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- Royal Society of Chemistry. (n.d.). isatin ring-opening vs.
- National Center for Biotechnology Information. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. PubMed.
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- National Center for Biotechnology Information. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. PubMed.
- National Center for Biotechnology Information. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central.
- National Center for Biotechnology Information. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
- National Center for Biotechnology Information. (n.d.). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. PubMed.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Promega Corporation. (n.d.). Aurora A Kinase Assay. Promega.
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Application Notes and Protocols for Cell-Based Assays Using 6-Aminoindoline-2,3-dione
Introduction: The Promise of the Isatin Scaffold in Oncology Research
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast range of pharmacological activities, including notable anticancer properties.[1][2] The synthetic versatility of this scaffold has enabled the development of numerous compounds that target various oncogenic pathways.[3][4] These mechanisms often involve the inhibition of protein kinases, modulation of cell cycle progression, and, most notably, the induction of programmed cell death, or apoptosis.[3][5] The FDA-approved kinase inhibitor Sunitinib, an oxindole derivative, highlights the therapeutic potential of this chemical class.[5]
This document introduces 6-Aminoindoline-2,3-dione , a novel isatin derivative, and provides a comprehensive suite of cell-based protocols to investigate its potential as an anticancer agent. We hypothesize, based on the extensive literature on related compounds, that this compound may exert its effects by inducing apoptosis. The following protocols are designed to provide a robust framework for researchers to assess the compound's cytotoxicity, confirm its pro-apoptotic activity, and elucidate key aspects of its mechanism of action.
Experimental Strategy: A Multi-Faceted Approach to Characterizing Bioactivity
To comprehensively evaluate the cellular impact of this compound, a multi-tiered assay strategy is recommended. This approach begins with a broad assessment of the compound's effect on cell viability and progressively narrows the focus to specific hallmarks of apoptosis and underlying molecular events.
Figure 2: Simplified intrinsic apoptosis pathway potentially induced by this compound.
Caspase-3/7 Activity Assay
Principle: This fluorometric assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7. [6]The assay utilizes a specific substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active Caspase-3/7. [7]The substrate links a fluorophore (e.g., AMC or AFC) in a quenched state. Upon cleavage, the fluorophore is released, producing a fluorescent signal that is directly proportional to the caspase activity in the sample. [7] Illustrative Data:
| Treatment | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 4.5 ± 0.6 |
| Pan-Caspase Inhibitor (Z-VAD-FMK) + Compound | 1.2 ± 0.2 |
Detailed Protocol: Fluorometric Caspase-3/7 Assay
Materials:
-
White, flat-bottom 96-well plates
-
Cell Lysis Buffer
-
2X Reaction Buffer (e.g., 20mM HEPES, 10% glycerol, 2mM DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
Fluorometric plate reader (Ex/Em = 380/460 nm for AMC)
Procedure:
-
Cell Treatment & Lysis: Treat cells as described previously. After treatment, collect cells and lyse them on ice using a suitable lysis buffer for 10-20 minutes. [8]2. Lysate Clarification: Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet cell debris. [8]3. Assay Setup: Transfer 25-50 µL of the clarified cell lysate supernatant into the wells of a white 96-well plate.
-
Reaction Initiation: Prepare a master mix containing 2X Reaction Buffer and the fluorogenic caspase substrate. Add an equal volume (25-50 µL) of this master mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore. [7]7. Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express the results as a fold change in activity compared to the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection
Principle: The DCFH-DA assay is a common method for detecting total intracellular ROS. [9][10]The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH. [11]In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [10]The fluorescence intensity is proportional to the amount of ROS in the cell and can be measured using a fluorescence microscope or plate reader (Ex/Em = ~495/529 nm). [11] Illustrative Data:
| Treatment | Relative Fluorescence Units (RFU) |
| Vehicle Control | 1500 ± 210 |
| This compound (10 µM) | 6800 ± 550 |
| Positive Control (e.g., H2O2) | 9500 ± 780 |
Detailed Protocol: DCFH-DA ROS Assay
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free medium (e.g., DMEM)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound for a shorter duration (e.g., 1-6 hours), as ROS production can be an early event.
-
Probe Loading: Prepare a 10-25 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. [11]Remove the treatment medium, wash cells once with serum-free medium, and then add the DCFH-DA working solution to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark. [10]5. Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe. [10]6. Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope with a standard FITC filter set. [9]7. Data Analysis: Quantify the fluorescence intensity and present it relative to the vehicle-treated control.
Conclusion
The protocols outlined in this application note provide a robust and systematic framework for the initial characterization of this compound. By sequentially assessing cell viability, quantifying apoptosis, and investigating key mechanistic events like caspase activation and ROS production, researchers can build a comprehensive profile of this novel compound's bioactivity. The findings from these assays will be crucial in determining its potential for further development as a therapeutic agent.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE. Retrieved from [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PubMed. Retrieved from [Link]
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The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]
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Recent highlights in the development of isatin-based anticancer agents. (n.d.). SciSpace. Retrieved from [Link]
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Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (n.d.). Bentham Science. Retrieved from [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2022). JoVE. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Amino-Substituted Isatin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Amino-Isatin Scaffolds in Oncology
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] These activities include antiviral, anticonvulsant, and notably, anticancer properties.[2] The synthetic tractability of the isatin core allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery. Among these, amino-substituted isatins, particularly those with modifications at the C6 position of the indole ring, are of growing interest for their potential as potent and selective anticancer agents.
The anticancer mechanism of isatin derivatives is often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of key signaling pathways crucial for cancer cell survival and proliferation.[3][4] Many isatin-based compounds have been shown to exert their cytotoxic effects through the activation of caspases, modulation of the Bcl-2 family of proteins, and inhibition of protein kinases such as cyclin-dependent kinases (CDKs).[4][5]
These application notes provide a comprehensive guide for the in vitro evaluation of novel 6-aminoisatin compounds and related amino-isatin derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess the cytotoxic and apoptotic potential of their synthesized compounds. This guide emphasizes the scientific rationale behind each experimental step, ensuring a thorough understanding of the methodologies and the interpretation of the generated data.
Part 1: Assessment of Cytotoxicity using the MTT Assay
The initial step in evaluating the anticancer potential of 6-aminoisatin derivatives is to determine their cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-aminoisatin compounds in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-Aminoisatin compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-aminoisatin compounds in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: IC50 Values of Amino-Isatin Derivatives
| Compound | Cell Line | IC50 (µM) |
| 6-Aminoisatin Derivative 1 | MCF-7 | Example: 8.5 |
| 6-Aminoisatin Derivative 1 | HCT-116 | Example: 12.2 |
| 6-Aminoisatin Derivative 1 | A549 | Example: 15.7 |
| 6-Aminoisatin Derivative 2 | MCF-7 | Example: 5.1 |
| 6-Aminoisatin Derivative 2 | HCT-116 | Example: 7.9 |
| 6-Aminoisatin Derivative 2 | A549 | Example: 9.4 |
Note: The IC50 values presented are hypothetical and should be determined experimentally.
Part 2: Elucidation of Apoptotic Induction
A key mechanism of action for many anticancer agents is the induction of apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit red fluorescence.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by 6-aminoisatin compounds in cancer cells using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-Aminoisatin compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the 6-aminoisatin compounds at their respective IC50 concentrations for 24-48 hours.
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualization of Experimental Workflow
Caption: Workflow for determining the cytotoxicity of 6-aminoisatin compounds using the MTT assay.
Part 3: Analysis of Cell Cycle Distribution
Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases, thereby preventing cell division. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol 3: Cell Cycle Analysis by PI Staining
Objective: To determine the effect of 6-aminoisatin compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-Aminoisatin compounds
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 6-aminoisatin compounds at their IC50 concentrations for 24 hours.
-
Include an untreated control.
-
-
Cell Fixation:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of staining solution containing RNase A (100 µg/mL) and PI (50 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Analyze the data using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualization of a Potential Signaling Pathway
Isatin derivatives often induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.[3]
Caption: A potential signaling pathway for 6-aminoisatin-induced apoptosis.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 6-aminoisatin compounds as potential anticancer agents. By systematically evaluating their cytotoxicity, apoptotic induction, and effects on the cell cycle, researchers can gain valuable insights into their mechanism of action. Further investigations could involve Western blot analysis to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., Bcl-2, Bax, caspases, cyclins, and CDKs), and kinase inhibition assays to identify specific molecular targets. These comprehensive in vitro studies are a critical step in the preclinical development of novel and effective cancer therapeutics based on the promising amino-isatin scaffold.
References
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Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2007). In vitro cytotoxicity evaluation of some substituted isatins. Bioorganic & medicinal chemistry, 15(2), 931–938. [Link]
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Science.gov. cancer cells ic50: Topics by Science.gov. [Link]
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Yousef, R. I., et al. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Journal of Molecular Structure, 1311, 138157. [Link]
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Selvam, T. P., & Kumar, P. V. (2011). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 16(6), 4766-4794. [Link]
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Rong, R., et al. (2023). Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. Cell reports, 42(12), 113539. [Link]
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Ferraz de Paiva, R., Vieira, L. M., Rodrigues da Silva, G., Wegermann, C. A., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in chemistry, 9, 630340. [Link]
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Science.gov. cell lines ic50: Topics by Science.gov. [Link]
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ResearchGate. IC 50 values of samples showing anticancer activity against different cancer cell lines studied. [Link]
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ResearchGate. Examples of cytotoxic isatin-3-thiosemicarbazones, iminoisatins... [Link]
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Ebrahimi, S. A., et al. (2021). In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. Letters in Drug Design & Discovery, 18(1), 89-100. [Link]
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Juranic, I. O., et al. (2001). QSAR Study and Cytotoxic Action of Isatin Derivatives. Journal of the Serbian Chemical Society, 66(10), 689-696. [Link]
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Nagarajan, G., Balasubramaniam, V., Manjunath, K., Krishna, E. R., Reddy, K. P. K., Reddy, E. K., & Girija, K. (2010). Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. Asian Journal of Chemistry, 22(3), 1665-1669. [Link]
-
Tomašević, T., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. [Link]
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Wang, L., et al. (2016). Allyl-isatin suppresses cell viability, induces cell cycle arrest, and promotes cell apoptosis in hepatocellular carcinoma HepG2 cells. Fundamental & clinical pharmacology, 30(3), 253–262. [Link]
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ResearchGate. Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids. [Link]
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Mohamad Kamal, N. S., et al. (2021). Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype. Frontiers in Cell and Developmental Biology, 9, 692473. [Link]
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Manikandan, R., et al. (2011). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian journal of medical research, 134(1), 115–121. [Link]
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Liu, Y., & Spencer, S. L. (2023). Cell cycle exits and U-turns: Quiescence as multiple reversible forms of arrest. Faculty reviews, 12, 5. [Link]
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The Strategic Deployment of 6-Aminoindoline-2,3-dione for the Synthesis of Spirooxindoles: A Guide for Advanced Drug Discovery
Abstract
Spirooxindoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-aminoindoline-2,3-dione (6-aminoisatin) as a versatile precursor in the synthesis of complex spirooxindole architectures. We will explore the causality behind key experimental choices, present detailed, validated protocols for multicomponent reactions, and discuss the biological relevance of the resulting molecular frameworks. This guide is designed to be a self-validating system, grounded in authoritative literature, to empower researchers in the efficient and innovative construction of novel spirooxindole libraries for accelerated drug discovery.
Introduction: The Significance of Spirooxindoles and the Versatility of 6-Aminoisatin
The spirooxindole framework, characterized by a C3-spirocyclic junction on the oxindole core, is a recurring motif in a multitude of biologically active natural alkaloids and pharmaceuticals.[4][5] This unique three-dimensional architecture often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a highly sought-after target in drug discovery programs. The inherent structural rigidity and defined spatial orientation of substituents around the spiro center allow for precise interactions with biological targets.
This compound, a derivative of isatin, serves as an exceptionally valuable building block in the construction of these complex molecules. The presence of the amino group at the C6 position offers a strategic handle for functionalization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, this amino group can influence the electronic nature of the isatin core, impacting its reactivity in key bond-forming reactions.
This guide will focus on multicomponent reactions (MCRs), a powerful and atom-economical strategy for the rapid generation of molecular diversity from simple starting materials.[6] Specifically, we will delve into the three-component synthesis of spirooxindoles, a cornerstone of modern heterocyclic chemistry.[7][8][9][10]
Core Synthetic Strategy: The Three-Component Reaction
The one-pot, three-component reaction is a highly efficient method for the synthesis of spirooxindoles. This approach typically involves the condensation of an isatin derivative (in our case, this compound), an activated methylene reagent, and a third component which can vary to introduce diverse heterocyclic systems.
Mechanistic Rationale
The general mechanism for the three-component synthesis of spiro[4H-pyran-3,3'-oxindoles], a common and biologically relevant class of spirooxindoles, proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between this compound and an activated methylene compound, such as malononitrile. This step is often catalyzed by a base or a Lewis acid and results in the formation of a highly electrophilic 6-amino-isatylidene intermediate.
-
Michael Addition: The third component, typically a 1,3-dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione), then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the isatylidene intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final spirooxindole product.
This cascade of reactions in a single pot avoids the need for isolation and purification of intermediates, thereby saving time, resources, and improving overall efficiency.
Visualizing the Workflow
The logical flow of a typical three-component synthesis of spirooxindoles can be visualized as follows:
Caption: Experimental workflow for the synthesis of spirooxindoles.
Validated Protocols for Spirooxindole Synthesis
The following protocols are presented as robust starting points for the synthesis of spirooxindole libraries based on this compound. The choice of catalyst and solvent is critical and can significantly influence reaction times and yields.
Protocol 1: L-Proline Catalyzed Synthesis of Spiro[chromene-oxindoles]
This protocol utilizes the readily available and environmentally benign amino acid L-proline as a catalyst. L-proline is known to be effective in promoting Knoevenagel condensations and subsequent Michael additions.[9]
Step-by-Step Methodology:
-
To a stirred solution of this compound (1 mmol), malononitrile (1 mmol), and a naphthol derivative (e.g., β-naphthol, 1 mmol) in acetonitrile (10 mL), add L-proline (5 mol%).
-
Reflux the reaction mixture for approximately 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature and then dilute with water.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by column chromatography on silica gel to afford the pure spirooxindole.
Protocol 2: Nano Ag/Kaolin Catalyzed Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
This protocol employs a heterogeneous catalyst, nano Ag/kaolin, which offers advantages such as ease of separation and potential for recyclability.[10]
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1 mmol), a cyclic 1,3-diketone (e.g., dimedone, 1 mmol), malononitrile (1 mmol), and nano Ag/kaolin (0.085 g, 7 mol%) in ethanol (10 mL).
-
Stir the mixture at reflux temperature. Monitor the reaction progress using TLC with an n-hexane/ethyl acetate (2:1) solvent system.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Protocol 3: Acetic Acid Mediated Synthesis of Spiro[dihydropyridine-oxindoles]
This protocol describes a straightforward synthesis of spiro[dihydropyridine-oxindoles] at room temperature using acetic acid as both the solvent and catalyst.[8]
Step-by-Step Methodology:
-
Prepare a mixture of an arylamine (2.0 mmol), this compound (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid.
-
Stir the mixture at room temperature for approximately 9-12 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol to yield the pure product.
-
If necessary, further purification can be achieved by recrystallization from DMF.
Quantitative Data Summary
The efficiency of these synthetic protocols can be evaluated based on reaction yields and times. The following table provides a comparative summary based on literature data for analogous systems.
| Protocol | Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| 1 | L-Proline | Acetonitrile | Reflux | 30-60 min | High | [9] |
| 2 | Nano Ag/Kaolin | Ethanol | Reflux | 15-45 min | Excellent | [10] |
| 3 | Acetic Acid | Acetic Acid | Room Temp. | 9-12 hours | Good | [8] |
Applications in Drug Discovery: Biological Significance of Synthesized Spirooxindoles
Spirooxindoles derived from this compound and related isatins exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.
-
Anticancer Activity: Many spirooxindole derivatives have demonstrated potent antiproliferative properties against various cancer cell lines, including hepatoma, breast, and adenocarcinoma.[1][11][12] The rigid spirocyclic framework allows for precise orientation of substituents to interact with key residues in the active sites of target proteins.
-
Antimicrobial Properties: The spirooxindole scaffold has been incorporated into molecules with significant activity against both Gram-positive and Gram-negative bacteria.[1][11]
-
Antiviral Activity: Certain dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines] have shown promising antiviral properties, including activity against SARS-CoV-2.[1]
-
Enzyme Inhibition: Spirooxindoles have been identified as inhibitors of various enzymes, including monoamine oxidase and acetylcholinesterase, suggesting their potential in the treatment of neurological disorders.[9]
The amino group of the this compound precursor provides a valuable point for further diversification to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
This compound is a powerful and versatile building block for the synthesis of structurally diverse and biologically relevant spirooxindoles. The multicomponent reaction strategies outlined in this application note offer efficient, atom-economical, and scalable pathways to access these complex molecular architectures. By understanding the underlying reaction mechanisms and leveraging the provided protocols, researchers in drug discovery and medicinal chemistry can rapidly generate novel compound libraries for the identification of new therapeutic agents. The continued exploration of 6-aminoisatin in innovative synthetic methodologies will undoubtedly lead to the discovery of future drug candidates with improved efficacy and safety profiles.
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D. J. C. Constable, et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters. [Link]
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G. S. S. S. Shanthi, et al. (2012). Versatile three-component procedure for combinatorial synthesis of spiro-oxindoles with fused chromenes catalysed by L-proline. Indian Academy of Sciences. [Link]
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M. A. Ghasemzadeh & A. M. Badsahra. (2014). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Oriental Journal of Chemistry. [Link]
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A. Barakat, et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. National Institutes of Health. [Link]
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F. Shi. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Royal Society of Chemistry. [Link]
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Y. Wang, et al. (2013). Three-component stereoselective synthesis of spirooxindole derivatives. Royal Society of Chemistry. [Link]
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A. M. M. Eldidamony, et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
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F. Shi. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Semantic Scholar. [Link]
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A. M. M. Eldidamony, et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
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Y. Wei, et al. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Royal Society of Chemistry. [Link]
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A. C. S. de Souza, et al. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Wiley Online Library. [Link]
-
A. Barakat, et al. (2023). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. ScienceDirect. [Link]
-
T. L. Zheliazkov, et al. (2015). Molecular diversity of spirooxindoles. Synthesis and biological activity. ResearchGate. [Link]
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A. Barakat, et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. National Institutes of Health. [Link]
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S. P. Prajapti, et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. National Institutes of Health. [Link]
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A. Barakat, et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. National Institutes of Health. [Link]
-
S. Rostami, et al. (2021). Synthesis of diverse spirooxindoles via sequential [3+2] cycloaddition and ring‐expansion reaction. ResearchGate. [Link]
-
Y. Wei, et al. (2022). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. National Institutes of Health. [Link]
-
P. Romo, et al. (2023). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. [Link]
-
A. M. M. Eldidamony, et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Vrije Universiteit Amsterdam. [Link]
-
N/A. (2022). Search Results. Beilstein Journal of Organic Chemistry. [Link]
-
E. T. Toth, et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. National Institutes of Health. [Link]
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- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Aminoisatin in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-aminoisatin as a versatile scaffold in modern medicinal chemistry. This document deviates from rigid templates to offer an in-depth, logical narrative grounded in scientific expertise and validated protocols.
Introduction: The Isatin Scaffold and the Strategic Importance of the 6-Amino Moiety
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Several isatin-based drugs, such as Sunitinib, a multi-targeted tyrosine kinase inhibitor, have reached clinical success, underscoring the therapeutic potential of this core structure.[8]
The versatility of the isatin scaffold stems from its unique structural features: a planar, fused ring system with reactive carbonyl groups at the C2 and C3 positions and a modifiable nitrogen at the N1 position. The aromatic ring also presents opportunities for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.
This guide focuses specifically on 6-aminoisatin , a derivative where a primary amino group is introduced at the 6-position of the indole ring. This substitution is of particular strategic importance for several reasons:
-
Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like protein kinases and enzymes.[9]
-
Basicity and Solubility: The introduction of a basic amino group can modulate the overall pKa of the molecule, potentially improving aqueous solubility and bioavailability.
-
Synthetic Handle: The primary amine serves as a versatile nucleophilic center for a wide array of chemical modifications, allowing for the straightforward synthesis of diverse compound libraries through reactions like acylation, sulfonylation, and reductive amination.
These attributes make 6-aminoisatin a highly valuable starting material for the development of novel therapeutic agents, particularly in oncology and virology.
Synthesis of the 6-Aminoisatin Core Scaffold
The most common and reliable method for the preparation of 6-aminoisatin involves a two-step sequence starting from isatin: regioselective nitration followed by reduction of the nitro group.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 6-Aminoisatin from Isatin.
Protocol 1: Synthesis of 6-Nitroisatin
Rationale: This electrophilic aromatic substitution reaction introduces a nitro group onto the isatin ring. The use of a strong acid catalyst like sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-withdrawing nature of the dicarbonyl system directs the substitution primarily to the 5- and 6-positions. Careful control of reaction temperature is critical to minimize side products.
Materials:
-
Isatin
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add isatin to concentrated sulfuric acid while maintaining the temperature below 10°C. Stir until all the isatin has dissolved.
-
Cool the mixture to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A yellow-orange precipitate of 6-nitroisatin will form. Allow the ice to melt completely.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from ethanol to obtain pure 6-nitroisatin.
Protocol 2: Synthesis of 6-Aminoisatin from 6-Nitroisatin
Rationale: The nitro group is reduced to a primary amine using a classical reducing agent like tin(II) chloride in an acidic medium. Stannous chloride is a mild and effective reagent for this transformation, and the reaction is typically clean with high yields.
Materials:
-
6-Nitroisatin
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
Procedure:
-
Suspend 6-nitroisatin in ethanol in a round-bottom flask.
-
Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the 6-nitroisatin suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the acidic mixture by adding a solution of sodium hydroxide. Be cautious as the neutralization is exothermic. Adjust the pH to approximately 8-9.
-
A precipitate of 6-aminoisatin will form.
-
Collect the solid by vacuum filtration, wash with deionized water, and dry under vacuum to yield the final product.
Applications of 6-Aminoisatin in Medicinal Chemistry
The 6-aminoisatin scaffold serves as a foundational element for developing targeted therapeutics, most notably in the fields of oncology and virology.
Anticancer Agents: Targeting Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[9] The isatin scaffold is a well-established pharmacophore for kinase inhibitors.[4][10][11] The 6-amino group on the isatin ring can be strategically utilized to enhance binding affinity and selectivity for various kinases.
Mechanism of Action: Many isatin-based kinase inhibitors function as ATP-competitive inhibitors. The isatin core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase active site. The 6-amino group can form additional hydrogen bonds with the enzyme, increasing the potency of the inhibitor. Furthermore, this amino group provides a convenient point for introducing larger substituents that can occupy adjacent hydrophobic pockets, thereby improving selectivity for the target kinase.
Diagram of Kinase Inhibition
Sources
- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Sandmeyer Synthesis of Substituted Isatins
Welcome to the technical support center for the Sandmeyer synthesis of substituted isatins. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and optimize this classical yet powerful reaction. Isatins are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.
The traditional Sandmeyer synthesis, while effective for simple anilines, often presents challenges when applied to more complex, lipophilic, or electronically diverse substrates.[1] This resource provides in-depth, field-proven insights to navigate these challenges, ensuring reproducible and high-yielding syntheses.
I. The Sandmeyer Isatin Synthesis: A Mechanistic Overview
The Sandmeyer synthesis of isatins is a robust two-step process.[2][3] Understanding the underlying mechanism is crucial for effective troubleshooting.
Step 1: Formation of the Isonitrosoacetanilide Intermediate
The synthesis begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride.[4][5][6] This condensation reaction, typically carried out in an aqueous solution of sodium sulfate, forms the key isonitrosoacetanilide intermediate.[4][6]
Step 2: Acid-Catalyzed Cyclization
The isolated isonitrosoacetanilide is then subjected to strong acid-catalyzed intramolecular electrophilic substitution.[2] Concentrated sulfuric acid is traditionally used to promote the cyclization, which, upon heating, yields the final isatin product.[1][4][6]
Visualizing the Reaction Pathway
Caption: Workflow of the two-step Sandmeyer isatin synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Sandmeyer synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.
Issue 1: Low or No Yield of the Isonitrosoacetanilide Intermediate
Question: I am getting very low yields (<5%) of my isonitrosoacetanilide intermediate, particularly when using anilines with long alkyl chains or multiple substituents. What is causing this and how can I fix it?
Answer:
This is a frequent and critical issue, often stemming from the poor solubility of lipophilic anilines in the traditional aqueous reaction medium.[1] As the lipophilicity of the aniline increases, its ability to react with the water-soluble reagents (chloral hydrate and hydroxylamine) diminishes significantly.[1]
Causality & Optimization Strategies:
-
Solubility Mismatch: The core problem is a phase mismatch. The aniline is "oiling out" of the aqueous solution, preventing an effective reaction.
-
Solution 1: Introduce a Co-solvent: The use of a co-solvent like ethanol can improve the solubility of the substituted aniline in the reaction mixture.[1] Start by replacing a portion (e.g., 10-20% v/v) of the water with ethanol.
-
Solution 2: Modified Aniline-to-Isatin Route: For highly problematic anilines, a modified, two-part approach is superior.[1]
-
Synthesize an O-benzyl-oximinoacetyl chloride: This can be prepared from O-benzylhydroxylamine and glyoxylic acid hydrate, followed by treatment with oxalyl chloride.[1]
-
Couple with the Aniline: This stable intermediate can then be coupled with your lipophilic aniline in an organic solvent (like dichloromethane) using a base such as triethylamine. This circumvents the solubility issues of the classical Sandmeyer first step entirely.[1]
-
Issue 2: Incomplete Cyclization and Recovery of Starting Intermediate
Question: During the sulfuric acid-mediated cyclization step, my reaction seems to stall. I recover a significant amount of the isonitrosoacetanilide starting material. Why is this happening?
Answer:
Similar to the first step, poor solubility of the intermediate in the cyclization medium is the most likely culprit.[1] While concentrated sulfuric acid is a powerful dehydrating and cyclizing agent, highly substituted or lipophilic isonitrosoacetanilides may not dissolve sufficiently for the reaction to proceed to completion.
Causality & Optimization Strategies:
-
Poor Solubility in H₂SO₄: The intermediate must be fully dissolved for efficient intramolecular cyclization to occur. If it remains as a suspension, the reaction will be slow and incomplete.
-
Solution 1: Alternative Protic Acids: For poorly soluble intermediates, switching the acid can be highly effective.
-
Methanesulfonic acid (MSA): This acid has been shown to be an excellent alternative, often providing similar or improved yields by better solubilizing the intermediates.[1]
-
Polyphosphoric acid (PPA): PPA is another strong contender for challenging cyclizations, particularly for very insoluble substrates.[1]
-
-
Temperature Control: Ensure the reaction temperature is maintained appropriately, typically between 60-80°C.[7] Add the intermediate in portions to control any exotherm and maintain the desired temperature range.[8]
Issue 3: Formation of Dark, Tarry Byproducts
Question: My cyclization reaction turns black, and I end up with a significant amount of intractable tar instead of my clean isatin product. What causes this decomposition?
Answer:
The formation of tar is indicative of decomposition, often caused by excessive heat or the presence of electron-rich aniline precursors that are sensitive to the harsh, oxidizing conditions of hot concentrated sulfuric acid.
Causality & Optimization Strategies:
-
Thermal Decomposition: The reaction is exothermic upon addition of the intermediate to sulfuric acid. If the temperature is not carefully controlled and exceeds the optimal range (e.g., > 80-90°C), charring and polymerization can occur.[7]
-
Substrate Sensitivity: Anilines with powerful electron-donating groups (e.g., methoxy, amino) can be susceptible to oxidation or sulfonation under the reaction conditions.
-
Solution 1: Precise Temperature Control: Add the isonitrosoacetanilide portion-wise to the pre-heated sulfuric acid (warmed to ~50-60°C), allowing the temperature to rise to, but not exceed, 70°C during the addition.[7] Use an ice bath to manage the exotherm.[7]
-
Solution 2: Shorter Reaction Times: Once the addition is complete, heat to 80°C for a short period (e.g., 10-15 minutes) to complete the cyclization without prolonged exposure to high temperatures.[7]
-
Solution 3: Consider an Alternative Synthesis: For highly sensitive substrates, other named reactions for isatin synthesis, like the Stolle or Gassman methods, might be more suitable.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the sodium sulfate in the first step? A1: Sodium sulfate is used to increase the ionic strength of the aqueous solution. This helps to "salt out" the isonitrosoacetanilide intermediate as it forms, facilitating its precipitation and isolation.[4][6]
Q2: My final isatin product is a mixture of isomers. How can I improve regioselectivity? A2: When using meta-substituted anilines, the cyclization can occur at either of the two ortho positions relative to the amino group, leading to isomeric products. For example, 3-bromoaniline can yield both 4-bromo- and 6-bromoisatin.[8] Separating these isomers often requires careful purification, such as fractional crystallization or column chromatography.[8] Alternative synthetic routes, such as the Gassman synthesis, may offer better regiochemical control for certain substitution patterns.[6]
Q3: Can I use microwave heating to accelerate the reaction? A3: Yes, microwave-assisted heating has been reported to improve yields and reduce reaction times for the formation of the isonitrosoacetanilide intermediate, especially for challenging substrates.[1]
Q4: How do I purify my final isatin product? A4: The crude isatin, which precipitates upon pouring the acidic reaction mixture onto ice, can be purified by several methods.[7]
-
Washing: Thoroughly wash the crude precipitate with cold water to remove residual acid.[9]
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is a common and effective method.[4]
-
Base-Acid Treatment: For some isomers, dissolving the crude mixture in a dilute base (like NaOH), filtering, and then re-precipitating the desired product by acidifying with a weak acid (like acetic acid) can be a highly effective purification strategy.[8]
III. Experimental Protocols & Data
Protocol 1: Classical Sandmeyer Synthesis of Isatin
This protocol is adapted from the well-established procedure found in Organic Syntheses.[7]
Step A: Preparation of Isonitrosoacetanilide
-
In a 5-L flask, dissolve chloral hydrate (90 g, 0.54 mol) in 1200 mL of water.
-
Add crystallized sodium sulfate (1300 g) to the solution.
-
In a separate beaker, prepare a solution of aniline (46.5 g, 0.5 mol) in 300 mL of water containing concentrated HCl (43 mL, 0.52 mol). Add this to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in 500 mL of water.
-
Heat the mixture to a vigorous boil (should take 40-45 minutes). Continue boiling for 1-2 minutes.
-
Cool the mixture in running water to crystallize the product.
-
Filter the solid with suction and air-dry. Yield: 65–75 g (80–91%).
Step B: Cyclization to Isatin
-
In a 1-L flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (600 g, 326 mL) to 50°C.
-
Add the dry isonitrosoacetanilide (75 g, 0.46 mol) portion-wise, maintaining the temperature between 60°C and 70°C. Use external cooling as needed.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 volumes of cracked ice.
-
Allow the mixture to stand for 30-60 minutes, then filter the precipitated isatin.
-
Wash the solid thoroughly with cold water and air-dry.
Data Summary: Reagent Stoichiometry and Conditions
| Step | Reagent | Molar Equivalents (vs. Aniline) | Key Parameters | Typical Yield |
| 1 | Substituted Aniline | 1.0 | --- | 75-90% (Intermediate)[10][11] |
| 1 | Chloral Hydrate | 1.05 - 1.1 | Reflux in H₂O/Na₂SO₄ | |
| 1 | Hydroxylamine HCl | ~3.0 | --- | |
| 2 | Isonitrosoacetanilide | 1.0 | Conc. H₂SO₄, 60-80°C | |
| 2 | Sulfuric Acid | Solvent/Reagent | Controlled addition |
Visualizing Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting the Sandmeyer synthesis.
IV. References
-
Synthesis of Substituted Isatins. NIH Public Access, Author Manuscript. Available from: [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Sandmeyer Isatin Synthesis. SynArchive. Available from: [Link]
-
Sandmeyer Isatin Synthesis. pharmatutor.org. Available from: [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available from: [Link]
-
A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts. Available from: [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available from: [Link]
-
Synthesis of Sandmeier Isatin. ResearchGate. Available from: [Link]
-
The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide For Drug Discovery. Scribd. Available from: [Link]
-
Isatin. Organic Syntheses. Available from: [Link]
-
Troubleshooting a Sandmeyer reaction. Reddit. Available from: [Link]
-
Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega. Available from: [Link]
-
REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). International Journal of Innovations in Scientific Engineering. Available from: [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available from: [Link]
-
(PDF) Synthesis of Isatin and its derivatives containing heterocyclic compounds. ResearchGate. Available from: [Link]
-
Sandmeyer type reaction troubleshoot. Reddit. Available from: [Link]
-
SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Research. Available from: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. NIH Public Access, Author Manuscript. Available from: [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH Public Access, Author Manuscript. Available from: [Link]
-
Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI. Available from: [Link]
-
Sandmeyer reaction. Wikipedia. Available from: [Link]
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. journals.irapa.org [journals.irapa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. iajpr.com [iajpr.com]
- 10. ijcrt.org [ijcrt.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: A Researcher's Guide to Optimizing the Stolle Synthesis of Isatins
Welcome to the comprehensive technical support center for the Stolle synthesis of isatins. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve yields and troubleshoot common issues encountered during this valuable synthetic transformation. As a Senior Application Scientist with extensive experience in synthetic methodology, I will provide not only procedural guidance but also the underlying mechanistic rationale to empower you to make informed decisions in your laboratory work.
The Stolle synthesis, first reported by Robert Stollé in 1913, is a powerful two-step method for the preparation of isatins from anilines.[1] The sequence involves the acylation of an aniline with oxalyl chloride to form an intermediate chlorooxalylanilide, followed by a Lewis acid-mediated intramolecular Friedel-Crafts cyclization to afford the desired isatin.[1][2] While versatile, this reaction is not without its challenges, and achieving high yields often requires careful optimization and troubleshooting.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Overall Yield of the Desired Isatin
Question: I am consistently obtaining low yields of my target isatin. What are the most likely causes and how can I improve the efficiency of my reaction?
Answer: Low yields in the Stolle synthesis can stem from several factors, ranging from incomplete reactions in either of the two main steps to the formation of side products. Let's break down the potential culprits and their solutions.
1. Incomplete Acylation of the Aniline (Step 1):
The first step, the formation of the chlorooxalylanilide intermediate, is crucial for the success of the overall synthesis. Incomplete acylation can be caused by:
-
Moisture: Oxalyl chloride is highly sensitive to moisture and will readily hydrolyze to oxalic acid and HCl, rendering it ineffective for the acylation.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Insufficient Oxalyl Chloride: Aniline can be lost to side reactions if the acylation is not rapid and complete.
-
Solution: Employing a slight excess of oxalyl chloride (1.1 to 1.2 equivalents) can drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of undesired byproducts.
-
2. Ineffective Friedel-Crafts Cyclization (Step 2):
The second step, the intramolecular Friedel-Crafts cyclization, is often the more challenging of the two and is highly dependent on the substrate and reaction conditions.
-
Inappropriate Lewis Acid: The choice and amount of Lewis acid are critical. The activity of the Lewis acid must be matched to the electronic nature of the aniline-derived intermediate.
-
Solution: A comparative study of different Lewis acids is recommended. Aluminum chloride (AlCl₃) is a strong and commonly used Lewis acid.[2] Boron trifluoride etherate (BF₃·Et₂O) is a milder alternative that can be effective in some cases.[2] Titanium tetrachloride (TiCl₄) has also been employed.[3] For electron-rich anilines, a milder Lewis acid may be sufficient, while electron-deficient anilines will likely require a stronger Lewis acid to facilitate cyclization.
-
-
Suboptimal Reaction Temperature and Time: The Friedel-Crafts reaction is often temperature-sensitive.
-
Solution: The optimal temperature can vary significantly depending on the substrate and Lewis acid. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to decomposition and the formation of tarry byproducts.
-
3. Side Reactions and Byproduct Formation:
A major contributor to low yields is the formation of unwanted side products.
-
Tar Formation: This is a common issue in Friedel-Crafts reactions, particularly when using strong Lewis acids and high temperatures. Tar formation is the result of complex, often uncharacterized, polymerization and decomposition pathways.
-
Mitigation:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Lewis Acid Stoichiometry: Use the minimum amount of Lewis acid required to catalyze the reaction. An excess can promote side reactions.
-
Slow Addition: Adding the Lewis acid portion-wise or as a solution can help to control the initial exotherm and minimize localized overheating.
-
-
-
Formation of Regioisomers: When using meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of 4- and 6-substituted isatins.[4]
-
Solution: Unfortunately, controlling regioselectivity in the Stolle synthesis can be challenging. If a specific regioisomer is required, alternative synthetic routes that offer better regiochemical control, such as the Gassman or Sandmeyer synthesis, might be more suitable.[5]
-
Issue 2: Difficulty with Electron-Rich or Electron-Deficient Anilines
Question: I am working with a highly electron-rich (e.g., methoxy-substituted) or electron-deficient (e.g., nitro-substituted) aniline and am struggling to get a good yield. What specific adjustments should I make?
Answer: The electronic nature of the substituent on the aniline ring has a profound impact on the Stolle synthesis.
For Electron-Rich Anilines (e.g., with -OCH₃, -CH₃ groups):
-
Problem: The increased nucleophilicity of the aromatic ring can lead to side reactions during the Friedel-Crafts cyclization, such as intermolecular reactions or the formation of multiple products. The ring is highly activated, making it more susceptible to electrophilic attack at various positions.
-
Troubleshooting Strategies:
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ may be too reactive. Consider using BF₃·Et₂O or even a solid acid catalyst like H-β zeolite.[6]
-
Lower Reaction Temperature: The increased reactivity of the substrate often allows for lower reaction temperatures, which can help to minimize side reactions.
-
Controlled Addition of Reagents: Slow, controlled addition of the Lewis acid is particularly important to avoid rapid, uncontrolled reactions.
-
For Electron-Deficient Anilines (e.g., with -NO₂, -CN, -CF₃ groups):
-
Problem: The reduced nucleophilicity of the aromatic ring makes the intramolecular Friedel-Crafts cyclization step very difficult. The electron-withdrawing group deactivates the ring towards electrophilic attack.
-
Troubleshooting Strategies:
-
Use a Stronger Lewis Acid: A powerful Lewis acid like AlCl₃ is often necessary to promote cyclization. In some cases, a superacid medium might be required.
-
Higher Reaction Temperature: Higher temperatures are typically needed to overcome the activation energy barrier for the cyclization of these deactivated substrates.
-
Increase Lewis Acid Stoichiometry: Using a larger excess of the Lewis acid can sometimes help to drive the reaction forward.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Stolle synthesis?
A1: The choice of solvent depends on the specific step of the reaction. For the initial acylation with oxalyl chloride, an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used. For the Friedel-Crafts cyclization step, a high-boiling inert solvent like nitrobenzene or 1,2-dichloroethane can be used, especially if high temperatures are required. In some cases, the reaction can be performed neat (without solvent), with the molten chlorooxalylanilide intermediate.
Q2: How can I effectively purify my isatin product?
A2: Purification of isatins can sometimes be challenging due to their vibrant color and potential for co-precipitation with impurities.
-
Recrystallization: This is often the first method to try. Common solvents for recrystallization of isatins include ethanol, acetic acid, or mixtures of ethanol and water.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a good alternative. A common eluent system is a gradient of ethyl acetate in hexanes.[7]
-
Acid-Base Extraction: Isatins are weakly acidic and can be dissolved in an aqueous base (like NaOH) and then re-precipitated by the addition of acid. This can be an effective way to remove non-acidic impurities.
Q3: Are there any alternatives to oxalyl chloride?
A3: While oxalyl chloride is the most common reagent for the acylation step, other related compounds can be used. For example, α-chloroacetyl chlorides can be used to synthesize oxindoles via the Stolle synthesis, which can then be oxidized to isatins in a subsequent step.[1]
Experimental Protocols
Protocol 1: General Procedure for the Stolle Synthesis of a Substituted Isatin
This protocol provides a general starting point. Optimization of temperature, reaction time, and Lewis acid may be necessary for specific substrates.
Step 1: Synthesis of the Chlorooxalylanilide Intermediate
-
To a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aniline.
-
Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate, which is often used in the next step without further purification.
Step 2: Friedel-Crafts Cyclization
-
To the crude chlorooxalylanilide intermediate, add the Lewis acid (e.g., AlCl₃, 2.0-3.0 eq) portion-wise at 0 °C. Caution: This reaction can be exothermic.
-
After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain for the required time (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Aniline Substituents on Stolle Synthesis Yield (Illustrative)
| Aniline Substituent | Electronic Effect | Expected Yield | Recommended Lewis Acid |
| 4-Methoxy | Strong Electron-Donating | Moderate to Low | BF₃·Et₂O |
| 4-Methyl | Weak Electron-Donating | Moderate to High | AlCl₃ or BF₃·Et₂O |
| Unsubstituted | Neutral | High | AlCl₃ |
| 4-Chloro | Weak Electron-Withdrawing | Moderate | AlCl₃ |
| 4-Nitro | Strong Electron-Withdrawing | Low | AlCl₃ (excess) |
Note: The expected yields are qualitative and can vary significantly based on the specific reaction conditions.
Visualizations
Logical Workflow for Stolle Synthesis
Caption: Workflow for the Stolle Synthesis of Isatins.
Troubleshooting Logic for Low Yields
Sources
- 1. synarchive.com [synarchive.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. nmc.gov.in [nmc.gov.in]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.irapa.org [journals.irapa.org]
- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Aminoindoline-2,3-dione by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-Aminoindoline-2,3-dione (also known as 6-aminoisatin) by recrystallization. This document offers in-depth technical advice, troubleshooting guides, and frequently asked questions to address specific challenges encountered during the purification process.
Introduction to the Purification of this compound
This compound is a key heterocyclic building block in medicinal chemistry, valued for its versatile reactivity and presence in various biologically active compounds. Achieving high purity of this compound is paramount for its successful application in drug discovery and development, as impurities can lead to ambiguous biological data and undesirable side reactions.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.
This guide will walk you through the intricacies of recrystallizing this compound, from solvent selection to troubleshooting common experimental hurdles.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the recrystallization of this compound. It is essential to perform initial small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific batch of crude material.
Materials and Equipment:
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone, and mixtures thereof)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount (approx. 50 mg) of crude this compound into separate test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes of the solvents that did not dissolve the compound at room temperature. The ideal solvent will completely dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high recovery of crystalline solid.
-
If no single solvent is ideal, a mixed-solvent system can be tested. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool to induce crystallization. Common mixed-solvent pairs for polar compounds include ethanol/water and acetone/water.[1]
-
-
Dissolution:
-
Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent as this will reduce the yield.
-
-
Decolorization (Optional):
-
If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and swirl.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[2]
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with foil and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
-
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in any of the common recrystallization solvents, even when heated.
A1: this compound is a polar compound due to the presence of amino, carbonyl, and lactam functional groups. If it is not dissolving in common polar solvents like ethanol or methanol, you could try more polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] However, be aware that these high-boiling point solvents can be difficult to remove completely from the final product. Alternatively, consider using a mixed-solvent system where a small amount of a highly polar solvent is used to dissolve the compound, followed by the addition of a less polar anti-solvent to induce crystallization upon cooling.
Q2: The compound "oiled out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated.
-
Solution 1: Add more solvent. Reheat the mixture until the oil redissolves, then add a small amount of additional hot solvent to create a less saturated solution. Allow it to cool slowly.[4]
-
Solution 2: Lower the cooling temperature. If the compound has a low melting point, it may be necessary to cool the solution to a lower temperature before crystallization begins.
-
Solution 3: Change the solvent system. Try a solvent with a lower boiling point.
Q3: No crystals have formed even after the solution has cooled completely.
A3: This is a common issue that can often be resolved with a few simple techniques.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
Q4: The yield of my recrystallized product is very low.
A4: A low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is adequately preheated.
-
Washing with Warm Solvent: Washing the crystals with solvent that is not ice-cold will dissolve some of the product.
-
Inappropriate Solvent Choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent selection.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in crude this compound?
A: The impurities will largely depend on the synthetic route used. A common synthesis involves the reduction of 5-nitroisatin. Potential impurities could include:
-
Unreacted starting material: 5-nitroisatin.
-
Side-products from the reduction: Depending on the reducing agent and conditions, various partially reduced or rearranged products could be formed.
-
Reagents and byproducts from previous steps: For example, residual acids or bases used in the synthesis of the isatin core.
Q: How can I assess the purity of my recrystallized this compound?
A: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate when eluted with an appropriate solvent system.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful technique for identifying the structure of the compound and detecting the presence of impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Q: Is it better to use a single solvent or a mixed-solvent system for recrystallization?
A: A single solvent is generally preferred for its simplicity. However, for compounds like this compound, which have a combination of polar functional groups, finding a single solvent with the ideal solubility profile can be challenging. A mixed-solvent system offers greater flexibility in fine-tuning the solubility of the compound. A common approach is to dissolve the compound in a good solvent (e.g., ethanol or acetone) and then add a poor solvent (e.g., water or hexane) until the solution becomes turbid, followed by heating to clarify and then slow cooling.[1]
Data and Visualizations
Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar compounds, but can be difficult to remove. |
| Ethanol | High | 78 | A versatile and commonly used solvent for polar compounds.[5] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Medium-High | 56 | A good solvent for a range of polarities. |
| Ethyl Acetate | Medium | 77 | Often used in combination with non-polar solvents.[6] |
| Dimethylformamide (DMF) | High | 153 | High boiling point can make it difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Very high boiling point, used for sparingly soluble compounds. |
Diagram 1: Recrystallization Workflow
Caption: A streamlined workflow for the purification of this compound via recrystallization.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. (n.d.). Recrystallisation. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 12, 30-36.
-
ResearchGate. (2019, November 12). Does anyone know a reliable method for the synthesis of "5-amino isatin"?. [Link]
- Baluja, S., Bhalodia, R., Bhatt, M., & Gajera, R. (2016). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. [Link]
Sources
Technical Support Center: Overcoming Low Solubility of 6-Aminoisatin in Aqueous Media
Welcome to the technical support center for 6-Aminoisatin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we will explore the underlying reasons for this issue and provide a series of practical, field-proven troubleshooting strategies and detailed protocols to ensure the successful integration of 6-Aminoisatin into your experimental workflows.
Understanding the Challenge: The Physicochemical Properties of 6-Aminoisatin
6-Aminoisatin, like its parent compound isatin, is characterized by a planar, heterocyclic structure which contributes to strong intermolecular forces in its crystalline state. While the amino group at the 6-position introduces some polarity, the overall molecule remains largely hydrophobic. This inherent hydrophobicity is a primary contributor to its limited solubility in aqueous media, a common hurdle in the development of new chemical entities for biological applications.[1][2] Overcoming this solubility barrier is critical for achieving accurate and reproducible results in biological assays and for developing effective drug delivery systems.[3][4]
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 6-Aminoisatin when I add my stock solution to my aqueous assay buffer. What is the primary cause of this?
A1: This is a classic sign of a compound exceeding its solubility limit in the final aqueous environment. Your initial stock solution, likely prepared in a water-miscible organic solvent like DMSO, allows for a high concentration of 6-Aminoisatin. However, when this concentrated stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This shift can cause the hydrophobic 6-Aminoisatin molecules to aggregate and precipitate out of the solution.
Q2: What is a good starting point for preparing a stock solution of 6-Aminoisatin?
A2: A common starting point is to dissolve 6-Aminoisatin in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock, for example, at 10 mM. DMSO is a powerful aprotic solvent that can effectively disrupt the intermolecular forces of the compound. From this stock, you can make serial dilutions into your aqueous buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts.
Q3: Can I heat the solution to improve the solubility of 6-Aminoisatin?
A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it's important to be cautious. Prolonged or excessive heating can potentially lead to the degradation of the compound. It is advisable to use a water bath with controlled temperature and to monitor the stability of the compound under these conditions.
Q4: Will adjusting the pH of my aqueous buffer help to dissolve 6-Aminoisatin?
A4: Yes, pH adjustment can be a very effective strategy.[][6] 6-Aminoisatin possesses an amino group, which is basic.[7] By lowering the pH of the aqueous medium (making it more acidic), you can protonate this amino group. The resulting positively charged species will have significantly increased electrostatic interactions with water molecules, thereby enhancing its aqueous solubility.
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are facing persistent solubility issues with 6-Aminoisatin, the following troubleshooting guide provides a systematic approach to identify the most suitable solubilization strategy for your specific application.
Strategy 1: Co-Solvent Systems
The use of co-solvents is a widely adopted technique to enhance the solubility of poorly water-soluble compounds.[8][9][10] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic molecules.[11][12]
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | < 1% (final assay concentration) | Can have biological effects at higher concentrations. |
| Ethanol | 1-5% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% | A non-toxic and biocompatible polymer. |
| Propylene Glycol | 5-20% | Commonly used in pharmaceutical formulations.[8] |
Experimental Protocol: Preparing a 6-Aminoisatin Solution using a Co-solvent
-
Prepare a high-concentration stock solution of 6-Aminoisatin (e.g., 10 mM) in 100% of the chosen co-solvent (e.g., DMSO).
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Perform serial dilutions of the stock solution directly into your aqueous assay buffer.
-
Crucially, ensure the final concentration of the co-solvent in your experiment is below a level that could cause experimental artifacts.
Workflow for Co-Solvent Strategy
Caption: Workflow for using a co-solvent to dissolve 6-Aminoisatin.
Strategy 2: pH Adjustment
Altering the pH of the aqueous medium can significantly impact the solubility of ionizable compounds.[][6] For 6-Aminoisatin, which contains a basic amino group, decreasing the pH will lead to protonation and increased solubility.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare a range of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).
-
Add a small, consistent amount of solid 6-Aminoisatin to each buffer.
-
Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Filter the solutions to remove any undissolved solid.
-
Measure the concentration of dissolved 6-Aminoisatin in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Select the buffer with the optimal balance of solubility and compatibility with your experimental system.
Logical Relationship for pH Adjustment
Caption: The effect of decreasing pH on the solubility of 6-Aminoisatin.
Strategy 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic molecules like 6-Aminoisatin, forming inclusion complexes that are more soluble in water.[14][15][16]
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Widely used, but has limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A modified β-CD with significantly higher aqueous solubility.[14] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | A negatively charged derivative with excellent solubilizing capacity. |
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess of solid 6-Aminoisatin to each cyclodextrin solution.
-
Stir the mixtures at a constant temperature until equilibrium is reached.
-
Filter the solutions to remove undissolved compound.
-
Quantify the concentration of dissolved 6-Aminoisatin in the filtrate.
Strategy 4: Surfactant-Based Formulations
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC).[17][18] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[19][20][21]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare aqueous solutions of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) at concentrations above its CMC.
-
Disperse 6-Aminoisatin in these surfactant solutions.
-
Use sonication or gentle heating to aid in the formation of a stable dispersion.
-
Visually inspect for clarity and absence of precipitation over time.
Concluding Remarks
The low aqueous solubility of 6-Aminoisatin is a manageable challenge. By systematically applying the strategies outlined in this guide—co-solvents, pH adjustment, cyclodextrins, and surfactants—researchers can effectively overcome this hurdle. The key is to understand the underlying physicochemical principles and to empirically determine the optimal conditions for your specific experimental needs. Always remember to validate that your chosen solubilization method does not interfere with your downstream applications.
References
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011-03-01). American Pharmaceutical Review. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor oral drug bioavailability. Pharmacological reviews, 65(1), 315–499. [Link]
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Vemula, V. R. (2015). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Kumar, S., & Singh, P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]
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Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Drug Discovery and Development, 8(1), 211. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
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Cosolvent. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Popescu, C., & Popescu, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules (Basel, Switzerland), 28(19), 6934. [Link]
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Chaudhary, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Co-solvent. (n.d.). ScienceDirect. [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation, 11(59), 1-3. [Link]
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Li, Y., Zhao, L., & Yu, S. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2329. [Link]
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Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 3(4), 114-124. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(1), 19-21. [Link]
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Co-solvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
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Co-solvent: Significance and symbolism. (2025-12-23). I-KNOW. [Link]
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Various Authors. (2025-08-10). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. ResearchGate. [Link]
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Patel, J. (2016, September 20). Methods of solubility enhancements. SlideShare. [Link]
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5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 5(10), 209-216. [Link]
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Patel, M. M., & Patel, J. K. (2018). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-8. [Link]
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5-Aminoisatin. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Lim, Y. P., Tiong, Y. W., & Tan, Y. T. F. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 11(36), 22003–22013. [Link]
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Yellela, S. R. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International, 33(31A), 134-146. [Link]
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The Solubility of Amino Acids in Various Solvent Systems. (n.d.). eCommons. [Link]
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Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 247-250. [Link]
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Sharma, D. K., Soni, M., Kumar, S., & Gupta, G. D. (2013). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library, 5(3), 1-10. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Baluja, S., & Chanda, S. (2013). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 58(9), 2446-2450. [Link]
-
Structure of Isatin. (n.d.). ResearchGate. [Link]
-
Valero-Aracama, G., Kane, M. E., Wilson, S. B., & Philman, N. L. (2010). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 46(4), 307-314. [Link]
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[Cysteine stability in aqueous amino acid solutions]. (2004). Voprosy pitaniia, 73(6), 39-42. [Link]
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Chemical Properties of Amino radical (CAS 13770-40-6). (n.d.). Cheméo. [Link]
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Isatin. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. jocpr.com [jocpr.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
Technical Support Center: N-Alkylation of Isatins
Welcome to the technical support center for the N-alkylation of isatins. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic outcomes.
Introduction: The Nuances of Isatin N-Alkylation
The N-alkylation of isatin is a cornerstone reaction for the synthesis of a vast array of biologically active heterocyclic compounds.[1][2] The reaction involves the deprotonation of the N-H group of the isatin core to form a nucleophilic anion, which then reacts with an alkylating agent. While seemingly straightforward, the isatin nucleus possesses multiple reactive sites, making it susceptible to several side reactions that can complicate synthesis and purification, and ultimately impact yield.[1][3] This guide provides a structured approach to understanding and mitigating these challenges.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the N-alkylation of isatins in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
Question: My N-alkylation reaction of isatin is resulting in a very low yield, or I am only recovering my starting material. What are the potential causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge and can stem from several factors, ranging from incomplete deprotonation to competing side reactions. Let's break down the common culprits and their solutions.
-
Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion for the reaction to proceed.[1][3] If the base used is not strong enough or is used in insufficient quantity, the reaction will not go to completion.
-
Solution: Ensure you are using an appropriate base and stoichiometry. For many alkyl halides, potassium carbonate (K₂CO₃) is sufficient, but less reactive alkylating agents may require a stronger base like sodium hydride (NaH) or calcium hydride (CaH₂).[4][5][6] Always use at least a slight excess of the base (e.g., 1.3 equivalents).[4]
-
-
Suboptimal Reaction Conditions: Insufficient heating or short reaction times can lead to incomplete conversion. Conversely, prolonged heating at high temperatures may cause decomposition of the product or starting materials.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature (e.g., to 70-80 °C in DMF) can be beneficial.[3][4] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[1][7]
-
-
Competing Side Reactions: The isatin nucleus is susceptible to various side reactions, especially under basic conditions. These can consume your starting material and lower the yield of your desired product. Key side reactions include O-alkylation, ring-opening, and aldol-type condensations.[1][3] These are discussed in detail in the FAQ section below.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in isatin N-alkylation.
Issue 2: The Final Product is an Oil or Sticky Solid and Fails to Crystallize
Question: After workup and solvent removal, my N-alkylated isatin product is an oil or a tacky solid that I cannot crystallize. How can I obtain a solid product?
Answer: This is a common problem, often caused by residual high-boiling point solvents or the presence of impurities that inhibit crystallization.
-
Residual Solvent: Solvents like N,N-dimethylformamide (DMF) have high boiling points and can be difficult to remove completely, resulting in an oily product.[3]
-
Solution: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period, potentially with gentle heating.
-
-
Purification Strategies: If residual solvent is not the issue, impurities are likely preventing crystallization.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can be done by adding the solvent and scratching the inside of the flask with a glass rod to create nucleation sites.[3]
-
Column Chromatography: If trituration is unsuccessful, purify the product using column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system can yield a pure, crystalline product. Ethanol and mixtures of dichloromethane/hexanes have been reported to be effective.[3]
-
Issue 3: Contamination of the Product with Unreacted Isatin
Question: After purification, my N-alkylated product is still contaminated with the starting isatin. How can I effectively remove it?
Answer: The similar polarity of some N-alkylated isatins and isatin itself can make separation by column chromatography challenging.[3]
-
Drive the Reaction to Completion: The most effective way to avoid this issue is to ensure the reaction goes to completion. Use a slight excess of the alkylating agent and base, and monitor the reaction by TLC until the isatin spot is no longer visible.[3]
-
Acid-Base Extraction: This method leverages the acidic nature of the N-H proton in the starting isatin.
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH).
-
The unreacted isatin will be deprotonated and extracted into the aqueous layer, while the N-alkylated product, which lacks the acidic proton, will remain in the organic layer.[3]
-
Separate the layers and then wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the purified product.
-
Frequently Asked Questions (FAQs) on Side Reactions
Q1: I suspect O-alkylation is occurring. How can I confirm this and how can I favor N-alkylation?
A1: O-alkylation is a common side reaction where the alkylating agent reacts with the oxygen of the C2-carbonyl group. While N-alkylation is generally thermodynamically favored, O-alkylation can occur under certain conditions.[3][8]
-
Mechanism and Diagnosis: The isatin anion is an ambident nucleophile with electron density on both the nitrogen and the C2-oxygen. O-alkylation leads to the formation of a 2-alkoxy-indol-3-one isomer. This can often be detected by NMR spectroscopy and may appear as a less polar spot on TLC compared to the N-alkylated product.
-
Favoring N-Alkylation:
-
Choice of Base and Cation: The choice of the counter-ion of the base can influence the N/O selectivity. Alkali metal bases like K₂CO₃ or NaH generally favor N-alkylation.[8] The use of silver salts, however, has been reported to favor the formation of O-alkylated products.[8]
-
Solvent Effects: The solvent can also play a role. Polar aprotic solvents like DMF are commonly used and are effective for N-alkylation.[1][4] Interestingly, some studies have shown that solvent choice can be used to selectively favor O-alkylation.[9][10]
-
Caption: Competing N- and O-alkylation pathways of the isatin anion.
Q2: My reaction mixture turns a dark color and I see a lot of baseline material on TLC. Could this be ring-opening?
A2: Yes, the isatin lactam bond is susceptible to hydrolysis under basic conditions, leading to ring-opening and the formation of isatinic acid derivatives.[1][11] This is a significant side reaction that can drastically reduce your yield.
-
Mechanism: The hydroxide or other basic species can attack the C2-carbonyl group, leading to the cleavage of the amide bond and the formation of a carboxylate and an amine. This ring-opened product is highly polar and will typically appear as baseline material on a normal-phase TLC plate.
-
Prevention:
-
Use Non-Nucleophilic Bases: Whenever possible, use non-nucleophilic bases like potassium carbonate or sodium hydride instead of strong nucleophilic bases like sodium hydroxide, especially if water is present.[1]
-
Anhydrous Conditions: For moisture-sensitive bases like NaH and CaH₂, it is crucial to use anhydrous solvents to prevent the formation of hydroxides which can promote hydrolysis.[1][6]
-
Temperature Control: Excessive heat can accelerate the rate of hydrolysis. Maintain the reaction at the lowest effective temperature.
-
Caption: Simplified mechanism of base-catalyzed ring-opening of isatin.
Q3: I am using an α-haloketone as my alkylating agent and I'm getting an unexpected side product. What could it be?
A3: When using α-haloketones (e.g., phenacyl bromide), a common side reaction is the formation of a spiro-epoxide.[1][12]
-
Mechanism: This occurs through the deprotonation of the α-haloketone by the base, forming a carbanion. This carbanion can then act as a nucleophile and attack the C3-keto-carbonyl of the isatin. Subsequent intramolecular cyclization with the displacement of the halide results in the formation of a spiro[indoline-3,2'-oxiran]-2-one.[1][12]
-
Mitigation:
-
Control Stoichiometry: Using a precise stoichiometry of reactants can sometimes minimize this side reaction.
-
Temperature Control: Running the reaction at lower temperatures may favor the desired N-alkylation over the competing epoxide formation.
-
Microwave Irradiation: Interestingly, some reports suggest that microwave-assisted synthesis can sometimes provide better yields of the N-alkylated product and reduce the formation of the epoxide side product.[1][12]
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF
This protocol is a general starting point for the N-alkylation of isatin with a reactive alkyl halide.
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture in an oil bath at 70-80 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
Once the reaction is complete (typically 1.5-4 hours), cool the mixture to room temperature and pour it into ice-water.[1]
-
If the product precipitates, collect the solid by vacuum filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.[3][4]
Protocol 2: Purification by Acid-Base Extraction to Remove Unreacted Isatin
-
Dissolve the crude product in dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution and shake vigorously.
-
Allow the layers to separate. The N-alkylated product will remain in the organic layer, while the deprotonated isatin will be in the aqueous layer.
-
Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified N-alkylated isatin.[3]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, CaH₂, NaH | Choice depends on the reactivity of the alkylating agent. Carbonates are milder; hydrides are stronger.[1][5] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally effective.[4][7] |
| Temperature | Room temp. to 80 °C | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Purification | Column chromatography, Recrystallization, Acid-Base Extraction | Method depends on the nature of the product and impurities. |
References
-
IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Retrieved from [Link]
- Garden, S. J., Torres, J. C., da Silva, L. E., & Pinto, A. C. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds.
- Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008).
-
Taylor & Francis Online. (n.d.). A Convenient Methodology for the N-Alkylation of Isatin Compounds. Retrieved from [Link]
-
MDPI. (n.d.). A Facile One-Pot Method for the Preparation of N-Alkyl Isatins Under Microwave Irradiation. Retrieved from [Link]
-
NIH. (n.d.). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Retrieved from [Link]
-
ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Retrieved from [Link]
-
NIH. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]
-
ChemistryViews. (2012). Ring Expansion of Isatins. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water- N, N-dimethylacetamide mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Reaction of Isatins with 6-Amino Uracils and Isoxazoles: Isatin Ring-opening vs. Annulations and Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds in Water. Retrieved from [Link]
-
International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Alkylation of isatins with trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of isatin with alkylating agents with acidic methylenes. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US20060247442A1 - Process for preparing isatins with control of side-product formation.
-
Royal Society of Chemistry. (2022). Alkylation of isatins with trichloroacetimidates. Retrieved from [Link]
-
MDPI. (n.d.). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Alkylation of isatins utilizing KF/alumina. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-Alkylation of isatins utilizing KF/alumina. Retrieved from [Link]
-
IJISE. (n.d.). REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). Retrieved from [Link]
Sources
- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijoer.com [ijoer.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Schiff Base Condensation with 6-Aminoisatin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Schiff base condensations, specifically involving 6-Aminoisatin. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges presented by this versatile but sometimes problematic reagent. My aim is to move beyond simple protocols and explain the "why" behind the experimental choices, ensuring your syntheses are both successful and reproducible.
Introduction: The Unique Chemistry of 6-Aminoisatin
6-Aminoisatin is a valuable starting material in medicinal chemistry, prized for the biological activities of its derivatives. However, its structure presents a distinct set of challenges compared to unsubstituted isatin. The presence of a primary arylamine group at the C6 position, in addition to the reactive C3-ketone, introduces complexities related to regioselectivity, solubility, and potential side reactions. This guide will address the most common issues encountered during the synthesis of Schiff bases from 6-aminoisatin and provide robust, validated solutions.
Frequently Asked Questions (FAQs)
Here we address high-level questions about the reaction. For specific problems, please see the Troubleshooting Guide below.
Q1: Which functional group on 6-Aminoisatin reacts to form the Schiff base?
The Schiff base condensation reaction selectively occurs between the C3-carbonyl (ketone) of the isatin ring and a primary amine.[1] The exocyclic amino group at the C6 position is significantly less nucleophilic than the primary amine you are reacting it with, and the endocyclic nitrogen (N1) is part of an amide, making it non-reactive under these conditions.
Q2: What are the typical starting conditions for a Schiff base condensation with 6-Aminoisatin?
A common starting point is to react 6-aminoisatin with an equimolar amount of your desired aldehyde or ketone in a polar protic solvent like absolute ethanol.[1][2] Often, a catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the reaction.[2] The mixture is typically heated to reflux for several hours (4-8 hours is a good starting range) and the reaction progress is monitored by Thin Layer Chromatography (TLC).[2][3]
Q3: How does the electronic nature of the aldehyde partner affect the reaction?
The reactivity of the aldehyde is a crucial factor.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halides) on the aldehyde generally make the carbonyl carbon more electrophilic, which can speed up the initial nucleophilic attack by the amine and favor the reaction.
-
Electron-donating groups (e.g., -OH, -OCH₃, -NR₂) make the carbonyl carbon less electrophilic, potentially slowing down the reaction. You may need longer reaction times, higher temperatures, or a stronger acid catalyst for these substrates.
Q4: Is it necessary to run the reaction under an inert atmosphere?
For most standard Schiff base condensations with 6-aminoisatin, an inert atmosphere (like nitrogen or argon) is not strictly necessary. However, if your aldehyde or the resulting Schiff base is known to be sensitive to oxidation or moisture, working under an inert atmosphere is a good practice to prevent side product formation and improve yield.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: I've refluxed my 6-aminoisatin and aldehyde for hours, but my TLC shows mostly unreacted starting material. What's going wrong?
This is one of the most common issues and can stem from several factors. Let's break down the potential causes and solutions.
Causality: The formation of a Schiff base (imine) is a reversible equilibrium reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials (the amine and the aldehyde), thus preventing the reaction from reaching completion.[4]
Here is a logical flow for diagnosing and solving low-yield issues.
Caption: Troubleshooting workflow for low product yield.
-
Actively Remove Water: This is the most critical step to drive the reaction forward.[5]
-
Method A: Dean-Stark Apparatus: If your reactants are soluble in an azeotrope-forming solvent like toluene or benzene, this is the classical and most effective method.[5]
-
Method B: Molecular Sieves: If you must use a water-miscible solvent like ethanol, add activated 3Å or 4Å molecular sieves to the reaction flask. A Soxhlet extractor filled with molecular sieves is a highly effective variation.[4]
-
-
Optimize Catalysis: While some reactions proceed without a catalyst, most benefit from acid catalysis.
-
Add Glacial Acetic Acid: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic without fully protonating the amine, which would render it non-nucleophilic.[2]
-
Adjust pH: The optimal pH for imine formation is typically mildly acidic, around 4-6.[5] You can check the pH with a strip and adjust accordingly.
-
-
Address Solubility Issues: 6-Aminoisatin can have limited solubility.[4] If your reactants are not fully dissolved, the reaction rate will be severely limited.
-
Switch to a Stronger Solvent: Consider using Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), in which isatin derivatives are generally more soluble.[1]
-
Co-solvent System: For a Dean-Stark setup where reactants are insoluble in toluene, a mixture of toluene with a small amount of DMSO can be effective.[4]
-
Problem 2: Product Purification Challenges
Q: My reaction seems to have worked, but I'm struggling to isolate a pure product. It's an oil, or my recrystallization fails.
Purification can be challenging due to residual starting materials or the physical properties of the product itself.
Causality: The polarity of your Schiff base product might be very similar to that of the 6-aminoisatin starting material, making chromatographic separation difficult. Furthermore, impurities can sometimes inhibit crystallization.
| Strategy | When to Use | Step-by-Step Protocol |
| Recrystallization | When the product is a solid and you have a suitable solvent system. | 1. Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or DMF).[6]2. If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter.3. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.4. Collect the crystals by filtration and wash with a small amount of cold solvent. |
| Column Chromatography | When recrystallization fails or the product is an oil. | 1. Choose an appropriate stationary phase (silica gel is common).2. Determine the optimal mobile phase (eluent) using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.3. Dry-load the crude product onto silica for better separation.4. Run the column, collecting fractions and monitoring by TLC to isolate the pure compound. |
| Precipitation/Washing | To remove unreacted starting materials when the product has different solubility. | 1. After the reaction, evaporate the solvent.2. Add a solvent in which your product is insoluble but the starting materials are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture).3. Triturate (grind) the solid with a glass rod to wash away impurities.4. Filter to collect the purified solid product. |
Problem 3: Unwanted Side Reactions
Q: I see multiple spots on my TLC plate that are not my starting materials or desired product. What could they be?
Causality: The bifunctional nature of 6-aminoisatin and the reactivity of certain aldehydes can lead to side products.
-
Bis-Imine Formation: If you are reacting 6-aminoisatin with a diamine, or if your aldehyde can react twice, you might form a bis-Schiff base.
-
Prevention: Carefully control the stoichiometry. Use a 1:1 molar ratio of 6-aminoisatin to your mono-aldehyde. If using a diamine, a 2:1 ratio (isatin:diamine) is required.[7]
-
-
Aldehyde Self-Condensation: Aldehydes with α-hydrogens can undergo self-condensation (an aldol reaction) under basic or sometimes even acidic conditions.
-
Prevention: Avoid strong base catalysts. Stick to catalytic amounts of weak acids like acetic acid.
-
-
Oxidation/Decomposition: The isatin ring or the aldehyde may be sensitive to prolonged heat.
-
Prevention: Minimize reaction time by closely monitoring the reaction via TLC. Once complete, work up the reaction promptly. Consider running the reaction at a lower temperature for a longer duration.
-
Validated Experimental Protocol: General Synthesis of a 6-Aminoisatin Schiff Base
This protocol provides a robust starting point for your synthesis.
Materials:
-
6-Aminoisatin (1.0 eq)
-
Aldehyde of choice (1.05 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a condenser and magnetic stir bar
Procedure:
-
To a round-bottom flask, add 6-aminoisatin (1.0 eq) and absolute ethanol (approx. 10-15 mL per mmol of 6-aminoisatin).
-
Stir the suspension and add the aldehyde (1.05 eq).
-
Add 2-3 drops of glacial acetic acid to the mixture.[2]
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume in vacuo using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or another suitable solvent.[1]
References
- Synthesis, characterization, and analgesic activity of novel schiff base of isatin deriv
- Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. (2024). Biointerface Research in Applied Chemistry.
- Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simul
- What are the conditions used for schiff base reaction?. (2015).
- Overview of Schiff Bases of Isatin Derivatives. (2025). Acta Scientific Pharmaceutical Sciences.
- Synthesis, Characterization and Biological Activity Study of some New Metal Ions Complexes with Schiff's Bases Derived from Isatin With 2-Aminobenzohydrazide. (2022). Chemical Methodologies.
- Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences.
- Co (II) AND Fe (III) COMPLEXES OF SCHIFF BASES DERIVED FROM ISATIN WITH SOME AMINO ACIDS. (n.d.). Journal of the Faculty of Pharmacy of Istanbul University.
- Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simul
- Is there an effective way of purifying schiff bases?. (2021).
- One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. (2020).
- Trouble forming a Schiff base between isatin and 3-aminopyridine. (2024). Reddit.
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024).
Sources
- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 6-Aminoindoline-2,3-dione in Solution
This guide is designed for researchers, scientists, and drug development professionals working with 6-aminoindoline-2,3-dione (also known as 6-aminoisatin). As a valued member of the scientific community, we understand that unexpected results can be a significant hurdle in your research. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you might encounter when working with this compound in solution. Our goal is to empower you with the knowledge to anticipate challenges, diagnose problems, and ensure the integrity of your experiments.
I. Understanding the Stability of this compound: A Proactive Approach
The isatin scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities.[1][2][3][4] However, the reactivity of the dicarbonyl system in the five-membered ring can also make it susceptible to degradation under certain conditions. The presence of an amino group at the 6-position of the indoline ring can further influence the electronic properties and, consequently, the stability of the molecule. This guide will walk you through the key factors affecting the stability of this compound in solution and provide practical advice for its handling and use.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cellular Assays
Question: I've dissolved my this compound in DMSO for a cellular assay, but my results are variable or show lower potency than expected from the literature. What could be the cause?
Answer: This is a common issue that can stem from several factors related to compound stability. Let's break down the possibilities:
-
Potential Cause 1: Degradation in Aqueous Media. While you may have prepared a stock solution in a stable solvent like DMSO, the compound is diluted into an aqueous buffer or cell culture medium for the assay. The isatin ring system can be susceptible to hydrolysis, particularly under alkaline conditions.[5][6] The amino group at the 6-position may also influence the molecule's susceptibility to pH-dependent degradation.
-
Troubleshooting Steps:
-
pH Check: Measure the pH of your final assay buffer or medium. If it is neutral to alkaline (pH > 7.5), consider if the compound is stable for the duration of your experiment.
-
Time-Course Experiment: Perform a time-course experiment where you incubate the compound in the assay medium for different durations before adding it to the cells. This can help determine if the bioactivity decreases over time.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
-
-
Potential Cause 2: Photodegradation. Isatin derivatives can be light-sensitive. Exposure to ambient laboratory light, especially for extended periods during assay setup, could lead to photodegradation. While specific data on this compound is limited, related compounds like 6-aminoquinolones have shown susceptibility to photodegradation.[7]
-
Troubleshooting Steps:
-
Protect from Light: Work with the compound in a subdued lighting environment. Use amber-colored vials or wrap your tubes and plates in aluminum foil to minimize light exposure.
-
Control Experiment: Include a "light-exposed" control where a sample of your compound solution is intentionally exposed to light for the duration of your experiment and compare its activity to a light-protected sample.
-
-
-
Potential Cause 3: Interaction with Media Components. Some components of cell culture media, such as certain amino acids or reducing agents, could potentially react with the dicarbonyl group of the isatin core.
-
Troubleshooting Steps:
-
Simplified Buffer: If possible, test the compound's activity in a simpler, defined buffer to see if the complex media is the issue.
-
Literature Review: Check the literature for any known incompatibilities of isatin derivatives with common media components.
-
-
Issue 2: Color Change or Precipitation in Stock Solutions
Question: My stock solution of this compound in DMSO has changed color (e.g., darkened) or a precipitate has formed upon storage. Is my compound still usable?
Answer: A change in color or the formation of a precipitate is a strong indicator of compound degradation or solubility issues.
-
Potential Cause 1: Thermal Degradation. Although DMSO is a common and generally stable solvent, prolonged storage at room temperature or elevated temperatures can lead to the degradation of sensitive compounds. DMSO itself can decompose at higher temperatures, though this is less likely under standard laboratory storage conditions.[8][9][10][11]
-
Troubleshooting Steps:
-
Proper Storage: Store your stock solutions at -20°C or -80°C to minimize thermal degradation.
-
Small Aliquots: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
-
-
Potential Cause 2: Low Solubility. While this compound is generally soluble in DMSO, its solubility limit may have been exceeded, especially if the stock concentration is high. Precipitation can occur over time, particularly if the solution is stored at lower temperatures.
-
Troubleshooting Steps:
-
Solubility Check: Before preparing a high-concentration stock, perform a small-scale solubility test to determine the approximate solubility limit in your chosen solvent.
-
Gentle Warming: If a precipitate has formed, you can try to gently warm the solution (e.g., to 37°C) and vortex to redissolve the compound. However, be cautious, as heating can also accelerate degradation. If the precipitate does not redissolve easily, it is best to prepare a fresh stock solution at a lower concentration.
-
-
-
Potential Cause 3: Hydrolysis from Absorbed Water. DMSO is hygroscopic and can absorb moisture from the atmosphere. This water can then lead to the slow hydrolysis of your compound over time.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Proper Sealing: Ensure your vials are tightly sealed to prevent moisture absorption during storage.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound due to its excellent solvating power for many organic molecules. For some applications, N,N-dimethylformamide (DMF) can also be used. Always use anhydrous, high-purity grade solvents.
Q2: How should I store my solid this compound and its stock solutions?
A2:
-
Solid Compound: Store the solid material in a tightly sealed container in a desiccator at 2-8°C, protected from light.
-
Stock Solutions: Store stock solutions in tightly sealed, amber-colored vials at -20°C or -80°C. For frequent use, preparing single-use aliquots is highly recommended to avoid contamination and degradation from multiple freeze-thaw cycles.
Q3: At what pH range is this compound expected to be most stable?
A3: Based on the known reactivity of the isatin core, this compound is likely to be most stable in slightly acidic to neutral pH conditions (pH 4-7). Alkaline conditions (pH > 8) may lead to hydrolysis of the amide bond within the five-membered ring.[5][6] The amino group's pKa will also influence the overall charge of the molecule at different pH values, which can impact solubility and stability.
Q4: Can I autoclave solutions containing this compound?
A4: No, it is not recommended to autoclave solutions of this compound. The high temperatures and pressures of autoclaving are likely to cause significant degradation of the compound. If sterile solutions are required, they should be prepared by filter sterilization using a 0.22 µm filter.
Q5: How can I check the purity and integrity of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method to assess the purity of your solution. You can inject a sample of your stock solution and look for the appearance of new peaks over time, which would indicate the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide further information on the identity of any degradation products.[12][13][14][15]
IV. Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
This protocol provides a framework for evaluating the stability of your compound in different aqueous buffers.
Materials:
-
This compound
-
DMSO (anhydrous)
-
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In separate, light-protected tubes, dilute the stock solution to a final concentration of 100 µM in each of the different pH buffers.
-
Immediately after preparation (t=0), take an aliquot from each tube and analyze it by HPLC to obtain the initial peak area of the parent compound.
-
Incubate the remaining solutions at a relevant temperature (e.g., room temperature or 37°C), protected from light.
-
At various time points (e.g., 1, 4, 8, 24 hours), take another aliquot from each tube and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each pH.
Protocol 2: Assessing the Photostability of this compound
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[16][17][18][19]
Materials:
-
This compound
-
DMSO (anhydrous)
-
A suitable transparent solvent for dilution (e.g., acetonitrile or methanol)
-
Clear and amber-colored vials
-
A photostability chamber or a light source with controlled illumination and UV output.
-
HPLC system with a C18 column and UV detector
-
Aluminum foil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a suitable concentration in the transparent solvent in both clear and amber vials.
-
Wrap one of the clear vials completely in aluminum foil to serve as a dark control.
-
Place the clear vial, the amber vial, and the foil-wrapped vial in the photostability chamber.
-
Expose the samples to a controlled light source. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At the end of the exposure period, analyze the contents of all three vials, along with a non-exposed control, by HPLC.
-
Data Analysis: Compare the chromatograms of the exposed samples to the dark control and the non-exposed control. The appearance of new peaks or a decrease in the main peak area in the light-exposed samples indicates photodegradation.
V. Visualizing Potential Degradation and Experimental Workflow
Diagram 1: Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolysis of this compound under alkaline conditions.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Isatins. BenchChem.
-
Choudhary, S., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(43), 26796-26819. [Link]
-
Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
-
BenchChem. (2025). The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide For Drug Discovery. Scribd.
-
Sharma, V., et al. (2023). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry, 14(9), 1626-1668.
-
National Center for Biotechnology Information. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 20(2), 787-792.
-
International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
-
Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-492. [Link]
-
Blackburn, G. M., & Plackett, J. D. (1993). The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (7), 1363-1368.
-
ResearchGate. (n.d.). 14 questions with answers in ISATIN | Science topic. ResearchGate.
-
ResearchGate. (2025). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate.
-
BenchChem. (2025). An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Isatins: A Case Study of 7-Methylisatin. BenchChem.
-
ResearchGate. (n.d.). Low Temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using. ResearchGate.
-
Kauth, J. E., & Gardea-Torresdey, J. L. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 215–223. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
-
Fathalla, M. A., & Ismail, M. F. (2009). Kinetics of the alkaline hydrolysis of isatin and N-methylisatin in water and water- N, N-dimethylacetamide mixtures. Journal of the Chilean Chemical Society, 54(4), 384-390.
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Prikl Biokhim Mikrobiol. (1984). [Cysteine stability in aqueous amino acid solutions]. Prikladnaia biokhimiia i mikrobiologiia, 20(3), 387-392. [Link]
-
Exploring the pH dependence of an improved PETase. (2022). Proceedings of the National Academy of Sciences, 119(21), e2122337119. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
-
gChem Global. (n.d.). DMSO Physical Properties. gChem Global.
-
Templeton, A. C., et al. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1591-1599. [Link]
-
Hetmańczyk, J., et al. (2025). Thermal Stability, Polymorphism, and Spectroscopic Properties of 2. ResearchGate.
-
ResearchGate. (2025). Analytical methods for quantifying amiloride and enhancer in skin layers. ResearchGate.
-
ResearchGate. (2025). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. ResearchGate.
-
Friend, J. E., Stegink, L. D., & Kann, D. E. (1972). Amino acid stability in aqueous solutions of casein hydrolysate under varied storage conditions. American Journal of Hospital Pharmacy, 29(9), 743-748. [Link]
-
ResearchGate. (2025). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. ResearchGate.
-
Volkin, D. B., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4086-4098. [Link]
-
Refubium. (n.d.). Chapter 5 Amino Acids in Aqueous Solution. Refubium.
-
YouTube. (2015). F06 Hydrolysis and identification of proteins. YouTube.
-
Gouda, A. A., et al. (2008). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Journal of the Chinese Chemical Society, 55(5), 1043-1052. [Link]
-
Chevrot, G., Fileti, E. E., & Chaban, V. V. (2015). Enhanced stability of the model mini-protein in amino acid ionic liquids and their aqueous solutions. Journal of computational chemistry, 36(27), 2044–2051. [Link]
-
Wang, Y., et al. (2020). Chemical Profiling of Kaliziri Injection and Quantification of Six Caffeoyl Quinic Acids in Beagle Plasma by LC-MS/MS. Molecules, 25(15), 3352. [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. journals.irapa.org [journals.irapa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. hovione.com [hovione.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. q1scientific.com [q1scientific.com]
- 18. ikev.org [ikev.org]
- 19. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Aminoisatin
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 6-Aminoisatin. This guide is designed for researchers, medicinal chemists, and process development scientists who work with isatin derivatives. We understand that while the synthesis of 6-aminoisatin, typically via the reduction of 6-nitroisatin, is conceptually straightforward, achieving high purity can be a significant challenge. This resource provides in-depth, field-proven answers and protocols to address the most common purification hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing issues encountered during the purification of 6-aminoisatin.
Q1: My final 6-aminoisatin product is dark brown/black, not the expected orange/red solid. What is causing this discoloration and how can I remove it?
A: This is the most common issue and typically arises from two sources: (1) Aerial Oxidation and (2) High Molecular Weight Polymeric Impurities .
-
Causality: Aromatic amines, like 6-aminoisatin, are highly susceptible to oxidation when exposed to air, especially when in solution or when residual catalysts are present. This process forms highly conjugated, intensely colored quinone-imine type structures. Additionally, side reactions during the synthesis can generate polymeric tars that are difficult to remove.
-
Troubleshooting Strategy:
-
Primary Purification - Recrystallization with Activated Charcoal: This is the first line of defense. The charcoal has a high surface area and adsorbs large, planar, colored impurities.
-
Process Optimization: Minimize the time the compound spends in hot solvent and consider performing the final filtration and drying steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent re-oxidation.
See Protocol 1: High-Fidelity Recrystallization and Protocol 3: Decolorization Using Activated Charcoal for detailed steps.
-
Q2: TLC analysis of my crude product shows three distinct spots. How do I tentatively identify them and choose a purification strategy?
A: The three most common species in your crude product, in order of decreasing polarity (increasing Rf in a typical normal-phase system like Ethyl Acetate/Hexane), are:
-
Baseline/Low Rf Spot: Highly polar impurities or polymeric material. This often remains at the baseline of the TLC plate.
-
Middle Rf Spot: Your desired product, 6-aminoisatin. The free amino group makes it significantly more polar than the starting material.
-
High Rf Spot: Unreacted 6-nitroisatin. The nitro group is significantly less polar than the amino group, causing it to travel further up the TLC plate.
-
Expert Insight: The key to purification is exploiting the large polarity difference between the nitro starting material and the amino product. While recrystallization can be effective if the impurity levels are low (<5%), Flash Column Chromatography is the most robust method for cleanly separating these two compounds. Isatin and its derivatives are known to undergo various reactions, so identifying these spots correctly is crucial for an effective purification strategy.[1]
See Protocol 2: Flash Column Chromatography for a detailed methodology.
Q3: My yield drops dramatically after recrystallization. How can I improve recovery without sacrificing purity?
A: Significant product loss during recrystallization is typically due to one of two factors: (1) Suboptimal Solvent Choice or (2) Premature Crystallization .
-
Causality & Solution:
-
Solvent Selection: The ideal solvent should fully dissolve your compound when hot but have very poor solubility when cold. If your product is partially soluble at room temperature, you will lose that portion in the mother liquor. You must perform a thorough solvent screen. (See Table 1 ).
-
Premature Crystallization: If the solution cools too quickly, especially in the funnel stem during hot filtration, the product will crash out along with the impurities you're trying to remove (like charcoal). To prevent this, use a pre-heated filter funnel and filter the hot solution as quickly as possible into a pre-warmed flask.
-
Q4: I've tried recrystallization, but my NMR still shows ~5% of the 6-nitroisatin starting material. What's the next step?
A: At this level of impurity, co-crystallization is likely occurring, meaning the impurity is being incorporated into the crystal lattice of your product. To achieve >99% purity, you must switch to an orthogonal purification method.
-
Recommended Action: Flash Column Chromatography is the definitive method for removing the less polar 6-nitroisatin. The significant difference in polarity allows for excellent separation. (See Protocol 2 ).
-
Alternative Chemical Method: For isatins in general, an older but effective technique involves forming a water-soluble bisulfite addition product.[2] The isatin is dissolved in an aqueous solution of sodium bisulfite, which reacts with the C3-ketone. Impurities can be washed away with an organic solvent. The isatin is then regenerated by adding acid. This method is particularly useful for removing non-isatinic impurities.
Section 2: In-Depth Troubleshooting Protocols
Protocol 1: High-Fidelity Recrystallization of 6-Aminoisatin
This protocol is designed for removing polar and colored impurities when the starting material contamination is low (<5%).
-
Solvent Selection: Using the data from Table 1 , select an appropriate solvent (Ethanol or an Ethanol/Water mixture is often a good starting point).
-
Dissolution: In an appropriately sized flask, add the crude 6-aminoisatin and the minimum amount of hot solvent required for complete dissolution.
-
Scientist's Note: Using the absolute minimum volume of solvent is critical for maximizing recovery. Add the solvent in small portions to the heated mixture.
-
-
Decolorization: If the solution is highly colored, add 1-2% w/w of activated charcoal. (See Protocol 3 ). Boil the solution for an additional 2-5 minutes.
-
Hot Filtration: Pre-warm a funnel with a fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Self-Validation Checkpoint: The filtered solution should be significantly lighter in color and free of particulates.
-
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography for Separation of Nitro- and Amino-Isatins
This is the gold-standard method for removing unreacted 6-nitroisatin.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Selection: A gradient elution is most effective. Start with a non-polar system and gradually increase polarity. A common system is a gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Example Gradient: Start with 20% EtOAc/Hexanes, which will elute the less polar 6-nitroisatin. Gradually increase to 40-50% EtOAc/Hexanes to elute the more polar 6-aminoisatin.
-
Scientist's Note: The polarity difference between the -NO2 and -NH2 groups is substantial, allowing for a clean separation. The choice of eluent is crucial for success in chromatographic purification.[3]
-
-
Column Packing: Pack the column with a slurry of silica in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column. This technique often results in better resolution.
-
Elution & Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.
-
Self-Validation Checkpoint: Combine fractions that show a single, pure spot corresponding to 6-aminoisatin.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 3: Decolorization using Activated Charcoal
-
Choose the Right Charcoal: Use a high-quality, powdered activated charcoal for maximum surface area.
-
Quantity: Use sparingly. A common starting point is 1-2% of the mass of your crude compound (e.g., 100-200 mg of charcoal for 10 g of product).
-
Expert Insight: Overuse of charcoal can lead to significant product loss, as it can also adsorb your desired compound, albeit to a lesser extent than the impurities.
-
-
Procedure: Add the charcoal to the hot, dissolved solution of your crude product just before the filtration step in your recrystallization protocol.
-
Contact Time: Allow the charcoal to remain in the boiling solution for 2-5 minutes. Excessive time can lead to increased product adsorption.
-
Removal: Remove the charcoal via hot filtration through a pad of celite or fluted filter paper. Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping. Add it to the hot solution after briefly removing it from the heat source.
Section 3: Visual Workflow & Troubleshooting
The following diagrams illustrate the recommended purification workflow and a decision tree for troubleshooting common problems.
Caption: Decision tree for troubleshooting common purification issues.
Section 4: Data for Purification
Table 1: Common Solvents for Recrystallization of 6-Aminoisatin
| Solvent | Boiling Point (°C) | Hot Solubility | Cold Solubility | Scientist's Note |
| Ethanol | 78 | Good | Moderate | A good starting point. A water co-solvent may be needed to reduce cold solubility. |
| Isopropanol | 82 | Good | Low | Often provides good crystal recovery. |
| Acetonitrile | 82 | Moderate | Very Low | Can be effective but is a more toxic solvent. |
| Ethyl Acetate | 77 | Moderate | Low | Use with caution; can be prone to "oiling out." |
| Water | 100 | Very Poor | Insoluble | Not suitable as a primary solvent but excellent as an anti-solvent with alcohols. |
Table 2: Comparison of Primary Purification Techniques
| Parameter | Recrystallization | Flash Column Chromatography |
| Purity Achievable | Good to Excellent (>99% if impurities are <5%) | Excellent (>99.5%) |
| Typical Yield | 60-85% | 80-95% |
| Speed | Moderate (2-4 hours) | Slow (4-8 hours) |
| Scalability | Excellent (grams to kilograms) | Poor to Moderate (milligrams to ~100g) |
| Primary Use Case | Removing small amounts of impurities, decolorizing | Separating compounds with different polarities (e.g., product from starting material) |
Section 5: References
-
Poomathi, N., et al. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry. [Link]
-
Perumal, S., et al. (2015). ChemInform Abstract: Reaction of Isatins with 6-Amino Uracils and Isoxazoles: Isatin Ring-opening vs. Annulations and Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds in Water. ChemInform. [Link]
-
Dales, B. D. (1937). Purification of the isatins. U.S. Patent No. US2086805A.
-
Obydennov, D. L., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [Link]
-
Safer, A. E. (2019). Does anyone know a reliable method for the synthesis of "5-amino isatin"? ResearchGate. [Link]
-
Shibata, S., et al. (1990). Process for isolating and purifying amino acids. U.S. Patent No. US4956471A.
-
Sharma, V., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [Link]
-
Barakat, A., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules. [Link]
-
Lecomte, D., et al. (2015). Method for purifying aromatic amino acids. Chinese Patent No. CN104761423A.
-
Akimoto, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Aminoisatin Derivatization
Welcome to the technical support center for the derivatization of 6-aminoisatin. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we provide in-depth technical guidance, troubleshooting tips, and frequently asked questions to help you navigate the complexities of 6-aminoisatin chemistry and optimize your reaction conditions for successful outcomes. Isatin and its derivatives are a prominent class of heterocyclic compounds utilized as precursors for the synthesis of various drugs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for 6-aminoisatin?
A: 6-Aminoisatin offers two primary reactive sites for derivatization: the C3-carbonyl group and the amino group at the C6 position. The most common strategies include:
-
Schiff Base Formation: Condensation of the C3-carbonyl group with primary amines to yield imino derivatives.[3][4][5] This is a widely used method to introduce diverse functionalities.
-
N-Acylation: Acylation of the amino group at the C6 position to form amides. This is often done to modify the electronic properties of the isatin core or to introduce specific side chains.[6][7]
-
Reactions at the N1-Position: The indole nitrogen can also be alkylated or acylated, though this often requires specific conditions to avoid competing reactions.[8]
-
Formation of Heterocyclic Rings: 6-Aminoisatin can serve as a building block for the synthesis of more complex heterocyclic systems, such as thiazole, thiophene, and pyridine derivatives.[9][10]
Q2: How do I choose the right solvent for my 6-aminoisatin derivatization reaction?
A: Solvent selection is critical and depends on the specific reaction.
-
For Schiff base formation , polar protic solvents like ethanol or methanol are commonly used, often with a catalytic amount of acetic acid.[11]
-
For N-acylation , aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally preferred to avoid side reactions with the acylating agent.
-
The solubility of your specific 6-aminoisatin derivative and the second reactant should always be considered. Poor solubility can lead to low yields and incomplete reactions.
Q3: What are the typical reaction temperatures and times for these derivatizations?
A: This is highly dependent on the specific reactants and the desired product.
-
Schiff base formation is often carried out at reflux temperature for several hours to drive the reaction to completion.[3][12]
-
N-acylation reactions are typically performed at room temperature or cooled to 0 °C to control the reactivity of the acylating agent and minimize side reactions.
-
It is always recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
Q4: How can I purify my final 6-aminoisatin derivative?
A: Purification is crucial to obtain a high-purity product.
-
Recrystallization is a common and effective method for purifying solid derivatives.[2][3] The choice of solvent for recrystallization is critical and may require some experimentation. Ethanol is often a good starting point.
-
Column chromatography on silica gel is another powerful technique for separating the desired product from unreacted starting materials and byproducts. The solvent system for elution will depend on the polarity of your compound.
-
In some cases, precipitation by pouring the reaction mixture into a non-solvent (like ice-water) can be an effective initial purification step.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Quality: Degradation of starting materials or reagents. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Inappropriate Solvent: Poor solubility of reactants or inhibition of the reaction. | 1. Monitor with TLC: Track the consumption of starting materials. If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Verify Reagent Purity: Use freshly opened or purified reagents. 6-Aminoisatin can be sensitive to light and air. 3. Optimize Molar Ratios: For Schiff base formation, a slight excess of the amine (1.1-1.2 equivalents) can be beneficial. For N-acylation, using a slight excess of the acylating agent is common. 4. Solvent Screening: If solubility is an issue, try a different solvent or a solvent mixture. For example, adding a co-solvent like DMF can improve the solubility of polar compounds. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction at Multiple Sites: Derivatization occurring at both the C3-carbonyl and the C6-amino group. 2. Over-acylation: In N-acylation, reaction may occur at the N1-position as well. 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Protecting Groups: If you want to selectively derivatize one site, consider using a protecting group for the other. For instance, protect the amino group before reacting at the C3-carbonyl. 2. Control Reaction Conditions: Use milder acylating agents, lower temperatures, and carefully control the stoichiometry to avoid over-acylation. 3. Milder Conditions: Use lower temperatures and shorter reaction times. The use of a base can sometimes lead to decomposition, so its choice and amount should be optimized. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: The product may not crystallize easily. 2. Product is Highly Soluble: The product is soluble in the work-up solvents. 3. Close Polarity of Product and Impurities: Separation by column chromatography is challenging. | 1. Trituration: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce solidification. 2. Extraction with Different Solvents: Use a different extraction solvent. If the product is water-soluble, consider back-extraction or using a continuous liquid-liquid extractor. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Sometimes, switching to a different stationary phase (e.g., alumina) can be effective. |
| Inconsistent Spectroscopic Data (NMR, IR) | 1. Presence of Impurities: Even small amounts of impurities can complicate spectra. 2. Tautomerism/Isomerism: The product may exist as a mixture of tautomers or geometric isomers (e.g., E/Z isomers in Schiff bases).[4] 3. Solvent Effects: The solvent used for analysis can affect the chemical shifts in NMR. | 1. Re-purify the Product: Ensure the product is of high purity before analysis. 2. Advanced Spectroscopic Techniques: Use 2D NMR techniques (COSY, HSQC) to aid in structure elucidation. For Schiff bases, the presence of two sets of signals may indicate E/Z isomerism.[4] 3. Consistent Solvent Use: Use the same deuterated solvent for all NMR analyses of a particular compound and its analogs for better comparison. |
Experimental Protocols
General Protocol for Schiff Base Formation
-
Dissolve 6-aminoisatin (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[3]
General Protocol for N-Acylation
-
Suspend 6-aminoisatin (1 equivalent) in a suitable aprotic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6][7]
Visualizing Experimental Workflows
Workflow for Optimizing Schiff Base Formation
Caption: Troubleshooting flowchart for low reaction yield.
References
- Temizer, A. B., Koulani, T., Eter, Ö. S., & Karali, N. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58–72.
- Shalof, R. T., Tawfik, E. H., & Fadda, A. A. (2018).
- (2023). synthesis, characterization and spectroscopic analysis of some isatin derivatives.
- Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279–287.
- Avila, C., Ribou, A.-C., Andrieu, M., & Duez, P. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC.
- Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2017). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(4), 286–295.
- Hassan, A. S., Askar, A. A., & Naglah, A. M. (2022). Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2. ChemistrySelect, 7(46).
- Zhang, T., & Li, L. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1730, 139–147.
- Kumar, A., Sharma, S., & Sharma, V. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(52), 31253–31275.
- Lee, Y. R., & Kim, J. H. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127.
- Ullah, F., Haq, F., Iqbal, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
- Singh, R., & Sharma, P. K. (2012). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives.
- Katritzky, A. R., Singh, S. K., He, H.-Y., & Kirichenko, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(1), 1–11.
- Yathirajan, H. S., Sowmya, B. V., Suchetha, N., et al. (2021). Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. Acta Crystallographica Section C Structural Chemistry, 77(Pt 6), 299–311.
- (2015). N-Alkylation and N-acylation of isatin derivatives.
- Shalof, R. T., Tawfik, E. H., & Fadda, A. A. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives.
- US2086805A - Purification of the isatins - Google Patents. (n.d.).
- (2010). N-Acylation of Isatin Using 2-Diazo-1,2-diphenylethanone.
- Chen, P.-S., & Cheng, C.-C. (2021). Simultaneous derivatization and liquid-solid phase transition microextraction of six biogenic amines in foods followed by narrowbore liquid chromatography-ultraviolet detection.
- Taira, S., Ikeda, A., Kobayashi, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Metabolites, 11(7), 433.
- Babahan, I., Bua, S., Zorlu, Y., et al. (2017). Conformational stabilization of isatin Schiff bases – biologically active chemical probes. RSC Advances, 7(15), 9062–9068.
- El-Gazzar, M. G., Al-Romaigh, O. K., Al-Abdullah, E. S., et al. (2023).
- (2024). Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes: Biological Activities Evaluation and Molecular Docking Studies. Biointerface Research in Applied Chemistry.
- Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12–35.
- El-Gazzar, M. G., Al-Romaigh, O. K., Al-Abdullah, E. S., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents. Semantic Scholar.
- Medvedev, A., Buneeva, O., & Glover, V. (2007). Biological targets for isatin and its analogues: Implications for therapy. Journal of Neurochemistry, 102(5), 1359–1370.
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Technical Support Center: 6-Aminoindoline-2,3-dione
Welcome to the technical support center for 6-Aminoindoline-2,3-dione (6-AI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, preventative protocols, and answers to frequently asked questions regarding the handling and stability of this compound. Our goal is to equip you with the knowledge to prevent its oxidation and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental chemical properties of this compound and the reasons behind its instability.
Q1: What is this compound and why is it prone to oxidation?
A: this compound, a derivative of isatin (1H-indole-2,3-dione), is a heterocyclic compound featuring both an aromatic amine and a dione functional group.[1][2] This unique structure makes it highly susceptible to oxidation for two primary reasons:
-
Electron-Rich Aromatic Ring: The amino group (-NH₂) at the C-6 position is a strong electron-donating group. This increases the electron density of the indole ring system, making it more vulnerable to attack by atmospheric oxygen and other oxidizing agents. This is a common characteristic of aromatic amines like anilines and aminophenols, which are known to discolor upon exposure to air.[3][4]
-
Redox-Active Dione: The α-dicarbonyl moiety at the C-2 and C-3 positions is inherently redox-active and can participate in single-electron transfer processes, which can initiate oxidative degradation pathways.
Q2: My solid 6-AI has changed color from orange-red to a dark brown/black. What happened?
A: This color change is a classic indicator of oxidation.[3] The initial orange-red color is characteristic of the isatin core.[1] Upon exposure to air and/or light, the compound oxidizes to form highly colored intermediates, likely quinone-imine structures, which can further polymerize into dark, insoluble materials.[4][5] This degradation compromises the purity and reactivity of the compound, potentially leading to failed reactions or impure products.
Q3: What are the primary factors that accelerate the oxidation of 6-AI?
A: Several environmental factors can significantly speed up the degradation process:
-
Oxygen: Atmospheric oxygen is the principal oxidant.[4]
-
Light: UV light can provide the energy to initiate radical oxidation reactions.[4]
-
Elevated Temperature: Higher temperatures increase the kinetic rate of oxidation.[4][6]
-
High pH (Basic Conditions): Basic conditions can deprotonate the N-H group or facilitate tautomerization, making the molecule more electron-rich and thus more easily oxidized.[4]
-
Trace Metal Ions: Metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as catalysts for oxidation reactions.[4]
Q4: What might the degradation products be, and how can I detect them?
A: The oxidation of 6-AI likely proceeds through a complex pathway involving radical intermediates. Initial products could include quinone-imines, which can then dimerize or polymerize.[5][7] In some cases, oxidation of the isatin core can lead to ring-opening to form isatoic anhydride derivatives.[2][8][9]
You can detect these impurities using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Degradation will often appear as a streak on the baseline or as new, more polar spots.
-
High-Performance Liquid Chromatography (HPLC): You will observe a decrease in the peak area of your starting material and the appearance of new peaks, often with different retention times.
-
Mass Spectrometry (MS): This can help identify the molecular weights of potential dimeric or polymeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of broad signals or the disappearance of sharp aromatic and amine proton signals can indicate polymerization or degradation.
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
This section provides direct answers to specific problems you might encounter during your work.
| Observed Problem | Probable Cause | Recommended Solution |
| Reaction fails to proceed or gives low yield. | Degradation of 6-AI. The reagent was likely oxidized before or during the reaction, reducing the concentration of the active starting material. | 1. Verify Purity: Check the purity of your 6-AI solid by TLC or HPLC before use. 2. Use Inert Atmosphere: Run the reaction under an inert atmosphere (Argon or Nitrogen) using degassed solvents. Follow Protocol 2 and Protocol 3 . 3. Fresh Reagent: If possible, use a freshly opened bottle of the reagent. |
| Compound darkens immediately upon dissolving in a solvent. | Solvent contains dissolved oxygen. Standard laboratory solvents are saturated with atmospheric oxygen, which can rapidly oxidize the sensitive 6-AI in solution. | 1. Degas Solvents: Thoroughly degas your reaction solvent immediately before use. The freeze-pump-thaw method is most effective. See Protocol 3 . 2. Use Anhydrous Solvents: Use high-purity, anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles) to minimize both oxygen and water content.[10] |
| Multiple unknown spots appear on TLC after workup. | Oxidation during reaction or workup. Exposure to air during aqueous workup, extraction, or column chromatography can cause degradation. | 1. Degassed Workup Solutions: Use degassed water and extraction solvents. 2. Minimize Exposure Time: Perform workup and purification steps as quickly as possible. 3. Antioxidant Addition (Advanced): For highly sensitive applications, consider adding a small amount of a compatible antioxidant like ascorbic acid to aqueous solutions, but be mindful of potential side reactions.[4] |
| Solid compound is clumpy and dark upon opening a new bottle. | Improper long-term storage. The bottle may have been improperly sealed or stored in a location with exposure to light and temperature fluctuations. | 1. Return or Purify: Contact the supplier for a replacement. If not possible, you may attempt to purify a small amount, but this is often difficult. 2. Implement Proper Storage: For all new bottles, follow the guidelines in Protocol 1 . |
Part 3: Preventative Protocols & Methodologies
Adherence to these protocols is critical for maintaining the integrity of this compound.
Protocol 1: Storage of Solid this compound
The goal is to minimize exposure to atmospheric oxygen, light, and moisture.
Step-by-Step Methodology:
-
Inert Atmosphere Overlay: Upon receiving the compound, open the bottle inside a glove box or a glove bag filled with argon or high-purity nitrogen.
-
Backfill and Seal: If a glovebox is unavailable, quickly open the bottle, flush the headspace with a gentle stream of argon or nitrogen for 30-60 seconds, and immediately seal the cap tightly.
-
Parafilm Sealing: Wrap the cap and bottle neck junction securely with Parafilm® to create an additional barrier against air and moisture ingress.
-
Opaque, Airtight Secondary Container: Place the sealed bottle inside a larger, opaque, airtight container (e.g., a desiccator cabinet). Add a desiccant like Drierite® to the bottom of the secondary container.
-
Refrigerated Storage: Store the secondary container in a refrigerator at 2-8 °C.[6] The low temperature slows the rate of any potential degradation.[4]
-
Log Usage: Keep a log of when the bottle is opened and closed to track its exposure history.
Protocol 2: Setting Up an Inert Atmosphere Reaction
This protocol uses a Schlenk line to exclude oxygen and moisture from the reaction.[11][12]
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 125 °C overnight) to remove adsorbed moisture.[10][11]
-
Assembly: Assemble the reaction flask (e.g., a round-bottom flask with a sidearm) and condenser while still hot and immediately connect it to a Schlenk line.
-
Purge Cycle: Evacuate the glassware under vacuum until the pressure is low (<1 mmHg). Then, refill the flask with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle at least three times to remove residual air.
-
Positive Pressure: Leave the flask under a slight positive pressure of inert gas, confirmed by a gentle outflow through an oil or mercury bubbler.[10][11]
-
Reagent Addition:
-
Solids: Add 6-AI to the flask under a positive flow of inert gas (a "blanket" of argon).
-
Liquids: Add degassed solvents (see Protocol 3 ) via a cannula or a gas-tight syringe.[10]
-
-
Maintain Inert Atmosphere: Ensure the reaction remains under a positive pressure of inert gas for its entire duration.
Protocol 3: Degassing Solvents with Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved gases from solvents.
Step-by-Step Methodology:
-
Choose Appropriate Flask: Place the solvent in a thick-walled Schlenk flask that is no more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath, swirling gently until the solvent is completely frozen solid.
-
Pump (Vacuum): With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released into the now-evacuated headspace.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times. After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Part 4: Visual Diagrams and Workflows
Diagram 1: Proposed Oxidation Pathway
This diagram illustrates the vulnerability of the 6-AI molecule to oxidation, leading to undesirable and complex side products.
Caption: Decision workflow for handling and storing this compound.
References
-
N/A (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. [Link]
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. [Link]
-
Al-khuzaie, F., & Al-Safi, Y. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
-
N/A (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Pharmaceuticals. [Link]
-
Kajay Remedies (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies. [Link]
-
LDH Chemical Logistics (n.d.). Storage of Oxidizing Substances. LDH Chemical Logistics. [Link]
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MDPI (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. [Link]
-
Storemasta (2024). How do you Store Oxidizing Agents?. Storemasta. [Link]
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Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Chemstore UK (n.d.). The storage and handling of organic peroxides. Chemstore UK. [Link]
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Fisher Scientific (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
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University of Louisville (n.d.). Chemical Segregation and Storage Guide. University of Louisville. [Link]
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N/A (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. International Research and Publishing Academy. [Link]
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ResearchGate (n.d.). Chromatogram of the thermal degradation of isatin. ResearchGate. [Link]
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ACS Publications (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
ACS Omega (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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Chakole, P. et al. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research. [Link]
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MDPI (n.d.). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]
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NIH (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. [Link]
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ResearchGate (n.d.). Autoxidation of 4-aminophenol (50/100/150/200 ppm). ResearchGate. [Link]
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ResearchGate (n.d.). Antioxidant molecule useful in the stabilization of nanoparticles in water suspension. ResearchGate. [Link]
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NIH (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. National Institutes of Health. [Link]
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PubMed (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. [Link]
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ResearchGate (n.d.). Synthetic and natural antioxidant additives in food stabilization: current applications and future research. ResearchGate. [Link]
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N/A (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
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MDPI (n.d.). Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives. MDPI. [Link]
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PubMed (n.d.). Oxidation chemistry and biochemistry of the central mammalian alkaloid 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline. PubMed. [Link]
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MDPI (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
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MDPI (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]
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PubMed (n.d.). One-electron oxidation of C(2) and C(3) methyl substituted 5,6-dihydroxyindoles: model pathways of melanogenesis. PubMed. [Link]
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Validation & Comparative
A Head-to-Head Analysis of Aminopeptidase N Inhibitors: The Established Efficacy of Bestatin versus the Emergent Potential of the Indoline-2,3-dione Scaffold
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, Aminopeptidase N (APN), also known as CD13, has emerged as a critical target. This zinc-dependent metalloprotease is overexpressed on the surface of various tumor cells and plays a pivotal role in angiogenesis, tumor invasion, and metastasis.[1][2] Consequently, the development of potent and selective APN inhibitors is a key focus in oncology research.
This guide provides an in-depth, objective comparison between two notable APN inhibitors: Bestatin (Ubenimex) , a clinically utilized agent, and the promising class of Indoline-2,3-dione derivatives . While Bestatin has been a benchmark for decades, the indoline-2,3-dione scaffold represents a newer frontier in the design of highly potent synthetic inhibitors. This analysis is grounded in experimental data to provide researchers with the critical insights needed to select the appropriate tool for their preclinical and clinical investigations.
Understanding the Target: Aminopeptidase N (APN/CD13)
APN is a type II membrane-bound ectoenzyme that preferentially cleaves neutral amino acids from the N-terminus of various peptides.[3] Its enzymatic activity is implicated in the degradation of the extracellular matrix (ECM), a crucial step for the migration and invasion of both tumor cells and endothelial cells during the formation of new blood vessels (angiogenesis).[4] Elevated APN expression is often correlated with poor prognosis in several cancers, including pancreatic, colon, and lung carcinomas.[3] By inhibiting APN, researchers aim to disrupt these pathological processes, thereby impeding tumor growth and dissemination.
APN's Role in Angiogenesis and Invasion
The mechanism by which APN inhibition hinders cancer progression involves multiple signaling pathways. APN activity is linked to the regulation of cell-matrix interactions, integrin recycling, and key signaling cascades such as PI3K and Erk1/2.[5] By blocking APN, inhibitors can effectively suppress the migratory and invasive capacity of endothelial cells, a cornerstone of angiogenesis.
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A Comparative Guide to Isatin Derivatives as Anticancer Agents: From Bench to Bedside
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the isatin (1H-indole-2,3-dione) core has emerged as a "privileged" structure, yielding a plethora of derivatives with potent and diverse anticancer activities. This guide provides a comparative analysis of various classes of isatin derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
The Isatin Scaffold: A Versatile Platform for Anticancer Drug Design
Isatin is an endogenous compound found in mammalian tissues and has also been isolated from various natural sources. Its unique structural features, particularly the presence of a reactive C3-keto group and an amide function, make it an ideal starting point for chemical modifications. This has led to the development of a vast library of isatin derivatives, including Schiff bases, hydrazones, thiosemicarbazones, and triazole hybrids, many of which exhibit significant antiproliferative properties.[1][2] The success of the isatin-based drug Sunitinib (Sutent®), an FDA-approved multi-targeted receptor tyrosine kinase inhibitor, has further fueled interest in this versatile scaffold.[3][4]
Major Classes of Anticancer Isatin Derivatives: A Comparative Overview
The anticancer activity of isatin derivatives is profoundly influenced by the nature of the substituent at the C3, N1, and aromatic ring positions. Here, we compare the most prominent classes of these compounds.
Isatin Schiff Bases
Isatin Schiff bases, formed by the condensation of the C3-keto group of isatin with various primary amines, are a well-explored class of anticancer agents.[5][6][7] Their mechanism of action is often attributed to their ability to interact with DNA and various enzymes.
Isatin-Hydrazones
Isatin-hydrazones are another significant class of derivatives with a broad spectrum of anticancer activity.[8][9][10][11] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells.
Isatin-Thiosemicarbazones
The incorporation of a thiosemicarbazone moiety at the C3 position of isatin often leads to a significant enhancement of anticancer activity.[12][13][14] These derivatives are known to act as potent metal chelators and can inhibit crucial enzymes like ribonucleotide reductase.
Isatin-Triazole Hybrids
Molecular hybridization of isatin with a triazole ring has emerged as a promising strategy to develop potent anticancer agents, particularly those targeting tubulin polymerization.[6][15][16][17]
Mechanisms of Anticancer Action: A Multi-pronged Attack
Isatin derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming drug resistance.
Kinase Inhibition
A primary mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[18] Key kinase targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition can halt tumor growth.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition by isatin derivatives can lead to cell cycle arrest.
Tubulin Polymerization Inhibition
Several isatin derivatives, particularly triazole hybrids, have been identified as potent inhibitors of tubulin polymerization.[6][16][17] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds induce mitotic arrest and apoptosis in cancer cells.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Isatin derivatives trigger apoptosis through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).
Cell Cycle Arrest
By interfering with the cell cycle machinery, isatin derivatives can halt the proliferation of cancer cells at different phases, most commonly at the G2/M phase.[2]
Comparative Anticancer Activity: A Data-Driven Analysis
The following table summarizes the in vitro anticancer activity (IC50 values) of representative isatin derivatives from different classes against various human cancer cell lines. This data provides a quantitative basis for comparing their potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin Schiff Base | Compound 31 | MCF-7 (Breast) | 0.35 | [2] |
| Compound 34 | HepG2 (Liver) | 4.23 | [2] | |
| Isatin-Hydrazone | Compound 4j | MCF-7 (Breast) | 1.51 | [19] |
| Compound 4k | MCF-7 (Breast) | 3.56 | [19] | |
| Compound 133 | A549 (Lung) | 5.32 | [18] | |
| Compound 133 | MCF-7 (Breast) | 4.86 | [18] | |
| Isatin-Thiosemicarbazone | 5-Chloroisatin chitosan TSC | MCF-7 (Breast) | - | [12] |
| Isatin-Triazole Hybrid | Compound A-1 | - | 1.06 (Tubulin Polymerization) | [6][16] |
Note: IC50 values can vary depending on the experimental conditions. This table is for comparative purposes only.
Key Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific rigor and reproducibility of research in this field, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of isatin derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[20][21][22][23]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][24][25][26]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cancer cells with the isatin derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][27][28]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the isatin derivative and harvest them as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Cell Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[29][30][31][32]
Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by the recombinant VEGFR-2 kinase. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant VEGFR-2 enzyme, and various concentrations of the isatin derivative.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
Tubulin Polymerization Assay
This assay is used to determine whether a compound inhibits or promotes the polymerization of tubulin into microtubules.[33][34][35]
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye (e.g., DAPI) that binds preferentially to polymerized tubulin.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Reaction Mixture: In a microplate, mix the tubulin solution with GTP (required for polymerization), the fluorescent reporter dye, and different concentrations of the isatin derivative.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization.
Signaling Pathways and Experimental Workflows
The intricate network of signaling pathways within a cancer cell provides multiple targets for therapeutic intervention. Isatin derivatives have been shown to modulate several of these key pathways.
Key Signaling Pathways Targeted by Isatin Derivatives
Caption: Signaling pathways targeted by isatin derivatives.
Experimental Workflow for Anticancer Evaluation
Caption: Experimental workflow for evaluating isatin derivatives.
Conclusion and Future Perspectives
Isatin and its derivatives represent a highly promising and versatile class of anticancer agents. Their ability to be readily synthesized and modified, coupled with their multi-targeted mechanisms of action, makes them attractive candidates for further drug development. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to rationally design and evaluate novel isatin-based compounds with enhanced potency, selectivity, and reduced toxicity. Future research should focus on exploring novel hybrid molecules, investigating their efficacy in combination therapies, and utilizing advanced drug delivery systems to improve their pharmacokinetic profiles and therapeutic outcomes.
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A Comparative Guide to the Structure-Activity Relationship of 6-Aminoisatin Derivatives as Therapeutic Agents
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable synthetic versatility and broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4] The isatin core offers multiple sites for chemical modification—primarily the N1, C3, and the aromatic A-ring (C4-C7)—allowing for the fine-tuning of its pharmacological profile.[3][5] This guide focuses specifically on the structure-activity relationships (SAR) of isatin derivatives bearing an amino group at the C6 position, a modification that can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall biological efficacy. We will objectively compare the performance of these derivatives against various biological targets, supported by experimental data and field-proven insights into their mechanisms of action.
The Strategic Importance of the 6-Amino Moiety
The introduction of a substituent at the C6 position of the isatin ring has been shown to modulate biological activity.[6] An amino group at this position is of particular interest for several reasons:
-
Electron-Donating Nature: The -NH2 group is a strong electron-donating group, which alters the electron density of the aromatic ring and the conjugated keto-amide system. This can influence the molecule's interaction with biological targets.
-
Hydrogen Bonding: The amino group provides an additional hydrogen bond donor/acceptor site, potentially enhancing the binding affinity and selectivity for target proteins like kinases or proteases.
-
Site for Derivatization: The primary amine serves as a chemical handle for further structural modifications, such as the formation of Schiff bases, amides, or sulfonamides, enabling the exploration of a vast chemical space to optimize activity.
Comparative Analysis of 6-Aminoisatin Derivatives as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1][7] Isatin derivatives have emerged as potent kinase inhibitors, with approved drugs like Sunitinib targeting multiple receptor tyrosine kinases (RTKs).[5] The SAR of 6-aminoisatin derivatives in this context reveals critical insights for rational drug design.
Key Structural Modifications and Their Impact on Kinase Inhibition
The core strategy often involves modifying the 6-amino group or the C3-position to achieve potent and selective kinase inhibition. For instance, the condensation of 6-aminoisatin with various aldehydes and ketones to form Schiff bases at the C3-position is a common approach.
SAR Insights:
-
N-1 Substitution: Alkylation or arylation at the N-1 position can enhance lipophilicity, improving cell permeability. Introduction of a benzyl group at the N-1 position has been noted to lead to more active derivatives.[5]
-
C-3 Modification: The C3-carbonyl group is a key interaction point. Its conversion to a hydrazone or Schiff base introduces bulky aromatic or heterocyclic rings that can occupy the hydrophobic pocket of the ATP-binding site of kinases.
-
A-Ring Substitution (C6-Amino): The 6-amino group can be acylated or transformed into other functional groups to modulate activity. Its presence is often crucial for establishing key hydrogen bonds with hinge region residues in the kinase domain.
The following logical diagram illustrates the general SAR principles for isatin-based kinase inhibitors.
Caption: General SAR strategy for optimizing isatin-based kinase inhibitors.
Performance Data of Isatin Derivatives as Kinase Inhibitors
While specific data for a homologous series of 6-aminoisatin derivatives is sparse in publicly available literature, we can compare various substituted isatins to infer the potential impact of C6 modifications.
| Compound Class | Target Kinase | IC50 / Binding Affinity | Reference Cell Line / Assay | Citation |
| Isatin-triazole hydrazones | MARK4 | - | Breast Cancer Cells | [5] |
| Tricyclic Isatin Oxime (5d) | DYRK1A, PIM1 | Nanomolar/Submicromolar | Kinase Binding Assay | [8] |
| Isatin-imidazole hybrids | PI3K | - | in vitro enzyme assay | [5] |
| Substituted Indolinones | VEGFR-2 | 0.60 µM (Compound 6n) | MDA-MB-468 | [9] |
| Isatin Derivatives | CDK2 | - | Anticancer Screens | [5][7] |
Note: This table aggregates data for various isatin derivatives to illustrate inhibitory potential against different kinases. Direct comparison requires identical assay conditions.
Comparative Analysis of 6-Aminoisatin Derivatives as Anticancer Agents
The anticancer activity of isatin derivatives is often linked to their ability to inhibit kinases, but other mechanisms like tubulin polymerization inhibition and apoptosis induction are also significant.[1][9] The SAR for general cytotoxicity provides a broader view of their therapeutic potential.
Key Structural Modifications and Their Impact on Cytotoxicity
Studies on various substituted isatins have revealed important trends for maximizing anticancer efficacy.
SAR Insights:
-
Halogenation: The incorporation of halogen atoms (Br, Cl, F) at positions C5, C6, or C7 of the isatin core generally improves cytotoxic activity.[5] Di- and tri-halogenated isatins have shown particularly potent, low micromolar IC50 values.[10]
-
Schiff Base Moiety: The formation of Schiff bases at C3 by reacting with aromatic amines often enhances cytotoxicity. Substituents on the aromatic ring of the amine play a crucial role, with electron-withdrawing or donating groups fine-tuning the activity.
-
Heterocyclic Hybrids: Hybridizing the isatin scaffold with other biologically active heterocycles like pyrazole, triazole, or pyridine can lead to multi-target agents with improved anticancer profiles.
Performance Data of Isatin Derivatives Against Cancer Cell Lines
| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Citation |
| 4j | Isatin-hydrazone, 2,6-dichloro substitution | MCF-7 (Breast) | 1.51 ± 0.09 | [1] |
| 4k | Isatin-hydrazone, 2,6-dichloro substitution | MCF-7 (Breast) | 3.56 ± 0.31 | [1] |
| 4e | Isatin-hydrazone | MCF-7 (Breast) | 5.46 ± 0.71 | [1] |
| 4e | Isatin-hydrazone | A2780 (Ovarian) | 18.96 ± 2.52 | [1] |
| 5,6,7-tribromoisatin | Tribromo substitution on A-ring | U937 (Lymphoma) | Low micromolar | [10] |
| Compound 12e | Isatin-derivative | MCF-7 (Breast) | 8.00 | [9] |
| Compound 6n | Isatin-derivative | MDA-MB-468 (Breast) | 0.60 | [9] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. Below are representative protocols for the synthesis and evaluation of isatin derivatives.
Protocol 1: Synthesis of a 6-Aminoisatin Schiff Base Derivative
Rationale: This protocol describes a standard condensation reaction to form a C3-imine, a common and effective modification for enhancing the biological activity of the isatin scaffold.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-aminoisatin (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Addition of Amine: Add an equimolar amount (1.0 mmol) of the desired substituted primary amine (e.g., 4-chloroaniline) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of 6-Aminoisatin Schiff base derivatives.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity. It serves as a reliable measure of cell viability and proliferation, allowing for the determination of a compound's cytotoxic potential (IC50).
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized 6-aminoisatin derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion
Derivatives of 6-aminoisatin represent a promising avenue for the development of novel therapeutic agents, particularly in oncology. The 6-amino group serves as a critical anchor for both modulating electronic properties and providing a versatile point for further chemical elaboration. Structure-activity relationship studies consistently highlight that strategic modifications at the N-1, C-3, and C-5/C-7 positions, in conjunction with the C-6 amino functionality, are key to enhancing potency and selectivity. Specifically, the formation of C-3 Schiff bases and halogenation of the aromatic ring are proven strategies for boosting cytotoxicity. While the direct comparative data for a series of 6-aminoisatin analogs remains a field ripe for further investigation, the broader principles established for the isatin scaffold provide a robust framework for the rational design of the next generation of inhibitors targeting critical pathways in human disease.
References
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A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022). Bioorganic Chemistry, 130, 106263. [Link]
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Reddy, S. S., Pallela, R., Kim, D.-M., Won, M.-S., & Shim, Y.-B. (2013). Synthesis and evaluation of the cytotoxic activities of some isatin derivatives. Chemical & Pharmaceutical Bulletin, 61(11), 1105–1113. [Link]
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Sönmez, F., Çelebi-Ölçüm, A., Durgun, M., Ertul, Ş., & Erdönmez, D. (2019). Synthesis, antioxidant activity and SAR study of novel spiro-isatin-based Schiff bases. Molecular Diversity, 23(3), 829–844. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Isatin‐Bearing Amino Acid Derivatives: Cytotoxic Activity and Prospective Applications in Medicinal Chemistry. (2024). Chemistry & Biodiversity. [Link]
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Hassan, A. S., Askar, A. A., Naglah, A. M., Al-Omar, M. A., & Amr, A. E. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. RSC Advances, 13(14), 9225–9244. [Link]
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Mechanistic insight and structure activity relationship of isatin-based derivatives in development of anti-breast cancer agents. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Molecular Biosciences, 7. [Link]
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Mechanistic insight and structure activity relationship of isatin-based derivatives in development of anti-breast cancer agents. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
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Manley-King, C., Bergh, J. J., & Petzer, J. P. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Chemical Neuroscience, 13(10), 1547–1564. [Link]
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(a) SAR features of isatin derivatives exhibiting anticancer action.... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). Authorea Preprints. [Link]
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Ganaie, M. A., Khan, S., Zargar, M. I., & Khan, I. A. (2013). Synthesis and biological evaluation of amino analogs of Ludartin: potent and selective cytotoxic agents. European Journal of Medicinal Chemistry, 69, 648–654. [Link]
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Jarrahpour, A., Fathi, J., Mimouni, M., Hadda, T. B., Sheikh, J., Chohan, Z. H., & Parvez, H. (2022). Synthesis and In Silico Investigation of Isatin-Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS-CoV-2. ChemistrySelect, 7(45). [Link]
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An overview of isatin-derived CDK2 inhibitors in developing anticancer agents. (2025). European Journal of Medicinal Chemistry, 293, 117819. [Link]
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Popov, A. V., Nefedova, V. V., Shiryaev, A. A., Korchagina, D. V., Gatilov, Y. V., & Zenkova, M. A. (2024). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International Journal of Molecular Sciences, 25(14), 7480. [Link]
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Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. (2023). RSC Publishing. [Link]
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Shu, V. A., Eni, D. B., & Ntie-Kang, F. (2022). A survey of isatin hybrids and their biological properties. RSC medicinal chemistry, 13(11), 1331–1354. [Link]
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Gutorov, S. V., Kletskov, A. V., Vasilieva, A. A., Shevyrin, V. A., & Eltsov, O. S. (2024). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Molecules, 29(14), 3326. [Link]
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A Technical Guide to the Enzymatic Cross-Reactivity of 6-Aminoindoline-2,3-dione
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its biological activity and potential off-target effects. This guide provides an in-depth analysis of the enzymatic cross-reactivity of 6-Aminoindoline-2,3-dione, a derivative of the versatile isatin scaffold. By synthesizing data from studies on structurally related isatin analogs, we present a predictive comparison of its performance against various enzyme classes, supported by detailed experimental protocols for in-house validation.
Introduction: The Isatin Scaffold and the Imperative of Selectivity
This compound belongs to the isatin family of compounds, characterized by an indole nucleus with carbonyl groups at positions 2 and 3. This privileged scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of synthetic and natural products with a wide array of biological activities.[1][2] Isatin and its derivatives have been shown to interact with a diverse range of enzymes, making them promising therapeutic candidates for cancer, neurodegenerative diseases, and inflammatory conditions.[1][3][4]
However, this broad bioactivity necessitates a thorough investigation of their enzymatic selectivity. Cross-reactivity, or the interaction with unintended "off-target" enzymes, can lead to unforeseen side effects and complicate the interpretation of experimental results.[5][6] This guide is designed to provide a comprehensive overview of the likely enzymatic cross-reactivity profile of this compound, based on extensive data from its structural analogs.
Predicted Cross-Reactivity Profile of this compound
Based on the known interactions of isatin and its derivatives, this compound is predicted to exhibit inhibitory activity against several key enzyme families. The following sections detail these potential interactions, providing a comparative analysis based on published data for analogous compounds.
Caspases: Key Mediators of Apoptosis
Isatin analogs, particularly those with sulfonamide modifications, are potent inhibitors of caspases, a family of cysteine proteases central to the apoptotic pathway.[3][7] These enzymes are attractive targets for therapeutic intervention in diseases characterized by excessive or insufficient cell death.
Comparative Data for Isatin Analogs against Caspases:
| Compound Type | Target Enzyme | Inhibition Constant (Ki/IC50) | Selectivity Profile | Reference |
| Isatin Sulfonamides | Caspase-3 | 15 nM (Ki) | >100-fold selective over other caspases except caspase-9 | [3] |
| Caspase-7 | 47 nM (Ki) | [3] | ||
| Caspase-9 | 460 nM (Ki) | [3] | ||
| 5-Nitroisatin | Caspase-3 | 0.50 µM (Ki) | Potent inhibitor of caspases-3, -6, and -7 | [3] |
| Caspase-6 | 1.6 µM (Ki) | [3] | ||
| Caspase-7 | 0.29 µM (Ki) | [3] | ||
| Pyrrolidine/Azetidine Isatins | Caspase-3 | 5-10 nM (IC50) | High potency against caspases-3 and -7 | [3] |
| Caspase-7 | 15-25 nM (IC50) | [3] |
Given this data, this compound is likely to be a potent inhibitor of effector caspases, particularly caspase-3 and -7. The amino substitution at the 6-position may influence its selectivity profile across the caspase family.
Caption: Predicted inhibition of caspase-3/7 by this compound in the apoptotic pathway.
Monoamine Oxidases (MAOs): Neurological and Metabolic Regulators
Isatin is an endogenous, reversible inhibitor of MAO-A and MAO-B, with a preference for MAO-B.[2] These enzymes are critical in the metabolism of neurotransmitters like dopamine and are targets for the treatment of neurodegenerative disorders such as Parkinson's disease.[2]
Comparative Data for Isatin Analogs against MAOs:
| Compound | Target Enzyme | Inhibition Profile | Significance | Reference |
| Isatin | MAO-B | More selective for MAO-B over MAO-A | Increases dopamine levels in the brain | [2] |
| 5-, 6-, and 7-hydroxyisatins | MAO-A/B | Increased inhibitory activity compared to isatin | Substitution on the aromatic ring enhances activity | [2] |
The presence of the amino group at the 6-position of this compound suggests it may also exhibit inhibitory activity against MAOs, potentially with enhanced potency compared to the parent isatin molecule.
Protein Kinases: Master Regulators of Cellular Processes
Derivatives of the isatin scaffold have demonstrated significant kinase inhibitory activity.[1] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
Comparative Data for Isatin Analogs against Kinases:
| Compound Type | Target Kinases | Inhibition Profile | Therapeutic Potential | Reference |
| Tricyclic Isatin Oximes | DYRK1A, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3 | High binding affinity for a panel of 12 kinases | Anti-inflammatory and neuroprotective effects | [1] |
| Imidazole-Isatin Hybrids | COX-2, PI3K | Inhibitory activity | Anti-inflammatory and anti-cancer | [4] |
| Brominated Isatin Derivatives | CDK2 | Inhibitory activity | Anti-cancer by affecting cell cycle progression | [4] |
Given the broad kinase inhibitory profile of isatin analogs, this compound should be screened against a panel of kinases to determine its selectivity.
Other Potential Enzyme Targets
The versatility of the isatin scaffold extends to other enzyme classes:
-
Carboxylesterases: Isatin analogs with hydrophobic substitutions can be potent inhibitors of these drug-metabolizing enzymes.[3]
-
Carbonic Anhydrases: Isatin-containing sulfonamides have shown potent inhibition of fungal carbonic anhydrases with selectivity over human isoforms.[8]
-
α-Glucosidase and α-Amylase: Indoline-2,3-dione-based sulfonamides have been identified as inhibitors of these enzymes, which are relevant to the management of type 2 diabetes.[9]
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a systematic approach involving a panel of enzymatic assays is required.
Caption: A three-phase experimental workflow for determining the enzymatic cross-reactivity of a compound.
Detailed Protocol: In Vitro Caspase-3 Inhibition Assay
This protocol provides a representative method for assessing the inhibitory activity of this compound against caspase-3.
Materials:
-
Recombinant human caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to create a range of concentrations for dose-response analysis.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted this compound or control
-
Recombinant caspase-3 enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the caspase-3 substrate (Ac-DEVD-pNA) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes. The cleavage of the pNA group from the substrate results in an increase in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Self-Validation and Controls:
-
Negative Control: Wells containing enzyme and substrate without any inhibitor (0% inhibition).
-
Positive Control: Wells containing enzyme, substrate, and a known caspase-3 inhibitor (100% inhibition).
-
Blank: Wells containing buffer and substrate to measure background signal.
Conclusion and Future Directions
The isatin scaffold, and by extension this compound, holds immense therapeutic potential due to its ability to interact with a wide range of enzymes. Based on the available literature for analogous compounds, this compound is predicted to be a potent inhibitor of caspases and may also exhibit cross-reactivity with kinases, monoamine oxidases, and other enzyme families.
For any drug development program involving this compound, a comprehensive selectivity profiling against a diverse panel of enzymes is not just recommended but essential. The experimental workflow and protocol provided in this guide offer a robust framework for such an investigation. A thorough understanding of its on-target and off-target activities will be crucial for advancing this promising compound through the drug discovery pipeline.
References
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-
Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - MDPI. (URL: [Link])
-
Isatin analogs as novel inhibitors of Candida spp. β-carbonic anhydrase enzymes - PubMed. (URL: [Link])
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Publishing. (URL: [Link])
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (URL: [Link])
-
Caspase inhibition reduces cardiac myocyte dyshomeostasis and improves cardiac contractile function after major burn injury - PubMed. (URL: [Link])
-
Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC. (URL: [Link])
-
Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed. (URL: [Link])
-
Discovery of an allosteric site in the caspases - PMC - PubMed Central - NIH. (URL: [Link])
-
A selective and rapid cell-permeable inhibitor of human caspase-3 - ResearchGate. (URL: [Link])
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (URL: [Link])
-
Inhibition of indoleamine 2,3-dioxygenase activity by fatty acids and prostaglandins: A structure function analysis - PubMed. (URL: [Link])
-
The precision paradox: Off-target effects in gene editing | Drug Discovery News. (URL: [Link])
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Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC - NIH. (URL: [Link])
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. (URL: [Link])
-
Inhibition of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by beta-carboline and indole derivatives - PubMed. (URL: [Link])
-
Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed. (URL: [Link])
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A Senior Application Scientist's Guide to the Validation of 6-Aminoisatin's Kinase Inhibitory Activity
Introduction: The Isatin Scaffold and the Untapped Potential of 6-Aminoisatin
The isatin core is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1] A significant body of research points towards the inhibition of various protein kinases as a key mechanism behind these therapeutic properties.[2][3] Isatin-based compounds have been successfully developed to target critical regulators of cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Cyclin-Dependent Kinase 2 (CDK2).[1][4]
While numerous complex isatin derivatives have been synthesized and evaluated, the foundational compound, 6-Aminoisatin, remains a subject of untapped potential. Its simple structure presents an ideal starting point for fragment-based drug discovery and a baseline for understanding the structure-activity relationships (SAR) within this chemical class. This guide provides a comprehensive framework for the systematic validation of 6-Aminoisatin's kinase inhibitory activity, comparing its potential efficacy against established, commercially available inhibitors. As a self-validating system, the protocols herein are designed to provide robust, reproducible data, empowering researchers to make informed decisions in the early stages of drug development.
Part 1: The Rationale for Kinase Target Selection
Based on the recurrent activity profile of isatin derivatives, a focused initial screening of 6-Aminoisatin should prioritize the following key kinases:
-
VEGFR-2: A pivotal receptor tyrosine kinase that governs angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]
-
FGFR1: Another receptor tyrosine kinase implicated in cell proliferation, differentiation, and angiogenesis. Its dysregulation is a known driver in various cancers.
-
CDK2: A key enzyme in the regulation of the cell cycle, specifically at the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]
This guide will outline the validation process against these three primary targets, with a comparative analysis against well-established inhibitors for each.
Part 2: A Head-to-Head Comparison: 6-Aminoisatin vs. Established Inhibitors
To provide a clear benchmark for the potential efficacy of 6-Aminoisatin, we will compare its (theoretically determined) inhibitory activity against the following commercially available and well-characterized inhibitors:
| Kinase Target | Competitor Compound | Reported IC50 |
| VEGFR-2 | Sunitinib | 80 nM |
| FGFR1 | PD173074 | ~25 nM |
| CDK2 | Roscovitine | 0.1 µM (100 nM)[5] |
This table will be populated with the experimental data for 6-Aminoisatin upon completion of the validation assays outlined below.
Part 3: Experimental Validation Workflow
The following sections provide a detailed, step-by-step methodology for the comprehensive validation of 6-Aminoisatin's kinase inhibitory activity.
Biochemical Validation: IC50 Determination
The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of 6-Aminoisatin against our target kinases in a cell-free biochemical assay. This provides a direct measure of the compound's potency against the purified enzyme.
Experimental Protocol: Luminescent Kinase Assay
This protocol utilizes a generic, luminescence-based assay that measures ATP consumption, which is inversely proportional to kinase activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-Aminoisatin in 100% DMSO.
-
Prepare serial dilutions of the 6-Aminoisatin stock solution in assay buffer to create a dose-response curve (e.g., from 100 µM to 1 nM).
-
Prepare solutions of the competitor inhibitors (Sunitinib, PD173074, Roscovitine) in a similar manner.
-
Reconstitute recombinant human VEGFR-2, FGFR1, and CDK2/Cyclin A2 enzymes and their respective specific substrates in the appropriate kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, its specific substrate, and the serially diluted 6-Aminoisatin or competitor inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP at a concentration close to the Km for each respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescence signal is read using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Causality Behind Experimental Choices:
-
The use of a luminescent assay provides high sensitivity and a broad dynamic range.
-
Running the assay at an ATP concentration near the Km for each kinase ensures that the measured IC50 value is a more accurate reflection of the inhibitor's potency.
-
Including known inhibitors as positive controls is crucial for validating the assay's performance.
Diagram: Biochemical IC50 Determination Workflow
Caption: Workflow for determining the biochemical IC50 of 6-Aminoisatin.
Kinase Selectivity Profiling
To understand the specificity of 6-Aminoisatin, it is essential to screen it against a broad panel of kinases. This will reveal any off-target activities and provide a more complete picture of its inhibitory profile.
Experimental Protocol: Kinase Panel Screening
This can be outsourced to a contract research organization (CRO) that offers kinase selectivity profiling services.
-
Compound Submission: Provide a high-quality sample of 6-Aminoisatin at a specified concentration (e.g., 10 mM in DMSO).
-
Screening: The CRO will typically perform a single-dose (e.g., 1 µM) screen against a large panel of recombinant kinases (e.g., >300 kinases).
-
Data Reporting: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration.
-
Follow-up: For any significant "hits" (kinases inhibited by >50%), a follow-up IC50 determination should be performed to confirm the activity.
Causality Behind Experimental Choices:
-
A broad kinase panel provides a comprehensive assessment of selectivity, which is crucial for predicting potential off-target effects and toxicity.
-
A single-dose screen is a cost-effective initial step to identify potential off-target interactions.
Cellular Validation: Assessing In-Cell Activity
While biochemical assays are essential, it is crucial to validate the activity of 6-Aminoisatin in a cellular context. Cell-based assays can provide insights into cell permeability, target engagement, and the downstream effects of kinase inhibition.
Experimental Protocol: Western Blot Analysis of Phosphorylated Kinase Substrates
This protocol assesses the ability of 6-Aminoisatin to inhibit the phosphorylation of downstream substrates of our target kinases in a relevant cancer cell line.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HUVEC for VEGFR-2, a breast cancer cell line for CDK2) to 70-80% confluency.
-
Treat the cells with various concentrations of 6-Aminoisatin or a competitor inhibitor for a specified time (e.g., 2-4 hours).
-
For receptor tyrosine kinases like VEGFR-2 and FGFR1, stimulate the cells with their respective ligands (VEGF or FGF) for a short period before lysis to induce receptor phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantify the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate (e.g., anti-phospho-VEGFR-2, anti-phospho-Rb for CDK2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of inhibition.
-
Causality Behind Experimental Choices:
-
Western blotting provides a direct visualization of the inhibition of kinase activity on its downstream targets within the complex cellular environment.
-
Using phospho-specific antibodies ensures that we are measuring the active, phosphorylated state of the signaling proteins.
-
Normalizing to the total protein level accounts for any variations in protein loading.
Diagram: Cellular Validation Signaling Pathways
Sources
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Substituted Isatins: From Benchtop to Biological Insight
Welcome to a comprehensive exploration of substituted isatins, a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth comparison of the efficacy of various isatin derivatives. We will delve into their anticancer, antimicrobial, and antiviral properties, supported by experimental data, detailed protocols, and mechanistic insights. Our focus is on not just what these compounds do, but why they do it, providing a foundation for rational drug design and further investigation.
The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile scaffold. Its unique structural features, including a planar, electron-rich aromatic ring and reactive carbonyl groups at the C2 and C3 positions, make it an ideal starting point for the synthesis of a diverse array of bioactive molecules.[1][2] The ability to easily introduce substituents at the N-1, C-3, and C-5/C-7 positions of the isatin ring allows for the fine-tuning of its physicochemical properties and biological activity.[3] This has led to the development of numerous isatin derivatives with a broad spectrum of pharmacological activities.[1]
One of the most notable successes of isatin-based drug discovery is Sunitinib, a multi-kinase inhibitor approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] This highlights the immense potential of the isatin scaffold in developing targeted therapies.
Comparative Efficacy of Substituted Isatins: A Data-Driven Analysis
The true measure of a compound's potential lies in its efficacy. In this section, we present a comparative analysis of the biological activities of various substituted isatins, supported by quantitative data from peer-reviewed studies.
Anticancer Activity
Isatin derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as the disruption of microtubule dynamics.[3][4]
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Isatin Derivatives
| Compound ID | Substitution Pattern | MCF-7 (Breast) | A2780 (Ovarian) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| 4j | Isatin-hydrazone with 2,6-dichloro substitution on the C-ring | 1.51 | 18.96 | - | - | [5] |
| 4k | Isatin-hydrazone with 2-chloro-6-fluoro substitution on the C-ring | 3.56 | - | - | - | [5] |
| 4e | Isatin-hydrazone with 2-bromo substitution on the C-ring | 5.46 | 18.96 | - | - | [5] |
| Doxorubicin | (Standard Drug) | 3.1 | - | 51.15 | - | [5][6] |
| Compound 111 | Isatin-sulphonamide hybrid | - | - | 37.81 | - | [6] |
| Compound 36 | Isatin-indole hybrid | - | - | - | 2.6 | [3] |
| Compound 13 | Isatin derivative | - | - | - | - | [7] |
| Compound 14 | Isatin derivative | - | - | - | - | [7] |
| Sorafenib | (Standard Drug) | - | - | - | - | [7] |
Note: "-" indicates data not available in the cited reference.
Expert Analysis: The data in Table 1 clearly demonstrates the significant impact of substitution on the anticancer activity of isatin-hydrazones. For instance, compound 4j , with di-chloro substitution at the 2 and 6 positions of the C-ring, exhibits superior cytotoxicity against the MCF-7 breast cancer cell line compared to the standard drug doxorubicin.[5] This highlights the importance of halogen substitutions in enhancing anticancer potency, a recurring theme in structure-activity relationship (SAR) studies of isatin derivatives. The position of the halogen is also critical, with a bromo substituent at the 2-position (4e ) showing greater activity than at the 4-position.[5] Hybridization of the isatin scaffold with other pharmacophores, such as in the isatin-indole hybrid 36 , can also lead to highly potent compounds.[3]
Antimicrobial and Antiviral Activity
Beyond cancer, substituted isatins have shown promise as antimicrobial and antiviral agents. Their ability to interfere with essential microbial enzymes and viral replication processes makes them attractive candidates for the development of new anti-infective drugs.
Table 2: Comparative Antimicrobial and Antiviral Activity of Selected Isatin Derivatives
| Compound ID | Substitution Pattern | Activity Type | Target Organism/Virus | Efficacy Metric | Value | Reference |
| SPIII-5F | 5-fluoro isatin derivative | Antiviral | SARS-CoV | 45% max protection | - | [8] |
| SPIII-5F | 5-fluoro isatin derivative | Antiviral | Hepatitis C Virus (HCV) | EC50 | 6 µg/mL | [8] |
| SPIII-5H | Isatin-sulphonamide derivative | Antiviral | Hepatitis C Virus (HCV) | EC50 | 17 µg/mL | [8] |
| SPIII-Br | Bromo-isatin derivative | Antiviral | Hepatitis C Virus (HCV) | EC50 | 19 µg/mL | [8] |
| Compound 7f | Isatin-decorated thiazole | Antibacterial | MRSA | MIC | - | [1] |
| Compound 7h | Isatin-decorated thiazole | Antifungal | Candida albicans | MIC | Equivalent to Nystatin | [1] |
| Compound 11f | Isatin-decorated thiazole | Antifungal | Candida albicans | MIC | Equivalent to Nystatin | [1] |
| Compound 3e | Isatin-dithiocarbamate hybrid | Antifungal | Aspergillus flavus | - | Potent activity | [9] |
Note: "-" indicates data not available in the cited reference.
Expert Analysis: The data in Table 2 showcases the broad-spectrum anti-infective potential of substituted isatins. The 5-fluoro substituted derivative SPIII-5F demonstrates notable activity against both SARS-CoV and HCV.[8] This suggests that fluorination at the C-5 position is a favorable modification for antiviral efficacy. In the realm of antimicrobial agents, hybridization with a thiazole ring has yielded compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans.[1] The isatin-dithiocarbamate hybrids also show significant promise as antifungal agents.[9]
Key Mechanisms of Action: Unraveling the "Why"
Understanding the molecular mechanisms by which substituted isatins exert their biological effects is paramount for rational drug design. Here, we explore two of the most well-documented mechanisms.
Kinase Inhibition: Targeting Cellular Signaling
Many isatin derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[4][10] A key target for many anticancer isatins is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in tumor-induced blood vessel formation.[3]
By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, substituted isatins can block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PLCγ/PKC/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation and survival.[11][12] This inhibition of angiogenesis effectively "starves" the tumor of essential nutrients and oxygen.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Another important mechanism of action for several anticancer isatin derivatives is the inhibition of tubulin polymerization.[13] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.
Molecular docking studies have shown that certain isatin derivatives can bind to the colchicine-binding site on β-tubulin.[7][14] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[13]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. Here, we provide detailed, step-by-step methodologies for the synthesis of a representative isatin derivative and for assessing the anticancer and antimicrobial activity of these compounds.
Synthesis of Isatin-3-Hydrazone Derivatives
This protocol describes a general method for the synthesis of isatin-3-hydrazones, a common class of bioactive isatin derivatives.
Materials:
-
Substituted isatin (10 mmol)
-
Hydrazine hydrate (99%, 15 mmol)
-
Ethanol (95%)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted isatin (10 mmol) and 50 mL of ethanol. Stir the mixture to dissolve the isatin.
-
Addition of Reagents: Add hydrazine hydrate (15 mmol) dropwise to the stirred solution, followed by a few drops of glacial acetic acid as a catalyst. The addition of a catalyst is crucial to protonate the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by hydrazine.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The isatin-3-hydrazone product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.[15][16]
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Substituted isatin derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.
-
Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Addition of MTT: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[17][18]
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Substituted isatin derivatives (stock solutions in DMSO)
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Dispense 50 µL of sterile broth into each well of a 96-well plate. In the first well of each row, add 50 µL of the isatin derivative stock solution (at twice the highest desired final concentration). Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized inoculum.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.[19][20]
Conclusion and Future Perspectives
Substituted isatins represent a highly promising class of compounds with a remarkable diversity of biological activities. This guide has provided a comparative analysis of their efficacy as anticancer, antimicrobial, and antiviral agents, supported by quantitative data and mechanistic insights. The key to unlocking the full therapeutic potential of isatins lies in a deep understanding of their structure-activity relationships.
Future research in this field should focus on:
-
Rational Design of Novel Derivatives: Utilizing computational tools such as molecular docking and pharmacophore modeling to design and synthesize novel isatin derivatives with enhanced potency and selectivity for specific biological targets.
-
Exploration of Novel Mechanisms of Action: Investigating other potential molecular targets and signaling pathways affected by isatin derivatives to broaden their therapeutic applications.
-
In Vivo Efficacy and Safety Studies: Translating the promising in vitro results into in vivo animal models to assess the efficacy, pharmacokinetics, and toxicity of lead compounds.
-
Development of Drug Delivery Systems: Formulating promising isatin derivatives into advanced drug delivery systems to improve their bioavailability and reduce off-target effects.
By continuing to explore the rich chemistry and biology of the isatin scaffold, the scientific community is well-positioned to develop the next generation of innovative therapeutics for a wide range of diseases.
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Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... ResearchGate. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances. [Link]
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Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. [Link]
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Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Asian Journal of Chemistry. [Link]
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Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]
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Isatin. International Journal of Current Microbiology and Applied Sciences. [Link]
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A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules. [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. [Link]
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VEGFA-VEGFR2 signaling. PubChem. [Link]
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Triazole tethered isatin-coumarin based molecular hybrids as novel antitubulin agents: Design, synthesis, biological investigation and docking studies. European Journal of Medicinal Chemistry. [Link]
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Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). RSC Advances. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
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New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]
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A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 6-Aminoisatin
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 6-aminoisatin is a cornerstone of reliable and reproducible research. As a critical building block in the synthesis of various biologically active compounds, the impurity profile of 6-aminoisatin can significantly impact the efficacy, safety, and overall success of a drug discovery program. This guide provides an in-depth comparison of common spectroscopic techniques for the purity assessment of 6-aminoisatin, offering insights into the causality behind experimental choices and providing supporting data to inform your analytical strategy.
The Criticality of Purity for 6-Aminoisatin
6-Aminoisatin, an indole derivative, serves as a versatile precursor in medicinal chemistry. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and misleading structure-activity relationship (SAR) data. Potential impurities can arise from starting materials, side reactions during synthesis (e.g., incomplete cyclization, over-oxidation, or residual solvents), and degradation products. Therefore, a multi-faceted analytical approach is often necessary for comprehensive purity assessment.
A Comparative Overview of Analytical Techniques
Spectroscopic methods offer a powerful, often non-destructive, means to probe the molecular characteristics of a sample.[1] Each technique interacts with the molecule in a unique way, providing complementary information about its structure, functional groups, and the presence of any contaminants. The choice of method depends on the specific information required, the nature of the expected impurities, and the desired level of sensitivity.[2]
Here, we compare four principal spectroscopic techniques alongside High-Performance Liquid Chromatography with UV detection (HPLC-UV), a cornerstone of purity analysis in the pharmaceutical industry.[3]
| Technique | Principle | Information Provided | Strengths | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV-visible light by chromophores in the molecule. | Quantitative concentration, presence of conjugated systems. | Simple, rapid, cost-effective, good for quantification.[4] | Low specificity, susceptible to interference from UV-absorbing impurities.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations of functional groups. | Identification of functional groups (e.g., C=O, N-H, C-N). | Rapid, non-destructive, provides a molecular "fingerprint".[6] | Not ideal for quantifying impurities, less sensitive to minor structural changes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities. | Highly specific, provides unambiguous structural elucidation, quantitative.[7] | Lower sensitivity, higher cost, requires more sample. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Molecular weight determination, identification of impurities by mass. | Extremely sensitive, provides molecular weight information. | Can be destructive, may not distinguish isomers. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | Separation and quantification of the main component and impurities. | High resolution, highly quantitative, well-established for purity analysis.[8] | Requires method development, can be time-consuming. |
In-Depth Analysis and Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy: A First Pass at Purity
UV-Vis spectroscopy is a valuable initial screening tool for 6-aminoisatin, which possesses a chromophoric indole ring system.
The choice of solvent is critical to avoid interactions that could shift the absorption maximum (λmax). Methanol is a common choice due to its UV transparency and ability to dissolve 6-aminoisatin. The λmax is selected for constructing a calibration curve to ensure maximum sensitivity and adherence to the Beer-Lambert Law, which is fundamental for accurate quantification.[5]
-
Solvent Selection: Use methanol (spectroscopic grade).
-
Preparation of Standard Solutions:
-
Prepare a stock solution of high-purity 6-aminoisatin (e.g., 100 µg/mL) in methanol.
-
Create a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.
-
-
Wavelength Scanning: Scan the 10 µg/mL solution from 200-400 nm to determine the λmax. For a similar compound, isatin, the λmax is around 295 nm.[5]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the test sample of 6-aminoisatin at a concentration within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve. Purity can be estimated by comparing the measured concentration to the expected concentration.
A linear calibration curve with a correlation coefficient (R²) > 0.999 is indicative of a reliable method. A shoulder or a shift in the λmax of the test sample compared to the standard can suggest the presence of impurities with different chromophores.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint
FTIR spectroscopy provides a rapid and non-destructive method to confirm the identity of 6-aminoisatin by identifying its key functional groups.
Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for identifying the compound as a whole, as it contains a complex pattern of vibrations unique to the molecule.[9]
-
Sample Preparation: Place a small amount of the 6-aminoisatin powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected first.
-
Spectral Processing: Perform baseline correction and normalization of the acquired spectrum.
The FTIR spectrum of 6-aminoisatin is expected to show characteristic peaks for:
-
N-H stretching of the amino group and the indole ring (around 3300-3500 cm⁻¹).
-
C=O stretching of the ketone and amide carbonyl groups (around 1650-1750 cm⁻¹).
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
-
C-N stretching (around 1200-1350 cm⁻¹).
The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3200-3600 cm⁻¹ could suggest the presence of water or residual alcohol solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules.[10] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for 6-aminoisatin and its polar nature helps in observing exchangeable protons (e.g., -NH₂ and -NH). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration.
-
Sample Preparation: Dissolve a precisely weighed amount of 6-aminoisatin (e.g., 5-10 mg) in a known volume of DMSO-d₆ containing a certified internal standard (e.g., maleic acid).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T₁).
-
Acquire a ¹³C NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software, including phasing, baseline correction, and integration.
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons and the amine protons. The integration of these signals should correspond to the number of protons in the molecule. Impurities will present as additional peaks with different chemical shifts and coupling patterns.
-
¹³C NMR: The spectrum will show a specific number of signals corresponding to the unique carbon atoms in the 6-aminoisatin molecule. The chemical shifts will be characteristic of the aromatic, carbonyl, and amine-substituted carbons.
By comparing the integral of the analyte signals to the integral of the internal standard, the purity of the 6-aminoisatin can be accurately determined.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a highly sensitive technique that provides the molecular weight of 6-aminoisatin and can help in identifying impurities with different masses.
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 6-aminoisatin, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.
-
Sample Preparation: Prepare a dilute solution of 6-aminoisatin in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode.
The mass spectrum should show a prominent peak corresponding to the protonated molecule of 6-aminoisatin (C₈H₆N₂O₂), [M+H]⁺ at m/z 163.0502. The presence of other peaks could indicate impurities or degradation products. For example, a peak at m/z 177.0660 could suggest the presence of a nitro-isatin impurity (C₈H₄N₂O₄, [M+H]⁺). Fragmentation patterns can be further analyzed using tandem mass spectrometry (MS/MS) to aid in the structural elucidation of unknown impurities.[11]
HPLC-UV: The Benchmark for Purity Determination
While a chromatographic technique, HPLC-UV is included here as it is the industry standard for purity assessment and relies on UV spectroscopy for detection.[12]
Reversed-phase HPLC with a C18 column is a common starting point for the analysis of moderately polar compounds like 6-aminoisatin. A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is often necessary to achieve good separation of the main component from any potential impurities. The UV detection wavelength is typically set at the λmax of the analyte to maximize sensitivity.
-
Mobile Phase Preparation: Prepare an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve the 6-aminoisatin sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase Gradient: Start with a high aqueous composition and gradually increase the organic solvent percentage.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the λmax of 6-aminoisatin.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
A high-purity sample will show a single major peak. The presence of other peaks indicates impurities. The retention time of the main peak should be consistent with that of a reference standard.
Visualizing the Workflow
A logical workflow for the purity assessment of 6-aminoisatin can be visualized as follows:
Caption: A typical workflow for the comprehensive purity assessment of 6-aminoisatin.
Conclusion
The purity assessment of 6-aminoisatin requires a thoughtful and often orthogonal approach. While UV-Vis and FTIR spectroscopy serve as excellent initial screening and identity confirmation tools, NMR and mass spectrometry provide unequivocal structural information and are highly effective for identifying and characterizing impurities. For routine quality control and precise quantification of purity, HPLC-UV remains the benchmark technique. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy to ensure the quality and integrity of this vital chemical intermediate, ultimately contributing to the success of their research and development endeavors.
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IJRAR.ORG. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
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DuEPublico. (n.d.). Purity Control of Pharmaceutical and Chemical Substances for Application in Process Environments using Spectroscopy in the Middle. Retrieved from [Link]
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SciELO. (2013). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]
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Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
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YMER. (n.d.). Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. Retrieved from [Link]
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A Researcher's Guide to the Biological Evaluation of 6-Aminoisatin and Its Analogs
The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] Among these, 6-aminoisatin serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth comparison of the biological performance of 6-aminoisatin analogs, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors. Our focus is to elucidate the structure-activity relationships that govern the anticancer and antimicrobial properties of these compounds, offering a comprehensive resource for scientists in the field.
The Rationale for Analog Development
Isatin (1H-indole-2,3-dione) and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] The synthetic versatility of the isatin core, with its reactive carbonyl groups at C2 and C3 and the potential for substitution on the aromatic ring, allows for the generation of a vast library of structurally diverse analogs.[2][3] The development of 6-aminoisatin analogs is driven by the goal of enhancing potency, selectivity, and pharmacokinetic profiles. The amino group at the 6th position provides a key handle for further chemical modifications, enabling the introduction of various pharmacophores to modulate the biological activity of the parent molecule.
Comparative Biological Evaluation: A Data-Driven Analysis
The biological activities of 6-aminoisatin and its analogs have been extensively studied against various cancer cell lines and microbial strains. This section presents a comparative analysis of their performance, with quantitative data summarized for clarity.
Anticancer Activity
The antiproliferative effects of isatin derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[7][8]
Table 1: Comparative Cytotoxicity of 6-Aminoisatin Analogs against Human Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Isatin Analog 6 | Melanoma (UACC903) | > 20 | Inhibition of Akt phosphorylation | [7] |
| Isatin Analog 11 | Melanoma (UACC903) | 2.06 - 2.89 | Tubulin polymerization inhibition, Akt pathway inhibition | [7] |
| 5,7-dibromoisatin analog 6 | Colon (HT29), Breast (MCF-7), Lung (A549), Melanoma (UACC903) | Not specified | Induces apoptosis via caspase-3/7 activation | [7] |
| 5,7-dibromoisatin analog 11 | Colon (HT29), Breast (MCF-7), Lung (A549), Melanoma (UACC903) | Not specified | Induces apoptosis via caspase-3/7 activation | [7] |
| 5,7-dibromoisatin analog 13 | Colon (HT29), Breast (MCF-7), Lung (A549), Melanoma (UACC903) | Not specified | Induces apoptosis via caspase-3/7 activation | [7] |
| Fluorinated 1-benzylisatin 3a | M-HeLa, HuTu 80 | Moderate | Induction of apoptosis, ROS production | [5] |
| Fluorinated 1-benzylisatin 3b | M-HeLa, HuTu 80 | Moderate | Induction of apoptosis, ROS production | [5] |
| Isatin-based imidazole compound | Breast Cancer | Not specified | Inhibition of phosphoinositide-3 kinase (PI3K) | [9] |
| Isatin-thiadiazole derivative 36 | A-549, MDA-MB-231, HCT-116 | 7.3, 4.7, 2.6 | CDK2 inhibition | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
The data clearly indicates that substitutions on the isatin ring significantly influence the anticancer potency. For instance, the introduction of thiocyanate and dibromo moieties in analogs has been shown to enhance cytotoxic activity.[7] Furthermore, fluorinated derivatives and those incorporating imidazole or thiadiazole rings have demonstrated promising results against various cancer cell lines, often with specific mechanisms of action such as the inhibition of key enzymes like PI3K and CDK2.[5][8][9]
Antimicrobial Activity
Isatin derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.[1][10][11]
Table 2: Comparative Antimicrobial Activity of 6-Aminoisatin Analogs
| Compound/Analog | Bacterial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Isatin derivative 3c | Staphylococcus aureus, Escherichia coli | Higher activity than Amoxicillin | [1] |
| Carbamate derivative 3d | E. coli, P. aeruginosa, Bacillus cereus | Significant activity | [2] |
| Isatin thiosemicarbazone I3-(N-2-MP)-TSC | Methicillin-resistant S. aureus (MRSA) | Significant and selective activity | [10] |
| Spiro thiadiazoline derivative | Not specified | Significant activity | [11] |
| Isatin β-thiosemicarbazone derivative 25 | MRSA, S. aureus, B. subtilis | MIC: 0.78 - 1.56 mg/L | [11] |
Note: The Zone of Inhibition is a measure of the antibacterial potency, where a larger diameter indicates greater activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The antimicrobial screening data reveals that isatin analogs, particularly Schiff bases and thiosemicarbazone derivatives, are effective against both Gram-positive and Gram-negative bacteria.[1][10] Some analogs have even shown superior activity compared to standard antibiotics like Amoxicillin, highlighting their potential as novel antibacterial agents.[1]
Key Experimental Protocols
To ensure the reproducibility and validity of the biological evaluation, it is imperative to follow standardized experimental protocols. This section provides detailed methodologies for the key assays discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-aminoisatin analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of the synthesized compounds.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri plates and allow it to solidify.
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into the wells. Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Mechanistic Insights: Visualizing the Pathways
Understanding the mechanism of action is crucial for rational drug design. Isatin analogs have been shown to modulate various signaling pathways.
Inhibition of the Akt Signaling Pathway
Several isatin analogs exert their anticancer effects by inhibiting the Akt signaling pathway, which is a key regulator of cell survival and proliferation.
Caption: Inhibition of the Akt signaling pathway by isatin analogs.
Experimental Workflow for Biological Evaluation
A systematic workflow is essential for the comprehensive biological evaluation of newly synthesized compounds.
Caption: A typical workflow for the biological evaluation of novel compounds.
Conclusion and Future Directions
The biological evaluation of 6-aminoisatin and its analogs has revealed a rich landscape of potential therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of strategic chemical modifications to the isatin scaffold to enhance biological activity and selectivity. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers dedicated to the discovery and development of novel isatin-based drugs. Future research should focus on exploring a wider range of substitutions on the 6-amino position, investigating their effects on a broader panel of biological targets, and advancing the most promising candidates into preclinical and clinical development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Isatin-Based Inhibitors
Introduction: The Enduring Appeal of the Isatin Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." Isatin (1H-indole-2,3-dione), an endogenous indole derivative, is a quintessential example of such a scaffold.[1][2] Its inherent biological activity and synthetic tractability have made it a cornerstone for the development of inhibitors targeting a wide array of enzymes and receptors. The isatin core presents a unique combination of a planar aromatic ring, a hydrogen bond donor (the indole nitrogen), and two carbonyl groups that can act as hydrogen bond acceptors or engage in covalent interactions, making it a versatile template for inhibitor design.
Molecular docking, a powerful computational technique, has become indispensable in the rational design of isatin-based inhibitors. It predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein, providing invaluable insights into structure-activity relationships (SAR) before a single compound is synthesized.[3][4] This guide provides a comparative analysis of docking studies for isatin-based inhibitors against several key therapeutic targets, explains the causality behind a robust docking workflow, and presents supporting experimental data to bridge the gap between computational prediction and biological reality.
Comparative Docking Analysis: Isatin Derivatives Across Key Therapeutic Targets
The versatility of the isatin scaffold is evident in the breadth of its biological targets. Here, we compare the docking predictions and corresponding experimental validations for isatin-based inhibitors against three distinct and highly relevant protein families: Caspases, Monoamine Oxidases (MAOs), and Protein Kinases.
Caspase-3: Executioners of Apoptosis
Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making it a significant target for diseases involving abnormal cell death.[5] Isatin sulfonamides have emerged as a potent class of non-peptide caspase-3 inhibitors.[6][7] Docking studies have been instrumental in elucidating their binding mechanism, which often involves the C3 carbonyl of the isatin ring interacting with the catalytic cysteine residue (Cys163) in the active site.[5]
| Inhibitor Scaffold/Compound | Protein Target (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC₅₀) | Reference |
| Isatin Sulfonamide (General) | Caspase-3 (1GFW) | Gold | Not specified (uses GoldScore) | Cys163, Gly122, Ser120 | Varies (nM to µM range) | [5] |
| 5-Pyrrolidinylsulfonyl Isatin | Caspase-3 | Not specified | Not specified | Not specified | Potent inhibition noted | [6] |
| Compound 20d (Isatin-sulphonamide derivative) | Caspase-3 | Not specified | -5.44 | T-shaped π-π and pi-cation interactions | 2.33 µM | [8][9] |
The consistent finding across these studies is the critical role of the isatin core in anchoring the inhibitor within the caspase active site. The variations in potency, as reflected by the IC₅₀ values, are rationalized by the interactions of different substituents on the isatin scaffold with surrounding residues, a hypothesis effectively explored and refined through molecular docking.[8][9]
Monoamine Oxidase (MAO-A & MAO-B): Neurological Gatekeepers
Monoamine oxidases A and B are key enzymes in the metabolic pathways of neurotransmitters like dopamine and serotonin.[10] Their inhibition is a cornerstone of treatment for Parkinson's disease and depression.[11] Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B, and docking studies have guided the synthesis of analogues with enhanced potency and selectivity.[10]
| Inhibitor Scaffold/Compound | Protein Target (PDB ID) | Docking Software | Docking Score (XP Score) | Key Interacting Residues | Experimental Validation (IC₅₀) | Reference |
| Isatin | MAO-B (1OJA) | LigandFit | Not specified | Not specified | 4.86 µM | [11] |
| (E)-styrylisatin analogues | MAO-B | LigandFit | Not specified | Bridges entrance and substrate cavities | Enhanced affinity over isatin | [10] |
| Isatin-based hydrazone (IB4) | MAO-A | Not specified | Not specified | Not specified | 0.015 µM | [11] |
| ZINC000016952895 | MAO-B | Not specified | -13.3613 | Not specified | Predicted potent inhibitor | [12][13] |
Docking studies on MAO-B suggest that the isatin core binds within a cavity defined by the FAD cofactor and aromatic residues. The development of (E)-styrylisatin analogues was a direct result of computational insights, showing that extending the structure could bridge both the entrance and substrate cavities of the enzyme, thereby increasing binding affinity.[10] This demonstrates a successful cycle of computational prediction leading to rational drug design and experimental validation.
Protein Kinases: Regulators of Cell Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[14] Consequently, they are prime targets for therapeutic intervention. Isatin-based scaffolds have been successfully developed into potent kinase inhibitors, including the FDA-approved drug Sunitinib.[15]
| Inhibitor Scaffold/Compound | Protein Target (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC₅₀) | Reference |
| Isatin Scaffold IC | CDK2 | Not specified | -9.5 to -8.2 | Ile10, Glu81, Leu83 | Most active against cancer cell lines | [14] |
| Triazole tethered isatin-coumarin hybrid (A-1) | Tubulin | Not specified | Not specified | Binds at colchicine-binding site | 1.06 µM (tubulin polymerization inhibition) | [16] |
| 5,7-dibromoisatin analog (Compound 13) | Tubulin | Not specified | Not specified | Not specified | Better inhibition than vinblastine | [17] |
| Isatin–Purine Hybrid (Compound 15) | VEGFR2, EGFR, HER2, CDK2 | Not specified | Not specified | Not specified | 0.143 - 0.534 µM | [15] |
In the case of CDK2, docking studies correctly predicted that the 'IC' scaffold would have a higher affinity compared to other synthesized scaffolds, a prediction that correlated well with its superior anticancer activity in cell-based assays.[14] The interactions with key residues like Ile10 and Leu83 in the ATP-binding site are consistent with known kinase inhibitors, grounding the computational model in established biochemical principles.[14] Similarly, for tubulin, docking studies identified the colchicine-binding site as the target for isatin-coumarin hybrids, explaining their observed biological effect on tubulin polymerization.[16]
Methodology: A Self-Validating Protocol for Molecular Docking
The trustworthiness of docking results hinges on a meticulously executed and well-justified protocol. Below is a step-by-step workflow that incorporates principles of self-validation, explaining the causality behind each critical step. We will use the docking of an isatin sulfonamide into Caspase-3 (PDB: 1GFW) as our working example.[5]
Step 1: Protein Preparation
-
Action: Obtain the crystal structure (e.g., 1GFW from the Protein Data Bank). Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.
-
Causality: Water molecules in a crystal structure may not be present in the physiological binding site and can interfere with the docking algorithm's ability to place the ligand. Removing the original ligand is essential to make the binding site accessible for docking our new compound.
-
Action: Add polar hydrogens and assign atomic charges (e.g., using Kollman charges).
-
Causality: Crystal structures often lack hydrogen atoms. Adding them is crucial for correctly defining hydrogen bond donors and acceptors. Assigning charges is necessary for the scoring function to accurately calculate electrostatic interactions, a major component of binding energy.
Step 2: Ligand Preparation
-
Action: Draw the isatin-based inhibitor in a 2D chemical sketcher and convert it to a 3D structure.
-
Causality: A correct 2D representation ensures the proper connectivity of the molecule.
-
Action: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94).
-
Causality: This step produces a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation. It prevents the algorithm from wasting computational time on high-energy, unlikely conformers.
Step 3: Defining the Binding Site (Grid Generation)
-
Action: Define a "grid box" or "sphere" that encompasses the active site of the target protein. This is typically centered on the position of the original co-crystallized ligand.
-
Causality: The docking algorithm will confine its search for binding poses to this defined space. This dramatically increases computational efficiency and accuracy by focusing the search on the relevant biological pocket, rather than the entire protein surface.
Step 4: Running the Docking Simulation
-
Action: Execute the docking algorithm (e.g., AutoDock, Gold, Glide). The software will systematically place the flexible ligand into the rigid (or partially flexible) receptor binding site, generating multiple possible binding poses.
-
Causality: The software employs a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to estimate the binding affinity for each generated pose. The scoring function approximates the free energy of binding, with lower scores typically indicating more favorable interactions.[18]
Step 5: Analysis and Validation of Results
-
Action: Analyze the top-ranked poses. Examine the docking score (e.g., binding energy in kcal/mol). Visually inspect the predicted binding mode and identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking).
-
Causality: The docking score provides a quantitative estimate of binding affinity, but it is not absolute. Visual inspection is a critical validation step. A credible pose must be chemically sensible, with key functional groups of the inhibitor forming favorable interactions with complementary residues in the active site. For our Caspase-3 example, we would expect to see the isatin carbonyl interacting with Cys163.[5]
-
Action: Compare the docking results with available experimental data.
-
Causality: This is the ultimate validation. Does a lower (better) docking score correlate with a lower (more potent) experimental IC₅₀ value across a series of related compounds? Does the predicted binding mode explain known structure-activity relationships? A strong correlation between computational and experimental data builds confidence in the predictive power of the docking model for designing future inhibitors.
Visualizing the Workflow and Logic
A clear understanding of the process flow is essential for designing and interpreting computational experiments.
Caption: Workflow for a Comparative Molecular Docking Study.
Caption: Logical Link Between Docking and Experimental Data.
Conclusion
Molecular docking has proven to be an exceptionally valuable tool in the exploration and optimization of isatin-based inhibitors. As demonstrated through the comparative analysis of inhibitors for caspases, monoamine oxidases, and protein kinases, these computational methods provide powerful predictive insights into ligand binding modes and affinities. When grounded in a robust, logical methodology and validated against experimental data, docking studies significantly accelerate the drug discovery process. They allow researchers to prioritize synthetic efforts, rationalize observed structure-activity relationships, and intelligently design the next generation of potent and selective therapeutic agents built upon the privileged isatin scaffold.
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Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. Available at: [Link][8]
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Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. National Institutes of Health. Available at: [Link][6]
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Medina-Franco, J. L., et al. (2021). Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. Anticancer Research. Available at: [Link][14]
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Zhu, H., et al. (2007). Docking and 3D-QSAR Studies on Isatin Sulfonamide Analogues as Caspase-3 Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link][5]
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Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online. Available at: [Link][7]
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Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. PubMed. Available at: [Link][9]
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Kumar, S., et al. (2023). Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. Available at: [Link][12]
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Kumar, D., et al. (2017). Triazole tethered isatin-coumarin based molecular hybrids as novel antitubulin agents: Design, synthesis, biological investigation and docking studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][16]
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Baykov, S. V., et al. (2021). Synthesis, biochemistry, and in silico investigations of isatin-based hydrazone derivatives as monoamine oxidase inhibitors. ResearchGate. Available at: [Link][11]
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Edmondson, D. E., et al. (2007). Inhibition of monoamine oxidase by (E)-styrylisatin analogues. National Institutes of Health. Available at: [Link][10]
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Nagesh, H. N., et al. (2013). Comparative molecular docking studies associated with a series of isatin-oxime derivates of RSV fusion inhibitors on STAT protein. ResearchGate. Available at: [Link][19]
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Hemmateenejad, B., et al. (2022). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. National Institutes of Health. Available at: [Link][20]
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Kumar, S., et al. (2023). Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation. R Discovery. Available at: [Link][21]
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Chaitanya, M., & Swathi, K. (2020). In Silico and Docking Studies of Novel Isatin Derivatives for Anti-Inflammatory Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link][4]
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Kumar, S., et al. (2023). Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation. PubMed. Available at: [Link][13]
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Sharma, P., et al. (2015). Isatin derivatives as tubulin inhibitors. ResearchGate. Available at: [Link][1]
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Kumar, G. S., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. PubMed Central. Available at: [Link][18]
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Altamimi, M., et al. (2023). Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. ResearchGate. Available at: [Link][2]
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Wang, L., et al. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed. Available at: [Link][17]
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Al-Ostoot, F. H., et al. (2023). Antiproliferative Activity, Multikinase Inhibition, Apoptosis-Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids. National Institutes of Health. Available at: [Link][15]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Aminoindoline-2,3-dione
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Aminoindoline-2,3-dione, a member of the isatin derivative family of compounds.[1][2] These molecules are of significant interest in medicinal chemistry and drug development for their wide range of biological activities.[3] Adherence to these procedures is critical for minimizing risks to personnel and the environment.
The following procedures are synthesized from established safety protocols and data from closely related compounds, such as 6-Aminoindole and Isatin, to provide a robust framework for waste management.
Hazard Identification and Characterization
Table 1: Hazard Profile based on Analogous Compounds (6-Aminoindole and Isatin)
| Hazard Category | Description | Rationale and Key Precautions |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in laboratory areas.[4] In case of ingestion, rinse the mouth and seek immediate medical attention.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Direct contact can cause redness, itching, and inflammation.[7] Always wear appropriate chemical-resistant gloves and a lab coat.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | The compound can cause significant irritation or damage upon contact with the eyes.[6] Wear chemical safety goggles or a face shield.[8] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Inhalation of dust can irritate the respiratory tract.[6] Handle in a well-ventilated area or a chemical fume hood to minimize dust formation and inhalation.[4][6] |
| Environmental Hazards | Potentially very toxic to aquatic organisms or harmful to aquatic life with long-lasting effects.[9][10] | Do not allow the chemical or its waste to enter drains, surface water, or the sanitary sewer system.[9] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling this compound and its associated waste.
-
Hand Protection : Wear nitrile or other appropriate chemical-resistant gloves to prevent skin contact.[5]
-
Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[6]
-
Respiratory Protection : For operations that may generate dust, use a NIOSH-approved N95 dust mask or a respirator with a particle filter.[5] All handling of the solid compound should ideally be performed within a chemical fume hood.[6]
Waste Segregation and Collection: A Critical Step
Proper segregation prevents dangerous chemical reactions and ensures that waste is handled by the correct disposal stream.
Protocol for Waste Collection:
-
Designate a Waste Container : Use a clearly labeled, dedicated container for this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is typically suitable.[11]
-
Labeling : The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or quantity.[11]
-
Solid Waste : Collect waste solid material, including contaminated consumables like weighing paper and paper towels, in this container. Sweep up solids carefully to avoid creating dust.[6][9]
-
Liquid Waste : For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous waste container for liquids. Do not mix different waste streams.[11]
-
Secure Storage : Keep the waste container tightly closed except when adding waste.[11] Store it in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents and acids.[6][8]
Disposal Procedures: The Final Step
The disposal of this compound must be conducted through a licensed and approved waste disposal facility.
-
Primary Disposal Method : The recommended method of disposal is incineration at a permitted hazardous waste facility. This ensures the complete thermal destruction of the organic compound.
-
Prohibited Actions :
-
DO NOT dispose of this compound down the drain or in regular trash. This is to prevent contamination of water systems, as the compound is considered harmful to aquatic life.[9][10]
-
DO NOT attempt to neutralize the chemical with other reagents unless you are following a specifically approved and validated laboratory procedure for chemical degradation.
-
-
Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[11]
Decontamination and Spill Management
Accidents can happen, and being prepared is crucial for maintaining a safe environment.
Decontaminating Labware:
-
Initial Rinse : Carefully rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinse solvent as hazardous waste.
-
Wash : After the initial rinse, wash the labware with soap and water.
-
Final Rinse : Perform a final rinse with deionized water.
Emergency Spill Procedures:
-
Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Control Access : Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
PPE : Before cleaning, don the appropriate PPE as described in Section 2.
-
Containment and Cleanup :
-
For a solid spill , gently sweep the material into a designated hazardous waste container, being careful to avoid creating dust.[9]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid hazardous waste container.
-
Finally, clean the area with soap and water.
-
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- Aziz, A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
- Ullah, F. H., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
- Singh, G., et al. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(84), 80435-80467.
-
PubChem. (n.d.). 6-amino-2,3-dihydro-1H-indole-1-carboxamide. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- Scientist. (2025, February 21).
- Wang, X., et al. (2012).
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- Anveshana's International Publication. (n.d.).
- da Silva, A. B., et al. (2021).
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522.
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Comprehensive Guide to Personal Protective Equipment for Handling 6-Aminoindoline-2,3-dione
A Senior Application Scientist's Protocol for Safe Laboratory Operations
As researchers and drug development professionals, our work with novel chemical entities like 6-Aminoindoline-2,3-dione demands a safety-first mindset. This compound, an isatin analog, belongs to a class of molecules with significant biological activity and, consequently, potential physiological effects that necessitate rigorous handling protocols. This guide provides a detailed operational plan for personal protective equipment (PPE), moving beyond a simple checklist to instill a deep understanding of why each step is critical for ensuring your safety and the integrity of your research.
Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for this compound is not extensively published, we can establish a robust safety protocol by examining the known hazards of its parent compound, Isatin (Indole-2,3-dione), and structurally related amino-functionalized heterocyclic compounds.
Isatin is known to be an irritant to the eyes, respiratory system, and skin.[1] Compounds like 6-Aminoindole are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Given these precedents, we must handle this compound, a solid powder, with the assumption that it poses similar risks, particularly through inhalation of dust particles and direct contact with skin and eyes.
Key Potential Hazards:
-
Respiratory Irritation: Inhalation of fine dust can irritate the respiratory tract.[1][2]
-
Eye Irritation: Direct contact can cause serious eye irritation or damage.[2][6]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2]
Core Directive: Mandatory Personal Protective Equipment
A multi-layered approach to PPE is essential. Each component serves a specific purpose, and their combined use creates a comprehensive barrier against exposure.
Eye and Face Protection
Direct splashes are a primary risk during weighing and dissolution. Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required.[7][8]
-
Recommended for High-Risk Tasks: When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles to protect the entire face.[9]
Hand Protection
Your hands are the most likely point of direct contact. The choice of gloves is critical.
-
Material: Nitrile gloves are recommended for their excellent chemical resistance and durability compared to latex or vinyl.[9]
-
Protocol: Double Gloving: Always wear two pairs of gloves.[9] This practice is crucial. The outer glove absorbs any initial contamination and can be removed immediately after the handling procedure, leaving a clean inner glove for subsequent operations, thereby preventing the spread of contamination.[9]
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use.[10] Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected.[9]
Body Protection
To prevent contact with clothing and skin, appropriate body protection is non-negotiable.
-
Laboratory Coat: A knee-length laboratory coat with long sleeves and tight-fitting cuffs is the minimum requirement.[9]
-
Material: The coat should be made of a low-permeability fabric. For procedures with a higher risk of spills, consider disposable, non-permeable gowns.
-
Footwear: Fully enclosed, chemical-resistant footwear must be worn at all times in the laboratory.[7][11] Perforated shoes or sandals are strictly prohibited.[11]
Respiratory Protection
As this compound is a solid powder, the risk of aerosolization is significant, especially during weighing and transfer.
-
Engineering Controls First: Whenever possible, handle the solid compound within a certified chemical fume hood or a glove box to contain dust.[1][10]
-
When Respirators are Required: If work outside of a fume hood is unavoidable, a respirator is mandatory. A NIOSH-approved N95 dust mask is the minimum requirement for protection against fine particulates.[1][4] For higher-risk or emergency situations, a half-mask or full-face air-purifying respirator with appropriate cartridges should be used.[12]
Operational and Disposal Plans
Adherence to a strict, step-by-step procedure is paramount for safety.
Experimental Protocol: Safe Handling Workflow
-
Preparation: Designate a specific area for handling the compound. Ensure an emergency eyewash station and safety shower are accessible.
-
Donning PPE (Sequence is Critical): i. Put on your inner pair of nitrile gloves. ii. Don your laboratory coat or gown, ensuring it is fully buttoned. iii. Put on your outer pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.[9] iv. Don your chemical splash goggles. v. If required, don your face shield and/or respirator. Perform a seal check if using a respirator.
-
Handling: i. Carefully weigh the solid powder in a fume hood or ventilated balance enclosure to minimize dust dispersal.[13] ii. Use a spatula for transfers; avoid pouring the powder directly. iii. If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling & Doffing PPE: i. Working within the fume hood, dispose of contaminated weighing paper and wipes into a designated hazardous waste container. ii. Remove the outer pair of gloves and dispose of them in the same waste container. iii. Step away from the immediate work area. iv. Remove your face shield (if used), followed by your goggles. v. Remove your lab coat, turning it inside out as you do to contain any surface contamination. vi. Remove the inner pair of gloves using a proper removal technique to avoid skin contact.[10] vii. Wash your hands thoroughly with soap and water.[7][14]
Disposal Plan
-
Chemical Waste: All solid this compound and any solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[1][15] Label the waste container clearly with "HAZARDOUS WASTE" and the full chemical name.[15]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and wipes, that has come into contact with the chemical must be placed in a sealed, labeled hazardous waste container for disposal.[3][13]
Data and Workflow Visualization
Summary of PPE Requirements
| Protection Area | Minimum Requirement | Recommended for High-Risk Tasks | Rationale & Key Standards |
| Eye/Face | Chemical Splash Goggles | Full Face Shield (over goggles) | Protects against splashes and dust.[7][8] |
| Hand | Double Nitrile Gloves | Thicker, chemical-resistant gloves | Prevents direct skin contact and cross-contamination.[9][10] |
| Body | Knee-Length Lab Coat (tight cuffs) | Disposable, Non-Permeable Gown | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Work in a Chemical Fume Hood | N95 Dust Mask or Air-Purifying Respirator | Prevents inhalation of aerosolized powder.[1][4] |
| Footwear | Fully Enclosed Shoes | Chemical-Resistant Safety Boots | Protects feet from spills.[7][11] |
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][3][16]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][10][16] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10][16] Seek immediate medical attention.
By internalizing not just the steps but the scientific reasoning behind them, you build a resilient safety culture. This comprehensive approach ensures that your innovative work with compounds like this compound can proceed with the highest degree of personal and environmental safety.
References
- Vertex AI Search. (n.d.). MATERIAL SAFETY DATA SHEET ISATIN 98% AR.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Isatin.
- Elemental Microanalysis. (2024). ISATIN.
- Szabo-Scandic. (n.d.). Isatin.
- CDH Fine Chemical. (n.d.). ISATIN CAS NO 91-56-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2'-Anilino-6'-(dibutylamino)-3'-methylfluoran.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 6-Aminoindole.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 6-Aminoindole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Methylindole.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Apollo Scientific. (2022). (S)-3-Amino-piperidine-2,6-dione hydrochloride.
- Sigma-Aldrich. (n.d.). 6-Aminoindole 97.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Matrix Scientific. (n.d.). 6-Aminoindole.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
